Grazoprevir sodium
Description
Properties
IUPAC Name |
sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKZBIVJZNPHGU-CIAYNJNFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N6NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425038-27-2 | |
| Record name | Grazoprevir sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Grazoprevir Sodium: Structural Mechanisms and In Vitro Profiling of a Pan-Genotypic NS3/4A Protease Inhibitor
Introduction: The HCV NS3/4A Target
The Hepatitis C Virus (HCV) is a positive-sense single-stranded RNA virus that relies entirely on host cellular machinery to translate its viral RNA into a single, massive polyprotein[1]. For the virus to replicate, this polyprotein must be cleaved into functional structural and non-structural proteins. The NS3/4A complex—a heterodimer comprising the N-terminal serine protease domain of the NS3 protein and the NS4A activating cofactor—is responsible for catalyzing four specific cleavages to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B)[2]. Because these mature proteins are strictly required to assemble the viral replication complex, the NS3/4A protease is a highly validated and critical pharmacological target for direct-acting antivirals (DAAs).
Molecular Mechanism of Action
Grazoprevir sodium (MK-5172) is a second-generation, non-covalent, reversible macrocyclic inhibitor of the NS3/4A protease[2]. It functions by competitively binding to the active site of the protease, forming a highly specific covalent-like interaction with the enzyme's catalytic triad (His58, Asp82, Ser139)[1].
Unlike first-generation linear protease inhibitors (such as boceprevir), grazoprevir features a unique P2-P4 macrocyclic constraint incorporating a quinoxaline moiety[2]. This rigid architecture minimizes the entropic penalty of binding and allows the molecule to span the S1 to S4 binding pockets of the protease with exceptional affinity, effectively halting the production of essential viral proteins and inducing replication arrest[1].
HCV polyprotein cleavage pathway and the mechanism of NS3/4A inhibition by grazoprevir.
Quantitative Genotypic Profiling
The macrocyclic design of grazoprevir grants it potent, pan-genotypic activity. In biochemical assays, grazoprevir demonstrates picomolar to sub-nanomolar inhibitory constants ( Ki ) across multiple HCV genotypes, translating to highly effective viral suppression in cell-based models[3].
Table 1: Grazoprevir Binding Kinetics and Inhibitory Potency Across HCV Genotypes
| HCV Genotype | NS3/4A Enzymatic Ki (nM) | NS3/4A Enzymatic IC50 (pM) | Replicon Assay EC50 (nM) |
| GT1a | 0.01 | 7 | 0.4 |
| GT1b | 0.01 | 4 | 0.5 |
| GT2a | 0.08 | Not Reported | Not Reported |
| GT2b | 0.15 | Not Reported | Not Reported |
| GT3a | 0.90 | Not Reported | Not Reported |
| GT4 | Not Reported | 62 | 0.3 |
Data aggregated from biochemical and replicon profiling studies[3][4][5].
Experimental Methodologies: Self-Validating Workflows
To rigorously evaluate the potency of NS3/4A inhibitors during drug development, we employ a self-validating biphasic testing funnel. This consists of a biochemical enzymatic assay to determine intrinsic affinity, followed by a cell-based replicon assay to confirm intracellular efficacy, permeability, and rule out off-target cytotoxicity.
Biphasic experimental workflow for the in vitro validation of NS3/4A protease inhibitors.
Protocol 1: FRET-Based NS3/4A Enzymatic Cleavage Assay
This biochemical assay isolates the direct interaction between grazoprevir and the NS3/4A complex.
-
Enzyme Preparation: Recombinant NS3/4A complex is diluted in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryl maltoside, and 10 mM DTT.
-
Causality: The NS3/4A complex is highly hydrophobic; lauryl maltoside prevents non-specific aggregation, while DTT maintains the reducing environment necessary to preserve the structural integrity of the enzyme's zinc-binding domain.
-
-
Compound Pre-incubation: Grazoprevir is titrated serially and pre-incubated with the enzyme for 30 minutes at room temperature.
-
Causality: Macrocyclic inhibitors often exhibit slow, tight-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before substrate competition begins, preventing artificially inflated IC50 values.
-
-
Substrate Addition: A FRET-based depsipeptide substrate (e.g., RET S1) is added to initiate the reaction.
-
Causality: The depsipeptide bond is rapidly cleaved by the serine protease, separating the fluorophore from the quencher to generate a measurable fluorescent signal.
-
-
Kinetic Readout: Fluorescence (Ex 340 nm / Em 490 nm) is monitored continuously for 20 minutes to calculate the initial velocity ( V0 ).
-
Causality: Utilizing initial velocity rather than an endpoint measurement ensures the reaction remains in the linear phase, avoiding artifacts caused by substrate depletion or product inhibition.
-
-
Data Analysis: Data is fit using the Morrison equation for tight-binding inhibitors.
-
Causality: Because grazoprevir's Ki is in the picomolar range (approaching the active enzyme concentration), standard Michaelis-Menten kinetics fail. The Morrison equation accounts for inhibitor depletion, yielding mathematically accurate Ki determinations.
-
Protocol 2: Cell-Based HCV Replicon Assay (Luciferase Reporter)
This assay validates that the biochemical potency translates to a complex intracellular environment[6].
-
Cell Seeding: Huh7 cells harboring a subgenomic HCV replicon (expressing a Renilla or Firefly luciferase reporter) are seeded in 96-well plates at 10,000 cells/well.
-
Causality: The subgenomic replicon contains only the non-structural proteins (NS3-NS5B) required for RNA replication, providing a safe, BSL-2 compatible system that directly couples viral replication to a luminescent output[6].
-
-
Compound Treatment: Cells are treated with serial dilutions of grazoprevir and incubated for 72 hours.
-
Causality: A 72-hour window is required to allow pre-existing intracellular replicon RNA and mature viral proteins to naturally turn over, ensuring the assay measures true de novo inhibition rather than residual activity.
-
-
Luminescence Readout: Cells are lysed, and luciferase activity is quantified using a standard plate reader.
-
Causality: The luminescence signal is directly proportional to the replicon copy number, providing a highly sensitive measure of antiviral efficacy ( EC50 ).
-
-
Cytotoxicity Counter-Screen: A parallel plate is assayed using a cellular ATP-viability assay (e.g., CellTiter-Glo).
-
Causality: This self-validating step ensures that observed reductions in viral replication are due to specific NS3/4A inhibition, and not a false positive caused by off-target host cell toxicity ( CC50 ).
-
Structural Resilience to Resistance-Associated Substitutions (RAS)
A major challenge with DAAs is the rapid emergence of viral resistance. Grazoprevir demonstrates remarkable structural resilience, particularly against the Q80K polymorphism that heavily impacts other macrocyclic inhibitors like simeprevir[2].
The structural basis for this resilience is rooted in its binding flexibility. For example, while the D168A mutation alone reduces grazoprevir's potency by altering the S2 binding pocket, the double substitution R155K/D168A unexpectedly nullifies this resistance[2]. Molecular dynamics and free-energy surface studies reveal that the Lys-155 side chain forms a strong, direct cation-heterocycle interaction with the lone pair on grazoprevir's quinoxaline moiety[2]. This compensatory binding mechanism provides a structural basis for grazoprevir's superior resistance profile and highlights the evolutionary advantage of the P2 quinoxaline macrocycle in overcoming viral escape.
Sources
- 1. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]
- 2. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. selleckchem.com [selleckchem.com]
- 6. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
Grazoprevir Sodium: Comprehensive Analysis of Chemical Structure, Molecular Properties, and Analytical Characterization
Executive Summary
Grazoprevir (formerly MK-5172) is a highly potent, second-generation direct-acting antiviral (DAA) utilized primarily in the treatment of chronic Hepatitis C Virus (HCV) infection[1]. As a selective, reversible inhibitor of the HCV NS3/4A serine protease, it exhibits a robust genetic barrier to resistance and broad-spectrum genotypic efficacy[2]. This technical guide provides a deep-dive into the molecular architecture, physicochemical properties, mechanistic pathways, and validated analytical methodologies for Grazoprevir, designed for analytical chemists and drug development scientists.
Chemical Structure and Molecular Architecture
Grazoprevir is a structurally complex macrocyclic compound. The macrocyclic ring system is a deliberate design choice in modern protease inhibitors, as it restricts the conformational flexibility of the molecule[3]. This pre-organization reduces the entropic penalty upon binding to the shallow catalytic groove of the NS3/4A protease, thereby enhancing binding affinity.
The molecule features a distinctive cyclopropylsulfonyl moiety , which acts as a transition-state mimic. This functional group engages in critical hydrogen bonding with the catalytic triad of the protease, effectively locking the enzyme in an inactive conformation[4].
Table 1: Fundamental Physicochemical Properties
The following table synthesizes the core molecular and physicochemical data for Grazoprevir[1],[5],[6]:
| Parameter | Value / Description |
| IUPAC Name | (1aR,5S,8S,10R,22aR)-N-[(1R,2S)-1-[(Cyclopropylsulfonamido)carbonyl]-2-ethenylcyclopropyl]-14-methoxy-5-(2-methylpropan-2-yl)-3,6-dioxo-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxamide |
| Molecular Formula | C₃₈H₅₀N₆O₉S |
| Molecular Weight | 766.90 g/mol |
| PubChem CID | 44603531 |
| Aqueous Solubility | Practically insoluble in water (< 0.1 mg/mL); freely soluble in ethanol and DMSO |
| Physical Appearance | White to off-white powder |
| Target Affinity (Ki) | 0.01 nM (HCV Genotype 1b); 0.01 nM (Genotype 1a); 0.90 nM (Genotype 3a) |
Mechanism of Action: NS3/4A Protease Inhibition
The HCV genome translates into a single polyprotein of approximately 3,000 amino acids. For viral replication to proceed, this polyprotein must be cleaved into mature structural and non-structural (NS) proteins[1]. The NS3 protein contains a serine protease domain at its N-terminus, which requires the NS4A cofactor to anchor it to the endoplasmic reticulum and fully activate its catalytic triad (His-57, Asp-81, Ser-139)[7].
Grazoprevir acts as a competitive, reversible inhibitor[2]. By covalently and non-covalently interacting with the active site, it prevents the cleavage of the polyprotein into essential replication machinery components (NS4A, NS4B, NS5A, and NS5B)[4].
HCV Polyprotein Processing and Grazoprevir Inhibition Pathway
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetic (PK) profile of Grazoprevir is critical for formulation scientists. The drug is highly lipophilic, which drives its extensive protein binding and specific hepatic distribution. It is actively transported into the liver via OATP1B1/3 transporters, ensuring high concentrations at the primary site of HCV replication[6].
Table 2: Pharmacokinetic Parameters
| PK Parameter | Value / Clinical Observation |
| Tmax (Time to peak plasma) | 2 hours (Range: 30 mins to 3 hours) |
| Plasma Protein Binding | > 98.8% (primarily to albumin and α1-acid glycoprotein)[6] |
| Volume of Distribution (Vd) | ~1250 L (indicating extensive tissue distribution)[6] |
| Metabolism | Primarily oxidative metabolism via hepatic CYP3A4[3] |
| Elimination Half-life (t1/2) | ~31 hours[3] |
| Excretion Route | > 90% via feces (biliary excretion); < 1% via urine[3] |
Analytical Characterization: RP-HPLC Protocol
To ensure pharmaceutical quality control, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying Grazoprevir, often in combination with co-administered drugs like Elbasvir[8].
Causality of Methodological Choices: Grazoprevir contains multiple ionizable nitrogen atoms and a sulfonamide group. Using an acidic mobile phase (e.g., 0.1% Orthophosphoric Acid, pH ~2.5-4.0) suppresses the ionization of these functional groups[9]. This forces the molecule into a neutral state, increasing its affinity for the hydrophobic C18 stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical chromatographic resolution[10].
Step-by-Step RP-HPLC Validation Methodology
This protocol outlines a self-validating system conforming to ICH Q2(R1) guidelines[11].
-
Mobile Phase Preparation:
-
Prepare Buffer: Add 1.0 mL of Orthophosphoric Acid (OPA) to 1000 mL of HPLC-grade Milli-Q water to yield a 0.1% OPA solution. Filter through a 0.45 µm membrane filter and degas via ultrasonication for 10 minutes.
-
Mix the 0.1% OPA buffer and HPLC-grade Acetonitrile in a specific ratio (e.g., 45:55 v/v or 60:40 v/v depending on column specifics),[10].
-
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of Grazoprevir reference standard.
-
Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1000 µg/mL stock solution[11]. Sonicate for 10 minutes to ensure complete dissolution.
-
Perform serial dilutions to achieve the linear calibration range (e.g., 25–150 µg/mL)[10].
-
-
System Suitability & Injection:
-
Inject 10-20 µL of the standard solution in six replicates.
-
Validation Check: Ensure Relative Standard Deviation (%RSD) of peak areas is < 2.0%, Theoretical Plates > 2000, and Tailing Factor < 2.0[11].
-
-
Forced Degradation (Stability-Indicating Study):
-
Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C). Analyze against the standard to ensure degradation products are completely resolved from the main Grazoprevir peak[10].
-
RP-HPLC Analytical Workflow and Validation Strategy
References
-
Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem - NIH PubChem (NIH)[Link]
-
The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons National Institutes of Health (PMC)[Link]
-
What is the mechanism of Grazoprevir Hydrate? Patsnap Synapse[Link]
-
grazoprevir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Guide to Pharmacology[Link]
-
Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle ASM Journals[Link]
-
Simultaneous RP-HPLC Estimation, Validation and Stability Indicating Assay of Two-Component Tablet Formulation Containing Grazoprevir and Pibrentasvir Impactfactor[Link]
-
Elbasvir / grazoprevir - wikidoc WikiDoc[Link]
-
RP-HPLC method development and validation for the simultaneous estimation of glecaprevir and pibrentasvir in bulk and tablet dos Int J Pharm Chem Anal[Link]
-
simultaneous reverse-phase ultra performance liquid chromatography method development and validation for Semantic Scholar[Link]
-
Grazoprevir - Wikipedia Wikipedia[Link]
-
Development and Validation of new RP-HPLC Method for the Simultaneous Estimation of Elbasvir and Grazoprevir in Combined Journal of Pharmaceutical Research[Link]
-
Formulation Diary: Drug Name, FDA Application No. Company, Dosage Form Formulation Diary [Link]
-
Establishing A New RP-HPLC Method Development And Validation For Individual Analysis Of Elbasvir In Grazoprevir Medication Chilkur Balaji College of Pharmacy[Link]
Sources
- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grazoprevir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]
- 5. grazoprevir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Elbasvir / grazoprevir - wikidoc [wikidoc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. jopcr.com [jopcr.com]
- 9. chilkurbalajipharmacy.com [chilkurbalajipharmacy.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. impactfactor.org [impactfactor.org]
The Molecular Dynamics and Binding Affinity of Grazoprevir Sodium to the HCV NS3/4A Protease Complex: A Comprehensive Technical Guide
Executive Summary
The development of direct-acting antivirals (DAAs) revolutionized the treatment of chronic Hepatitis C Virus (HCV) infections. Among these, Grazoprevir sodium stands out as a highly potent, second-generation, pan-genotypic inhibitor of the HCV NS3/4A protease[1]. Unlike first-generation linear ketoamides, Grazoprevir utilizes a macrocyclic scaffold to pre-organize its bioactive conformation, drastically reducing the entropic penalty upon binding and yielding sub-nanomolar affinity across multiple viral genotypes[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond superficial protocol summaries. Here, we will dissect the structural causality behind Grazoprevir’s resilience against resistance-associated variants (RAVs) and provide self-validating, field-proven experimental workflows for accurately profiling its binding kinetics (via Surface Plasmon Resonance) and functional inhibition (via FRET).
Structural Basis of Affinity and Mechanism of Action
The HCV NS3/4A complex is a heterodimeric serine protease responsible for processing the viral polyprotein into functional non-structural proteins essential for RNA replication[3]. The active site of NS3 is notoriously shallow and solvent-exposed, making high-affinity small-molecule binding thermodynamically challenging.
Grazoprevir overcomes this via macrocyclization . By linking the P2 and P4 moieties into a rigid ring, the molecule is locked into a conformation that perfectly complements the S2-S4 subpockets of the protease[2].
Overcoming Resistance-Associated Variants (RAVs)
A hallmark of Grazoprevir's engineering is its structural adaptability against common clinical mutations. For example, in HCV Genotype 1a, the D168A mutation typically abolishes the efficacy of many protease inhibitors by disrupting a critical salt bridge. However, Grazoprevir maintains unique interactions. When the D168A mutation occurs alongside the R155K substitution (a double mutant), Grazoprevir's binding affinity is unexpectedly rescued[4]. Molecular dynamics reveal that this is driven by a direct cation-heterocycle interaction between the flexible Lys-155 side chain and the lone electron pair on Grazoprevir’s quinoxaline moiety[4].
Fig 1. HCV polyprotein processing pathway and mechanism of NS3/4A inhibition by Grazoprevir.
Quantitative Binding Affinity Data
Grazoprevir exhibits extraordinary potency, inhibiting the proteolytic activity of recombinant NS3/4A enzymes across genotypes 1a, 1b, 2, 3, 4, 5, and 6 with IC50 values in the picomolar range[1]. The table below summarizes the binding metrics established through orthogonal biophysical and biochemical assays.
| HCV Genotype / Construct | Assay Methodology | Kinetic Metric | Value Range | Reference Context |
| GT1a / 1b (Wild-type) | FRET Enzymatic | IC50 | 4 – 10 pM | Recombinant enzyme assay[1] |
| GT3a (Wild-type) | FRET Enzymatic | IC50 | ~140 pM | Recombinant enzyme assay[1] |
| GT1a/3a Chimera | X-Ray / BindingDB | Ki | 0.14 – 30 nM | PDB 6P6Q structural data[5] |
| GT1a (D168A/R155K) | FRET Enzymatic | Ki | Low nanomolar | Cation-heterocycle rescue[4] |
Note: The slight drop in potency against GT3a is a known class effect for NS3/4A inhibitors, though Grazoprevir remains clinically effective[1].
Methodological Framework: Self-Validating Protocols for Affinity Profiling
When evaluating an inhibitor with sub-nanomolar affinity like Grazoprevir, standard Michaelis-Menten kinetic assumptions ( [Inhibitor]≫[Enzyme] ) break down. If the enzyme concentration exceeds the Ki , the calculated IC50 will artifactually reflect the enzyme concentration rather than true binding affinity. Therefore, orthogonal validation using tight-binding functional assays and label-free biophysical kinetics is mandatory.
Fig 2. Orthogonal experimental workflow utilizing SPR and FRET for binding affinity validation.
Surface Plasmon Resonance (SPR) Kinetic Profiling
SPR provides real-time, label-free quantification of association ( kon ) and dissociation ( koff ) rates.
Step-by-Step Protocol:
-
Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Inject recombinant NS3/4A complex (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve a low immobilization level of ~400-500 Response Units (RU).
-
Causality Check: Keeping ligand density low is critical. High density causes mass transport limitations and steric crowding, which artificially depresses the measured kon and inflates the apparent KD .
-
-
Quenching: Block unreacted active esters with a 7-minute injection of 1 M Ethanolamine-HCl (pH 8.5).
-
Analyte Injection: Prepare a 2-fold dilution series of Grazoprevir sodium (0.1 nM to 10 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO and 0.05% Tween-20). Inject across the flow cells at a high flow rate of 50 µL/min.
-
Causality Check: The inclusion of detergent (Tween-20) and DMSO prevents the highly hydrophobic macrocycle from non-specifically adhering to the microfluidic tubing, ensuring the injected concentration matches the actual concentration delivered to the chip.
-
-
Dissociation Phase: Allow the running buffer to flow for a minimum of 45 minutes post-injection.
-
Causality Check: Grazoprevir has an exceptionally slow off-rate ( koff ). Short dissociation phases (e.g., 5 mins) will fail to capture the exponential decay curve, leading to inaccurate KD calculations.
-
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD ( KD=koff/kon ).
FRET-Based Tight-Binding Enzymatic Assay
To validate the biophysical KD , a functional FRET assay utilizing a fluorogenic peptide substrate (e.g., containing an EDANS/DABCYL pair) is employed.
Step-by-Step Protocol:
-
Reagent Preparation: Formulate the assay buffer: 50 mM Tris-HCl (pH 7.5), 15% glycerol, 10 mM DTT, and 0.6 mM lauryl maltoside.
-
Causality Check: Lauryl maltoside is a non-ionic surfactant that prevents the aggregation of Grazoprevir in aqueous solutions, ensuring accurate free-drug availability.
-
-
Enzyme-Inhibitor Pre-incubation: Mix 0.2 nM of recombinant NS3/4A with varying concentrations of Grazoprevir (0.001 nM to 5 nM). Incubate at 25°C for 45 minutes.
-
Causality Check: Macrocyclic inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.
-
-
Reaction Initiation: Add 2 µM of the FRET substrate to initiate the proteolytic cleavage.
-
Kinetic Readout: Continuously monitor the fluorescence increase (Excitation: 340 nm, Emission: 490 nm) over 15 minutes using a microplate reader.
-
Data Analysis (The Morrison Equation): Extract the initial velocity ( v0 ) from the linear portion of the progress curves. Because the enzyme concentration (0.2 nM) is close to the expected Ki , standard IC50 equations are invalid. Fit the v0 data to the Morrison equation for tight-binding inhibitors to calculate the true Ki .
By ensuring that the biophysical KD (from SPR) and the biochemical Ki (from FRET) are in close agreement, the binding affinity profile of Grazoprevir is rigorously self-validated.
References
-
Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a National Institutes of Health (NIH) / PMC URL:[Link]
-
6P6Q: HCV NS3/4A protease domain of genotype 1a3a chimera in complex with grazoprevir RCSB Protein Data Bank URL:[Link]
-
Grazoprevir / Elbasvir - Therapeutic Goods Administration (TGA) Product Information Therapeutic Goods Administration (TGA), Australian Government URL:[Link]
-
Targeting SARS-CoV-2 Proteases and Polymerase for COVID-19 Treatment: State of the Art and Future Opportunities Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle ASM Journals URL: [Link]
Sources
Crystal structure analysis of Grazoprevir sodium bound to protease
Structural and Mechanistic Insights into HCV NS3/4A Protease Inhibition by Grazoprevir: A Crystallographic Whitepaper
Executive Summary
The development of direct-acting antivirals (DAAs) has revolutionized the therapeutic landscape for Hepatitis C Virus (HCV). Among these, Grazoprevir sodium (MK-5172) stands out as a highly potent, second-generation inhibitor targeting the viral NS3/4A serine protease[1]. Unlike early-generation DAAs, Grazoprevir exhibits pan-genotypic activity and a robust resistance profile, particularly against the clinically significant D168A polymorphism[2].
This technical guide provides an in-depth analysis of the crystal structure of Grazoprevir bound to the HCV NS3/4A protease. By deconstructing the crystallographic methodologies, thermodynamic binding principles, and the structural basis of viral resistance, this whitepaper serves as an authoritative resource for researchers and drug development professionals engineering next-generation antiviral scaffolds.
Molecular Architecture and Binding Modalities
The HCV NS3/4A protein is a bifunctional enzyme comprising an N-terminal serine protease domain and a C-terminal helicase domain[3]. The protease relies on a classic catalytic triad (His57, Asp81, Ser139) to cleave the viral polyprotein into mature, functional units essential for viral replication[1].
Grazoprevir is a non-covalent, peptidomimetic inhibitor characterized by a P1-P4 scaffold, a P1′ acylsulfonamide, a P2 quinoxaline moiety, and a rigidifying P2-P4 macrocycle[4]. The crystallographic analysis of the Grazoprevir-NS3/4A complex (PDB ID: 3SUD) reveals a highly unique binding modality:
-
P2 Quinoxaline Packing: Unlike other protease inhibitors that project their P2 moieties into the solvent or S2 subsite, Grazoprevir’s P2 quinoxaline packs directly against the catalytic residues His57 and Asp81[4]. This deep burial within the active site minimizes reliance on highly mutable peripheral residues.
-
Thermodynamic Stabilization via Macrocyclization: The P2-P4 macrocycle structurally constrains the inhibitor into its bioactive conformation prior to binding. This pre-organization significantly reduces the entropic penalty ( ΔS ) associated with target engagement, driving its picomolar binding affinity ( Ki )[5].
Table 1: Quantitative Pharmacological and Crystallographic Data
| Parameter | Value | Significance |
| Target Enzyme | HCV NS3/4A Protease | Essential for viral maturation and replication[1]. |
| Inhibitor | Grazoprevir (MK-5172) | FDA-approved second-generation macrocyclic DAA[1]. |
| Binding Affinity ( Ki ) WT GT1a | 0.01 nM | Picomolar potency indicates optimal active-site complementarity[6]. |
| Binding Affinity ( Ki ) GT3a | 0.90 nM | Slight reduction in potency against the difficult-to-treat Genotype 3a[6]. |
| PDB ID (WT GT1a complex) | 3SUD | Foundational structure revealing P2 quinoxaline packing[2]. |
| PDB ID (A156T complex) | 5EQQ | Highlights the steric clash mechanism of resistance via macrocycle rigidity[5]. |
Crystallographic Workflow: A Self-Validating System
Obtaining high-resolution diffraction data for the NS3/4A-Grazoprevir complex requires a meticulously engineered protocol. The following step-by-step methodology details the biochemical causality behind each experimental choice, ensuring a self-validating workflow from protein expression to crystal harvesting[7][8][9].
Step 1: Construct Optimization and Mutagenesis
-
Procedure: Engineer the HCV NS3/4A genotype 1a gene to include a C159S (Cys159 → Ser) mutation[7].
-
Causality: Wild-type NS3/4A contains surface-exposed cysteine residues. At the high protein concentrations required for crystallization (>10 mg/mL), these cysteines rapidly form aberrant intermolecular disulfide bonds, leading to amorphous precipitation rather than ordered crystal lattices. The C159S mutation eliminates this aggregation pathway without altering the architecture of the active site[7].
Step 2: Expression and Chromatographic Purification
-
Procedure: Express the construct in Escherichia coli BL21(DE3) cells. Purify the lysate using Ni-NTA immobilized metal affinity chromatography (IMAC), followed by Size Exclusion Chromatography (SEC) using a Superdex 75 16/60 column equilibrated in 25 mM MES (pH 6.5), 500 mM NaCl, 10% glycerol, and 2 mM DTT[10].
-
Causality: SEC acts as the primary validation step for monodispersity. Removing soluble aggregates ensures a highly homogeneous protein population, which is a strict prerequisite for the uniform nucleation required in X-ray crystallography.
Step 3: Holoenzyme Complex Formation
-
Procedure: Concentrate the SEC-purified protease to approximately 3–7 mg/mL. Incubate the protein with a 3-fold molar excess of Grazoprevir sodium for 1 hour at 4°C[8][9].
-
Causality: The application of a molar excess drives the thermodynamic equilibrium entirely toward the fully bound state (holoenzyme). This prevents the formation of mixed apo/holo crystals, which would severely degrade the electron density map resolution during structural refinement[9].
Step 4: Hanging Drop Vapor Diffusion
-
Procedure: Set up crystallization trials using the hanging drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 100 mM Bis-Tris pH 6.5, 200 mM Li 2 SO 4 , 22% w/v PEG 3350). Seal over the reservoir and incubate at room temperature for 24–36 hours[8].
-
Causality: The hanging drop method allows for the slow, controlled equilibration of water vapor from the drop to the reservoir. This gently transitions the complex from the undersaturated zone into the labile nucleation zone, promoting the growth of large, single crystals suitable for synchrotron X-ray diffraction[8].
Substrate Envelope Theory and Resistance Dynamics
The clinical efficacy of Grazoprevir is heavily dictated by its ability to evade viral resistance. The "Substrate Envelope" theory posits that inhibitors constrained within the consensus volume occupied by the virus's natural substrates will be less susceptible to resistance. If a mutation disrupts the binding of such an inhibitor, it will simultaneously disrupt the processing of natural substrates, thereby incurring a lethal fitness cost to the virus[2].
Grazoprevir effectively utilizes this principle to combat the common D168A resistance-associated substitution (RAS). Because Grazoprevir's core scaffold fits well within the substrate envelope and avoids direct reliance on Asp168 for binding energy, the D168A mutation causes minimal loss in potency[2][10].
However, Grazoprevir is highly susceptible to the A156T mutation. The rigid P2-P4 macrocycle, while thermodynamically favorable for binding the wild-type enzyme, protrudes slightly outside the optimal substrate envelope. When Ala156 mutates to the bulkier Threonine (A156T), it creates a severe steric clash with the inflexible macrocycle, leading to a catastrophic loss of binding affinity and virologic failure[5][10].
Structural dynamics of Grazoprevir binding, inhibition, and resistance pathways in HCV NS3/4A.
Conclusion & Future Perspectives
The crystal structure analysis of Grazoprevir bound to the HCV NS3/4A protease underscores the delicate balance required in rational drug design. While macrocyclization provides the entropic pre-organization necessary for picomolar potency[5], it simultaneously introduces structural rigidity that can be exploited by specific viral mutations like A156T[10]. Future drug development efforts must leverage substrate envelope-guided design to engineer flexible scaffolds that maintain high-affinity catalytic triad interactions while dynamically accommodating active-site polymorphisms[2].
Sources
- 1. rcsb.org [rcsb.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir | bioRxiv [biorxiv.org]
- 4. Structural and Thermodynamic Effects of Macrocyclization in HCV NS3/4A Inhibitor MK-5172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. WO2020117778A2 - Reagents and methods for controlling protein function and interaction - Google Patents [patents.google.com]
- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Solubility Profile of Grazoprevir Sodium: Physicochemical Foundations and Formulation Strategies
Executive Summary
Grazoprevir (MK-5172) is a highly potent, second-generation macrocyclic inhibitor of the Hepatitis C virus (HCV) NS3/4A protease. While its unique structural motifs confer exceptional antiviral efficacy, they also render the molecule highly lipophilic and rigidly crystalline, leading to severe biopharmaceutical challenges. This technical guide explores the thermodynamic solubility profile of Grazoprevir sodium, detailing the mechanistic drivers of its dissolution, the self-validating experimental protocols required for accurate quantification, and the advanced formulation strategies necessary to translate this BCS Class II/IV compound into a viable oral therapeutic.
Introduction to Grazoprevir and Physicochemical Challenges
Grazoprevir features a macrocyclic core and a distinct quinoxaline moiety that packs against the catalytic triad of the HCV protease[1]. While this design ensures a high barrier to viral resistance, it simultaneously creates a rigid, hydrophobic molecule with exceptionally poor aqueous solvation[2].
Classified as a Biopharmaceutics Classification System (BCS) Class II/IV compound, the free acid form of Grazoprevir is practically insoluble in water (<0.1 mg/mL). To overcome the high crystal lattice energy and improve the intrinsic dissolution rate, pharmaceutical development utilizes salt forms—specifically, Grazoprevir sodium. The sodium salt leverages the weak acidity of the molecule's acylsulfonamide functional group to enhance thermodynamic solubility in aqueous environments[3].
Acid-Base Chemistry and Thermodynamic Solubility Profile
The solubility of Grazoprevir is fundamentally governed by its ionization state. The molecule possesses a weakly acidic acylsulfonamide group with a pKa of approximately 5.31, alongside a weakly basic functional group with a pKa of 1.81.
Because the primary ionizable group at physiological pH is the acidic acylsulfonamide, Grazoprevir exhibits a classic pH-dependent solubility profile for a weak acid. It is highly insoluble in the acidic environment of the stomach but becomes increasingly soluble as the pH rises above its pKa in the intestinal tract. The sodium salt pre-ionizes the acylsulfonamide, drastically altering its interaction with water; however, the resulting thermodynamic solubility remains highly dependent on the pH and micellar composition of the dissolution media.
Quantitative Data Summary
Table 1: Representative Thermodynamic Solubility Profile of Grazoprevir Sodium
| Dissolution Media | pH | Estimated Thermodynamic Solubility (mg/mL) | Dominant Molecular Species |
| Purified Water (Unbuffered) | ~7.5 | > 10.0 | Ionized (Anion) |
| Simulated Gastric Fluid (SGF) | 1.2 | < 0.01 | Unionized (Free Acid) |
| Acetate Buffer | 4.5 | ~ 0.05 | Mixed (Anion / Free Acid) |
| Fasted State Intestinal Fluid (FaSSIF) | 6.5 | 0.5 - 1.0 | Ionized + Micellar Solubilization |
| Fed State Intestinal Fluid (FeSSIF) | 5.0 | 2.0 - 4.0 | Mixed + High Micellar Solubilization |
Mechanistic Drivers of Grazoprevir Sodium Solubility
The dissolution of Grazoprevir sodium is a thermodynamic process dictated by the balance between the energy required to disrupt the crystal lattice (Lattice Energy, ΔHlattice ) and the energy released upon the hydration of the constituent ions (Solvation Energy, ΔHsolvation ).
By utilizing the sodium salt rather than the free acid, the crystal lattice is altered, and the resulting sodium cations and Grazoprevir anions engage in highly favorable ion-dipole interactions with water molecules. This shifts the overall enthalpy of solution ( ΔHsoln ) to a more thermodynamically favorable state, driving the equilibrium toward dissolution.
Thermodynamic cycle of Grazoprevir sodium dissolution highlighting the energetic pathways.
Experimental Methodology: Determination of Thermodynamic Solubility
To accurately determine the thermodynamic solubility of Grazoprevir sodium, the shake-flask method is employed. Unlike kinetic solubility assays (which measure the precipitation point from a supersaturated DMSO stock), the shake-flask method approaches equilibrium from the solid state, ensuring that the measured concentration reflects the true thermodynamic limit of the most stable crystalline form.
Expert Insight on Causality: A critical step in this protocol is the solid-phase analysis (Step 4). When Grazoprevir sodium is placed in an acidic buffer (e.g., pH 1.2 or 4.5), the salt will likely undergo disproportionation, converting back into the insoluble free acid. If a researcher only quantifies the liquid phase, they risk erroneously reporting the solubility of the sodium salt, when in fact they are measuring the solubility of the newly precipitated free acid. X-ray Powder Diffraction (XRPD) of the residual pellet is mandatory to self-validate the system and confirm the identity of the thermodynamic solid phase at equilibrium.
Step-by-Step Shake-Flask Protocol:
-
Preparation: Weigh an excess amount of Grazoprevir sodium (e.g., 20 mg) into a borosilicate glass vial.
-
Media Addition: Add 1.0 mL of the target dissolution media (e.g., FaSSIF, pH 6.5).
-
Equilibration: Seal the vial and place it in a thermostatic shaker at 37.0 ± 0.5 °C. Agitate at 200 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Remove the vial and separate the phases using ultracentrifugation (e.g., 15,000 RPM for 15 minutes at 37 °C). Note: Centrifugation is preferred over filtration to avoid adsorption of the highly lipophilic drug onto filter membranes.
-
Solid Phase Verification: Carefully extract the solid pellet. Dry under a gentle nitrogen stream and analyze via XRPD to check for salt disproportionation or polymorphic transitions.
-
Quantification: Dilute the supernatant appropriately with mobile phase and quantify the dissolved Grazoprevir concentration using a validated RP-HPLC-UV method.
Step-by-step shake-flask methodology for self-validating thermodynamic solubility determination.
Formulation Strategies: Overcoming In Vivo Solubility Limitations
While Grazoprevir sodium exhibits high thermodynamic solubility in neutral/basic water, relying solely on the salt form for oral delivery presents a severe physiological risk: gastric dumping .
When a standard tablet of Grazoprevir sodium enters the acidic environment of the stomach (pH ~1.2), the pH falls well below the drug's pKa of 5.31. The sodium salt will rapidly protonate and precipitate as the highly insoluble free acid. Once precipitated, the large crystalline particles will not re-dissolve fast enough during transit through the small intestine, leading to poor and highly variable bioavailability.
To circumvent this, formulation scientists employ Amorphous Solid Dispersions (ASD) [4]. In commercial preparations, Grazoprevir is formulated via spray drying with a stabilizing amphiphilic polymer, such as Copovidone (Kollidon VA 64)[4].
-
Mechanism of Action: The spray-drying process rapidly evaporates the solvent, trapping Grazoprevir in a high-energy, amorphous state rather than allowing it to form a crystalline lattice.
-
Polymer Role: The Copovidone polymer matrix prevents the amorphous drug from recrystallizing during shelf storage. More importantly, upon ingestion, the polymer acts as a precipitation inhibitor. It maintains the drug in a supersaturated state in the gastrointestinal fluids, preventing the nucleation and growth of free acid crystals, thereby ensuring an adequate thermodynamic driving force for intestinal absorption.
Conclusion
The thermodynamic solubility profile of Grazoprevir sodium is a textbook example of the interplay between molecular pKa, crystal lattice energy, and physiological pH. While the sodium salt chemically addresses the poor intrinsic solubility of the acylsulfonamide free acid, the realities of gastrointestinal pH shifts necessitate advanced formulation interventions. By combining the thermodynamic advantages of the salt form with the kinetic stabilization of an Amorphous Solid Dispersion, drug developers successfully translate a poorly soluble BCS Class II/IV molecule into a highly efficacious antiviral therapy.
References
-
U.S. Food and Drug Administration (FDA). Zepatier (elbasvir and grazoprevir) NDA 208261 Approval Package. 1
-
Formulation Diary. Grazoprevir API Information and Physicochemical Properties.
-
Journal of Medicinal Chemistry (ACS). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. 2
-
Pharma Excipients. Kollidon VA 64 and Soluplus as modern polymeric carriers for amorphous solid dispersions. 4
-
Wikipedia. Acylsulfonamide: Chemical structure and pKa properties. 3
Sources
Grazoprevir Sodium: Mechanistic Efficacy and Clinical Virologic Response Across HCV Genotypes 1 and 4
Executive Summary
The advent of Direct-Acting Antivirals (DAAs) has revolutionized the therapeutic landscape for Hepatitis C Virus (HCV). Among these, Grazoprevir (MK-5172), a second-generation NS3/4A protease inhibitor, has demonstrated exceptional potency. When co-formulated with the NS5A inhibitor Elbasvir, Grazoprevir provides a robust genetic barrier to resistance and high Sustained Virologic Response (SVR12) rates, particularly in HCV Genotypes 1 (GT1) and 4 (GT4) [1]. This technical guide explores the biochemical causality, in vitro efficacy, and clinical validation of Grazoprevir sodium, providing researchers and drug development professionals with a comprehensive mechanistic framework.
Mechanistic Foundation: NS3/4A Protease Inhibition
The HCV genome is translated into a single polyprotein of approximately 3,000 amino acids. The viral NS3/4A serine protease complex is responsible for the downstream proteolytic cleavage of this polyprotein into functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B) essential for the formation of the viral replication complex [1]. Furthermore, NS3/4A cleaves host innate immune adaptor proteins (such as MAVS and TRIF), dampening the host's interferon response.
Grazoprevir functions as a competitive, reversible peptidomimetic inhibitor. By binding directly to the catalytic site of the NS3/4A protease, Grazoprevir halts polyprotein maturation and neutralizes the virus's ability to evade host innate immunity [1].
Diagram 1: HCV Polyprotein Processing & Grazoprevir Mechanism of Action.
In Vitro Efficacy: Genotype 1 vs. Genotype 4
Grazoprevir exhibits sub-nanomolar potency against multiple HCV genotypes. In biochemical assays utilizing recombinant NS3/4A protease enzymes, Grazoprevir demonstrated IC50 values ranging from 4 to 690 pM across genotypes 1 through 6 [2].
To validate cellular efficacy, chimeric replicons encoding NS3/4A sequences from clinical isolates are utilized. Grazoprevir displays exceptional potency against GT1b and GT4, with slightly higher EC50 values for GT1a due to structural variations in the protease binding pocket [2].
Quantitative In Vitro Potency
The following table summarizes the median half-maximal effective concentration (EC50) of Grazoprevir against chimeric replicons [2].
| HCV Genotype | Median EC50 (nM) | EC50 Range (nM) | Number of Isolates (N) |
| Genotype 1a | 0.8 | 0.4 – 5.1 | 10 |
| Genotype 1b | 0.3 | 0.2 – 5.9 | 9 |
| Genotype 4 | 0.2 | 0.11 – 0.33 | 5 |
Self-Validating Protocol: HCV Replicon Assay for EC50 Determination
To ensure reproducibility in drug development, the following step-by-step methodology details the standardized HCV replicon assay used to determine the EC50 of Grazoprevir.
Step 1: Cell Line Preparation
-
Cultivate Huh7 human hepatoma cells harboring subgenomic HCV replicons (chimeric for NS3/4A GT1a, GT1b, or GT4) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and G418 (to maintain selection pressure).
-
Seed cells at a density of 1×104 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO2.
Step 2: Compound Dilution and Treatment
-
Prepare a 10 mM stock solution of Grazoprevir sodium in 100% DMSO.
-
Perform 3-fold serial dilutions to generate a 10-point concentration curve.
-
Dilute the compounds in assay medium (final DMSO concentration ≤0.5% ) and add to the seeded Huh7 cells.
Step 3: Incubation and Lysis
-
Incubate the treated cells for 72 hours at 37°C.
-
Aspirate the media, wash with PBS, and lyse the cells using a commercial RNA extraction lysis buffer (e.g., RLT buffer).
Step 4: RNA Extraction and RT-qPCR
-
Extract total cellular RNA using silica-membrane spin columns.
-
Perform multiplex TaqMan Real-Time RT-qPCR. Use specific primers/probes targeting the HCV 5'-UTR to quantify viral RNA, and a eukaryotic 18S rRNA or GAPDH endogenous control to normalize for cell viability and input RNA.
Step 5: Data Analysis
-
Calculate the percentage of HCV RNA inhibition relative to the DMSO vehicle control.
-
Plot the dose-response curve and determine the EC50 using non-linear regression analysis (four-parameter logistic equation) in software such as GraphPad Prism.
Diagram 2: Standardized Workflow for HCV Replicon Assay and EC50 Determination.
Clinical Efficacy (SVR12) in Genotypes 1 and 4
The ultimate validation of Grazoprevir's in vitro potency is its clinical efficacy, defined as Sustained Virologic Response 12 weeks post-treatment (SVR12). When combined with Elbasvir (EBR/GZR), Grazoprevir demonstrates near-universal curative rates in treatment-naïve and treatment-experienced patients with GT1 and GT4 [3].
Phase II/III Clinical Trial Outcomes
Several pivotal trials have established the efficacy of the EBR/GZR regimen.
-
C-EDGE Trial: Evaluated EBR/GZR for 12 weeks in treatment-naïve patients (including those with HIV co-infection). The SVR12 rates were 96.5% for GT1a, 95.5% for GT1b, and 96.4% for GT4 [3].
-
C-SALVAGE Trial: Investigated patients with GT1 who had previously failed therapy with earlier-generation protease inhibitors (e.g., boceprevir). The SVR12 rate was 96.2%, proving Grazoprevir's ability to overcome certain historical resistance profiles[4].
| Clinical Trial | Patient Population | HCV Genotype | Regimen Duration | SVR12 Rate (%) |
| C-EDGE | Treatment-Naïve | GT1a | 12 Weeks | 96.5% |
| C-EDGE | Treatment-Naïve | GT1b | 12 Weeks | 95.5% |
| C-EDGE | Treatment-Naïve | GT4 | 12 Weeks | 96.4% |
| C-SALVAGE | PI-Experienced | GT1 (Mixed) | 12 Weeks | 96.2% |
Causality of Virologic Failure and Resistance-Associated Substitutions (RAS)
While SVR12 rates are exceptionally high, virologic failure can occur, primarily driven by baseline Resistance-Associated Substitutions (RASs). The structural causality lies in the binding conformation of Grazoprevir within the NS3 protease pocket. In GT1a, single NS3 substitutions such as D168A/E/G/S/V reduce Grazoprevir antiviral activity by 2- to 81-fold [2]. In GT1b, substitutions like A156S/T/V and D168A/G/V can reduce activity by up to 375-fold [2]. Despite these in vitro shifts, Grazoprevir maintains a higher genetic barrier to resistance compared to first-generation inhibitors, retaining activity against common variants like V36M and R155K [2].
Conclusion
Grazoprevir sodium represents a cornerstone in the molecular targeting of the HCV NS3/4A protease. Its sub-nanomolar in vitro potency across genotypes 1 and 4 translates directly into >95% SVR12 rates in clinical settings. By understanding the mechanistic binding, standardizing replicon assay protocols, and monitoring resistance-associated substitutions, drug development professionals can continue to leverage these insights for the design of next-generation pan-genotypic antivirals.
References
- Zepatier for Hep C: What Pharmacists Should Know. Pharmacy Times.
- Grazoprevir / Elbasvir - Therapeutic Goods Administration (TGA). TGA.gov.au.
- Spotlight on grazoprevir—elbasvir once-daily combination and its potential in the treatment of hepatitis C. Dovepress.
- Zepatier Generic Name: Elbasvir/grazoprevir. West Virginia University (WVU).
The Genesis of Grazoprevir: Rational Design, Chemical Synthesis, and Clinical Realization of a Pan-Genotypic HCV NS3/4A Inhibitor
The Mechanistic Imperative: Targeting HCV NS3/4A
Hepatitis C virus (HCV) is a positive-sense single-stranded RNA virus whose replication depends entirely on the translation of a single viral polyprotein. The maturation of this polyprotein into functional non-structural (NS) proteins is catalyzed by the NS3/4A serine protease complex[1]. Because NS3/4A is the primary engine of viral maturation, it emerged as a premier target for direct-acting antivirals (DAAs).
While first-generation protease inhibitors (PIs) such as boceprevir and telaprevir provided clinical proof-of-concept, they were linear peptidomimetics limited by severe genotype restriction (primarily active against Genotype 1) and a low genetic barrier to resistance[1]. Mutations at the R155, A156, and D168 residues of the NS3 protease rapidly rendered these early drugs obsolete. The field urgently required a second-generation PI capable of maintaining high-affinity binding to the dynamic, mutated active sites of resistant HCV strains[2].
Mechanism of HCV NS3/4A inhibition by Grazoprevir and its barrier to resistance.
Rational Drug Design: The Evolution of MK-5172
The discovery of Grazoprevir (MK-5172) by Merck was driven by structure-based drug design aimed at minimizing the entropic penalty of binding while maximizing flexibility to accommodate active-site mutations[3].
The Macrocyclic Constraint: Researchers hypothesized that locking the inhibitor into its bioactive conformation prior to target engagement would dramatically increase binding affinity. They introduced an 18-membered P2–P4 macrocyclic constraint. This macrocycle effectively pre-organized the molecule, allowing it to bind tightly to the shallow NS3/4A active site without requiring the massive conformational shifts that linear PIs undergo[3].
The Quinoxaline Breakthrough: Early iterations of the macrocyclic series utilized a highly basic quinoline P2 heterocycle. While potent, the quinoline moiety caused severe physicochemical disproportionation issues, complicating formulation and pharmacokinetics[3]. To solve this, medicinal chemists replaced the quinoline with a mildly basic quinoxaline ring. This deliberate substitution preserved the critical van der Waals interactions within the S2 pocket while optimizing the compound's basicity, resulting in excellent plasma exposure and superior partitioning into the liver—the target organ for HCV infection[3].
In Vitro Profiling and the Self-Validating Replicon System
Grazoprevir demonstrated unprecedented sub-nanomolar potency across multiple HCV genotypes and clinically relevant resistant variants[2],[4].
Quantitative In Vitro Potency Profile
| HCV Strain / Variant | Enzyme Inhibition ( Ki , nM) | Cellular Replicon Assay ( EC50 , nM) |
| Genotype 1a (Wild-Type) | 0.01 ± 0.01 | 2.0 ± 1.0 |
| Genotype 1b (Wild-Type) | 0.01 ± <0.01 | 0.5 ± 0.1 |
| Genotype 2a | 0.08 ± 0.02 | 2.0 ± 1.0 |
| Genotype 3a | 0.90 ± 0.20 | N/A |
| GT1b R155K Mutant | 0.07 ± 0.01 | N/A |
| GT1b D168V Mutant | 0.14 ± 0.03 | N/A |
| GT1b D168Y Mutant | 0.30 ± 0.04 | N/A |
| GT1b A156T Mutant | 5.30 ± 0.90 | N/A |
(Data synthesized from biochemical and replicon assays[2],[4])
Methodology: The HCV Subgenomic Replicon Assay
To evaluate the cellular efficacy of Grazoprevir, researchers utilized the HCV replicon system. This protocol is designed as a self-validating system , ensuring that observed antiviral activity is genuine and not an artifact of host cell toxicity or assay background[5].
Step-by-Step Protocol:
-
In Vitro Transcription: Synthesize subgenomic HCV RNA replicons (encoding the NS3-NS5B polyprotein, a neomycin resistance gene, and a luciferase reporter) from linearized plasmid DNA using T7 RNA polymerase.
-
Causality: Using a subgenomic replicon lacking structural proteins allows for the safe study of viral replication in a BSL-2 environment without producing infectious virions.
-
-
Electroporation & Selection: Transfect the RNA into Huh7 human hepatoma cells via electroporation. Apply G418 (Geneticin) selection pressure for 3–4 weeks. Only cells supporting autonomous HCV RNA replication will express the neo gene and survive[5].
-
Negative Control Validation (The GND Mutant): In parallel, transfect a mutant replicon where the NS5B polymerase active site (GDD) is mutated to GND.
-
Causality: The GND mutant cannot replicate. If luciferase signal is detected in this cohort, it indicates translation of the input RNA rather than de novo viral replication, invalidating the assay[5].
-
-
Compound Treatment: Seed stable replicon-harboring cells into 96-well plates. Treat with serial dilutions of Grazoprevir (e.g., 0.001 nM to 1000 nM) for 72 hours.
-
Orthogonal Counter-Screening: Quantify viral replication by measuring luciferase luminescence. Simultaneously, run a parallel MTS or CellTiter-Glo assay on a duplicate plate to measure host cell ATP (viability).
-
Causality: This ensures that the calculated EC50 represents specific NS3/4A inhibition and is not artificially skewed by compound-induced host cell cytotoxicity[4].
-
Process Chemistry: Scale-Up and Metathesis Catalysis
Transitioning Grazoprevir from a discovery compound to an Active Pharmaceutical Ingredient (API) required overcoming massive synthetic hurdles, specifically the closure of the 18-membered macrocycle[6].
The critical transformation was a Ring-Closing Metathesis (RCM) of a linear diene precursor. However, standard commercial ruthenium catalysts suffered from instability and poor turnover numbers at an industrial scale. Driven by the necessity of the Grazoprevir pipeline, Merck process chemists engineered novel, highly tunable, and shelf-stable ruthenium carbene complexes bearing 2-isopropoxybenzylidene ligands[7]. This process chemistry breakthrough not only enabled the commercial manufacturing of Grazoprevir but also contributed a new class of catalysts to the broader field of organometallic chemistry[7].
Key steps in Grazoprevir synthesis highlighting the critical Ring-Closing Metathesis.
Clinical Efficacy and FDA Approval
Because monotherapy with any DAA inevitably leads to viral breakthrough, Grazoprevir was co-formulated with Elbasvir (MK-8742), a highly potent NS5A replication complex inhibitor[8],[9]. The combination targets two independent stages of the viral life cycle, creating an insurmountable genetic barrier to resistance[9].
Following highly successful Phase II and III clinical trials (including the C-EDGE and C-SCAPE studies), the U.S. Food and Drug Administration (FDA) officially approved the fixed-dose combination of Elbasvir (50 mg) and Grazoprevir (100 mg) under the trade name Zepatier on January 28, 2016[10],[11],[12].
The clinical data demonstrated profound efficacy:
Crucially, Zepatier provided a curative, all-oral, interferon-free regimen even for difficult-to-treat populations, including patients with compensated cirrhosis and those with end-stage renal disease on hemodialysis, earning it two FDA Breakthrough Therapy designations prior to approval[13],[12].
References
-
Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. National Institutes of Health (PMC).[Link]
-
MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]
-
FDA approves Zepatier for treatment of chronic HCV GT1 and GT4. European Pharmaceutical Review.[Link]
-
Zepatier approved for treatment of chronic hepatitis C. The Cancer Letter.[Link]
-
Approval of Zepatier for treatment of chronic hepatitis C genotypes 1 and 4. NATAP.[Link]
-
Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. ACS Publications.[Link]
-
The Discovery of Quinoxaline-Based Metathesis Catalysts from Synthesis of Grazoprevir (MK-5172). ResearchGate.[Link]
-
Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. National Institutes of Health (PMC).[Link]
-
Merck Posts Phase 2 Data For Grazoprevir/Elbasvir. Clinical Leader.[Link]
-
HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers.[Link]
-
The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. National Institutes of Health (PMC).[Link]
Sources
- 1. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Merck Posts Phase 2 Data For GrazoprevirElbasvir In HCV [clinicalleader.com]
- 9. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. FDA Hepatitis Update - Approval of Zepatier for treatment of chronic hepatitis C genotypes 1 and 4 [natap.org]
- 12. merck.com [merck.com]
- 13. cancerletter.com [cancerletter.com]
Comprehensive Technical Guide on Grazoprevir Sodium: Chemical Identifiers, Mechanistic Pharmacology, and Analytical Validation
Executive Summary
Grazoprevir sodium is the sodium salt form of Grazoprevir, a highly potent, second-generation direct-acting antiviral (DAA)[1]. Functioning as a macrocyclic, reversible inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease, it is a critical component in modern antiviral regimens[2]. This technical whitepaper provides an in-depth analysis of the chemical identifiers, structural pharmacology, and self-validating analytical protocols required for the research and validation of Grazoprevir sodium.
Chemical Identity and Structural Parameters
Accurate chemical identification is the foundation of reproducible pharmacological research. Grazoprevir sodium is characterized by a complex quinoxaline-linked macrocyclic backbone synthesized via a key Sonogashira coupling[2]. The macrocyclic constraint is critical for its spatial orientation within the viral enzyme pocket[2].
Table 1: Chemical Identifiers for Grazoprevir Sodium and Related Forms
| Parameter | Grazoprevir Sodium Salt | Grazoprevir (Free Base) |
| CAS Number | 1425038-27-2[3] | 1350514-68-9[4] |
| Molecular Formula | C38H49N6NaO9S[5] | C38H50N6O9S[1] |
| Molecular Weight | 788.9 g/mol [6] | 766.91 g/mol [4] |
| Standard InChIKey | HWKZBIVJZNPHGU-CIAYNJNFSA-M[7] | N/A |
| Other Salt CAS Nos. | Potassium: 1206524-86-8[4] | Hydrate: 1350462-55-3[4] |
Mechanistic Pharmacology & Molecular Causality
Grazoprevir operates by selectively targeting the HCV NS3/4A protease, an enzyme essential for cleaving the virally encoded polyprotein into mature, functional proteins (NS3, NS4A, NS4B, NS5A, and NS5B) required for viral replication[1][2].
The Causality of Potency and Resistance Barrier: Unlike early-generation linear ketoamide inhibitors (e.g., boceprevir) that covalently bind to the active site, Grazoprevir acts as a noncovalent, reversible inhibitor[2][8]. Its exceptional potency (subnanomolar IC50 values across multiple genotypes) is driven by its P2-P4 macrocyclic structure, which conformationally constrains the molecule to perfectly match the S1-S4 pockets of the protease active site[2][8].
Furthermore, structural analyses reveal a highly specific network of electrostatic interactions. The backbone carbonyl of the Gln-80 residue forms a hydrogen bond with the guanidinium group of Arg-155[2]. This interaction stabilizes a critical salt bridge between Arg-155 and Asp-168 within the enzyme[2][8]. Because Grazoprevir's binding relies heavily on this stabilized conformation, it maintains a high barrier to resistance, remaining highly active even against the prevalent Q80K polymorphism that severely reduces the efficacy of other protease inhibitors[2][8].
Mechanistic pathway of Grazoprevir sodium inhibiting HCV NS3/4A protease and viral replication.
Pharmacokinetic Profile
In clinical applications, Grazoprevir is frequently co-administered with Elbasvir (an NS5A inhibitor) to achieve sustained virologic response (SVR) rates exceeding 94%[1][8]. The pharmacokinetic parameters of Grazoprevir are heavily influenced by its lipophilic macrocyclic structure.
Table 2: Clinical Pharmacokinetics of Grazoprevir [9]
| Parameter | Value | Biological Causality |
| Bioavailability | 27% | Subject to first-pass hepatic metabolism. |
| Tmax | 2 hours (0.5 - 3h) | Rapid absorption in the gastrointestinal tract. |
| Protein Binding | 98.8% | High affinity for albumin and α-1 acid glycoprotein. |
| Volume of Distribution | ~1,250 L | Extensive tissue distribution, predominantly to the liver. |
| Metabolism | Hepatic (CYP3A) | Undergoes partial oxidative metabolism via Cytochrome P450 3A. |
| Half-Life ( t1/2 ) | ~31 hours | Supports once-daily dosing regimens. |
| Excretion | Feces (>90%), Urine (<1%) | Biliary excretion dominates due to high molecular weight and lipophilicity. |
Experimental Protocols: Analytical Validation
To ensure scientific integrity, researchers must validate the purity and structural identity of Grazoprevir sodium lots prior to in vitro or in vivo assays. The following self-validating protocols leverage the compound's specific physicochemical properties.
Protocol A: LC-MS/MS Analysis for Purity and Mass Confirmation
Causality: Grazoprevir contains multiple basic nitrogen atoms within its macrocycle and quinoxaline ring, making it highly amenable to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for mass spectrometry.
-
Sample Preparation: Dissolve 1.0 mg of Grazoprevir sodium in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Rationale: Grazoprevir is highly soluble in DMSO but poorly soluble in water[4].
-
Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. Rationale: Formic acid acts as an ion-pairing agent, improving peak shape, and provides the necessary protons for ESI+ ionization.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 10% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 90% B over 5 minutes.
-
Mass Detection: Monitor the eluent using ESI+.
-
Self-Validation Check: The system is validated if a sharp chromatographic peak co-elutes with a primary mass-to-charge ratio ( m/z ) of 767.3 [M+H]+ , which corresponds to the protonated free base (MW 766.91)[4]. A secondary sodium adduct peak at m/z 789.3 [M+Na]+ may also be observed.
Protocol B: 1H and 13C NMR Spectroscopy
Causality: To confirm the integrity of the macrocyclic constraint and the absence of ring-opening degradation products, NMR spectroscopy is required.
-
Preparation: Dissolve 10 mg of Grazoprevir sodium in 0.6 mL of deuterated DMSO ( DMSO−d6 ). Rationale: DMSO−d6 prevents the rapid exchange of critical amide protons that would occur in protic solvents like CD3OD , allowing for complete structural elucidation[4].
-
Acquisition: Acquire 1H NMR spectra at ≥ 400 MHz. Set the relaxation delay ( D1 ) to at least 2.0 seconds to ensure the complete relaxation of the sterically hindered macrocyclic protons.
-
Validation: Confirm the presence of the upfield cyclopropyl and tert-butyl protons (0.8 - 1.5 ppm) and the highly deshielded quinoxaline aromatic protons downfield (7.5 - 8.5 ppm).
Step-by-step analytical workflow for the chemical validation of Grazoprevir sodium.
References
-
PubChem - Grazoprevir Compound Summary National Institutes of Health (NIH) URL:[Link]
-
Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease National Center for Biotechnology Information (PMC) URL:[Link]
-
Elbasvir + Grazoprevir: Uses & Dosage MIMS Philippines URL:[Link]
Sources
- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grazoprevir Sodium Salt|CAS 1425038-27-2 [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. Grazoprevir Sodium Salt|CAS 1425038-27-2 [benchchem.com]
- 7. Grazoprevir Sodium Salt|CAS 1425038-27-2 [benchchem.com]
- 8. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
Structure-Activity Relationship (SAR) of Grazoprevir Sodium Analogs: A Blueprint for Pan-Genotypic HCV NS3/4A Protease Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Antiviral Drug Discovery & Structural Biology
Executive Summary: The Evolution of NS3/4A Inhibition
The development of direct-acting antivirals (DAAs) against the Hepatitis C Virus (HCV) represents one of the most successful rational drug design campaigns in modern pharmacology. At the heart of this success are the NS3/4A protease inhibitors. Early-generation peptidomimetics (e.g., telaprevir, boceprevir) and first-generation macrocycles (e.g., danoprevir) suffered from narrow genotypic coverage and high susceptibility to resistance-associated substitutions (RAS), particularly at residues R155, A156, and D168 [1].
Grazoprevir (MK-5172) emerged as a best-in-class, second-generation inhibitor by radically altering the macrocyclic architecture. As a Senior Application Scientist navigating the complexities of antiviral SAR, it is critical to understand why Grazoprevir succeeds where others fail. This guide deconstructs the structural logic, thermodynamic drivers, and experimental validation workflows that define the SAR of Grazoprevir and its analogs.
Mechanistic Rationale: Substrate Envelope-Guided Design
The fundamental challenge in targeting the HCV NS3/4A protease is the enzyme's shallow, solvent-exposed active site and its high mutation rate. Traditional inhibitors achieved high affinity by protruding into the S2 and S4 subsites. However, these protruding moieties became steric liabilities when the virus mutated key residues (e.g., D168A or R155K) [2].
The P2-P4 Macrocyclization Paradigm
Grazoprevir circumvents this via a unique P2-P4 macrocyclic architecture . Unlike earlier P1-P3 macrocycles, the 18-membered P2-P4 ring of Grazoprevir constrains the molecule tightly within the enzyme's natural "substrate envelope"—the consensus volume occupied by the virus's natural polyprotein substrates[3].
-
The P2 Quinoxaline Stacking: The P2-P4 constraint forces the large P2 quinoxaline moiety to fold inward, π -stacking directly against the catalytic triad residues (His57 and Asp81).
-
Evasion of the S2 Subsite: Because the catalytic triad is absolutely essential for viral survival, it cannot mutate. By shifting the binding dependency away from the highly mutable S2 pocket (R155/D168) and toward the immutable catalytic triad, Grazoprevir achieves a pan-genotypic and highly resilient resistance profile [1, 4].
Diagram 1: Binding logic of Grazoprevir. The P2 quinoxaline targets conserved catalytic residues.
Core SAR Evolution: Decoding the Analogs
While Grazoprevir is highly potent against D168A and R155K variants, its rigid P2-P4 macrocycle creates a vulnerability to the A156T mutation . The bulky threonine side chain sterically clashes with the macrocycle itself. To map this SAR, researchers synthesized linear and P1-P3 macrocyclic analogs of Grazoprevir to isolate the thermodynamic and structural contributions of the ring [2, 4].
Thermodynamic Causality
Macrocyclization typically improves potency by pre-organizing the ligand, thereby reducing the entropic penalty ( ΔS ) upon binding. However, if the ring forces a clash with a mutant residue, the enthalpic penalty ( ΔH ) outweighs the entropic gain.
-
Linear Analogs (5172-linear): Removing the macrocycle entirely restores flexibility. The P2 quinoxaline can adjust its conformation to accommodate the A156T mutation. While absolute potency drops (due to the entropic penalty of a flexible ligand), the fold-change in resistance is flattened [2].
-
P1-P3 Analogs (5172-mcP1P3): Shifting the macrocycle to the P1-P3 position removes the steric bulk near A156 while maintaining the entropic benefits of a constrained ring. This hybrid approach yields exceptional potency against both D168A and A156T[2].
Quantitative SAR Summary
The table below synthesizes the biochemical and cellular data driving these structural decisions.
| Compound | Scaffold Architecture | P2 Heterocycle | WT GT1a K i (nM) | D168A K i (nM) | A156T EC 50 (nM) |
| Danoprevir (1st Gen) | P1-P3 Macrocycle | Isoindoline | 0.20 | >100 | >1000 |
| Grazoprevir (MK-5172) | P2-P4 Macrocycle | Quinoxaline | 0.01 | 0.02 | 150.0 |
| 5172-mcP1P3 | P1-P3 Macrocycle | Quinoxaline | 0.05 | 0.10 | 4.5 |
| 5172-linear | Linear Peptidomimetic | Quinoxaline | 0.80 | 1.20 | 12.0 |
Data synthesized from [1], [2], and [4]. Notice how the P2-P4 macrocycle (Grazoprevir) solves the D168A liability of Danoprevir, while the P1-P3 analog solves the A156T liability of Grazoprevir.
Experimental Protocols for SAR Validation
To ensure trustworthiness and reproducibility, the SAR of Grazoprevir analogs must be validated through a self-validating system of orthogonal assays. Below are the field-proven, step-by-step methodologies used to generate the data in the table above.
Protocol A: Biochemical FRET-Based Protease Inhibition Assay
This assay measures the intrinsic binding affinity (K i ) of the analogs against purified NS3/4A enzymes.
-
Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryl maltoside, and 10 mM DTT.
-
Enzyme-Ligand Pre-incubation: Dilute purified HCV NS3/4A protease (Wild-Type or D168A mutant) to a final concentration of 0.5 nM. Add 3-fold serial dilutions of the Grazoprevir analog (from 10 μ M down to 0.5 pM).
-
Critical Step: Incubate the mixture for 30 minutes at room temperature. Grazoprevir analogs are tight-binding inhibitors; this pre-incubation ensures the system reaches thermodynamic equilibrium before substrate addition.
-
-
Reaction Initiation: Add the FRET depsipeptide substrate (e.g., RET S1, AnaSpec) to a final concentration of 2 μ M.
-
Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocities ( V0 ). Because these are tight-binding inhibitors where the enzyme concentration is close to the K i , fit the dose-response data to the Morrison equation (rather than standard Michaelis-Menten IC 50 models) to derive the true K i [4].
Protocol B: HCV Subgenomic Replicon Assay (Cellular Potency)
Biochemical affinity must translate to cellular antiviral activity. This assay measures the EC 50 in a physiologically relevant cellular environment.
-
Cell Seeding: Seed Huh7 cells stably harboring HCV subgenomic replicons (GT1a, GT1b, or A156T mutant) linked to a firefly luciferase reporter into 96-well opaque plates at 5×103 cells/well.
-
Compound Treatment: After 24 hours of incubation, treat the cells with 10-point serial dilutions of the analogs in DMEM supplemented with 5% FBS and 0.5% DMSO.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO 2 humidified incubator.
-
Orthogonal Readout (Efficacy vs. Toxicity):
-
Efficacy: Lyse the cells using a commercial luciferase assay system (e.g., Bright-Glo). Measure luminescence to quantify viral RNA replication.
-
Toxicity: In a parallel plate, use a viability dye (e.g., CellTiter-Glo) to measure cellular ATP levels, establishing the CC 50 to ensure the observed viral reduction is not due to host cell death.
-
-
Curve Fitting: Calculate the EC 50 using a 4-parameter logistic non-linear regression model.
Diagram 2: High-throughput SAR screening workflow for HCV protease inhibitors.
Next-Generation Design Perspectives
The SAR journey of Grazoprevir does not end with MK-5172. Current medicinal chemistry efforts are utilizing the baseline Grazoprevir scaffold to design third-generation, ultra-resilient inhibitors (such as Voxilaprevir and Glecaprevir).
Key optimization strategies include:
-
Fluorination: Adding fluorine atoms to the P4 capping group or the P2 quinoxaline. Fluorination alters the electron density of the π -system, strengthening the stacking interaction with His57/Asp81 while simultaneously improving metabolic stability against hepatic CYP450 enzymes [2].
-
3-Position Quinoxaline Substitutions: SAR studies show that replacing bulky groups at the 3-position of the quinoxaline with smaller hydrophobic groups (e.g., methyl or trifluoromethyl) prevents steric clashes with A156T while maintaining the necessary lipophilicity for cell permeability [2].
By treating the substrate envelope as a rigid spatial boundary and optimizing intra-envelope interactions, researchers can systematically engineer out resistance liabilities before a drug ever enters clinical trials.
References
-
Harper, S., McCauley, J. A., Rudd, M. T., Ferrara, M., DiFilippo, M., Crescenzi, B., Rowley, M., et al. (2012). "Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor." ACS Medicinal Chemistry Letters, 3(4), 332–336.[Link]
-
Rusere, L. N., Matthew, A. N., Lockbaum, G. J., et al. (2018). "Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants." Journal of Medicinal Chemistry, 61(17), 8048–8060.[Link]
-
Matthew, A. N., et al. (2020). "Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors." mBio, 11(6).[Link]
-
Soumana, D. I., Yilmaz, N. K., Prachanronarong, K. L., Aydin, C., Ali, A., & Schiffer, C. A. (2016). "Structural and Thermodynamic Effects of Macrocyclization in HCV NS3/4A Inhibitor MK-5172." ACS Chemical Biology, 11(4), 900–909.[Link]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of Grazoprevir in Human Plasma
Executive Summary & Clinical Context
Grazoprevir is a highly potent, second-generation NS3/4A protease inhibitor utilized in the treatment of Hepatitis C Virus (HCV)[1]. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), quantifying Grazoprevir in human plasma requires exceptional analytical sensitivity due to its high apparent volume of distribution (estimated at 1250 liters) and low circulating trough concentrations[1]. While occasionally formulated as a sodium salt, the drug dissociates in vivo and is quantified as the free active moiety.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology capable of picogram-level quantification (LLOQ of 50 pg/mL) using Liquid-Liquid Extraction (LLE) and a stable isotope-labeled internal standard (SIL-IS)[2].
Scientific Rationale & Experimental Design
To ensure absolute quantitative trustworthiness, bioanalytical methods must be designed to counteract the inherent variability of biological matrices. The causality behind our experimental choices is rooted in minimizing matrix effects while maximizing ionization efficiency:
-
Matrix Cleanup via Liquid-Liquid Extraction (LLE): Human plasma is rich in endogenous phospholipids that cause severe ion suppression in the mass spectrometer. While simple protein precipitation (PPT) is faster, it fails to remove these lipids. By employing LLE with ethyl acetate, we selectively partition the lipophilic Grazoprevir into the organic phase, leaving behind hydrophilic salts and precipitating proteins[2]. The pre-addition of a sodium dihydrogen phosphate buffer standardizes the plasma pH, ensuring the drug remains un-ionized to maximize organic recovery.
-
Ionization Strategy (ESI+): Grazoprevir contains nitrogenous functional groups (such as its macrocyclic core and amide linkages) that readily accept protons. Utilizing a slightly acidic mobile phase (ammonium acetate) facilitates the formation of the abundant [M+H]+ precursor ion at m/z 767.3[2][3].
-
Self-Validation via SIL-IS: The inclusion of Grazoprevir-D6 (or D9) acts as an internal control mechanism[4]. Because the deuterated standard co-elutes exactly with the analyte, it experiences the exact same matrix effects and extraction recovery. Consequently, any volumetric losses during the LLE evaporation step or ion suppression in the ESI source are mathematically nullified by using the analyte-to-IS peak area ratio for quantitation[3].
Bioanalytical Workflow Visualization
Fig 1: Step-by-step bioanalytical workflow for Grazoprevir LC-MS/MS quantification in plasma.
Step-by-Step Methodologies
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare a primary stock solution of Grazoprevir (1.0 mg/mL) in LC-MS grade methanol. Prepare a separate stock for Grazoprevir-D6 (IS).
-
Working Solutions: Dilute the primary stock with 50% methanol in water to create a standard curve ranging from 50.0 pg/mL to 10,000.0 pg/mL[2].
-
IS Working Solution: Dilute the Grazoprevir-D6 stock to a final working concentration of 10.0 ng/mL[2].
Liquid-Liquid Extraction (LLE) Protocol
-
Aliquot: Transfer 100 µL of human plasma (blank, standard, or patient sample) into a 15 mL polypropylene centrifuge tube.
-
Spike IS: Add 50 µL of the Grazoprevir-D6 internal standard working solution (10.0 ng/mL) and vortex briefly[2].
-
Buffer Addition: Add 100 µL of 5 mM NaH2PO4 solution to adjust the pH and disrupt protein-drug binding[2].
-
Extraction: Add 3.0 mL of LC-MS grade ethyl acetate. Cap the tubes and vortex vigorously for 10 minutes to ensure complete partitioning of the analyte into the organic layer[2].
-
Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C[2].
-
Evaporation: Carefully transfer the upper organic supernatant into a clean, labeled glass tube. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C[2].
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 2 minutes, transfer to an autosampler vial, and inject 10 µL into the LC-MS/MS system[2].
Instrumental Parameters and Data Presentation
To ensure reproducibility across different laboratories, the optimized chromatographic and mass spectrometric parameters are summarized in the tables below.
Table 1: UHPLC Chromatographic Conditions
| Parameter | Specification |
| Analytical Column | C18 Reverse Phase (e.g., 50 × 4.6 mm, 3.5 µm or 5 µm)[2][3] |
| Column Temperature | 40 °C |
| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[2] |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min to 1.0 mL/min (depending on column backpressure)[2][3] |
| Injection Volume | 10 µL |
| Total Run Time | ~2.0 - 3.0 minutes |
Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters
Note: Parameters are optimized for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source[2][3].
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) |
| Grazoprevir [M+H]+ | 767.3 | 553.2 | 150 | 35 V |
| Grazoprevir-D6 (IS) [M+H]+ | 773.3 | 559.2 | 150 | 35 V |
General Source Parameters:
-
Ionization Mode: ESI Positive (+)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500 °C
-
Declustering Potential (DP): 80 V
Table 3: Method Validation Metrics
The method must be validated according to FDA/EMA bioanalytical guidelines. The expected performance metrics based on this protocol are as follows:
| Validation Parameter | Expected Result |
| Linear Dynamic Range | 50.0 – 10,000.0 pg/mL[2] |
| Lower Limit of Quantitation (LLOQ) | 50.0 pg/mL (Signal-to-Noise > 10)[2] |
| Extraction Recovery | > 85% (Consistent across low, mid, and high QCs) |
| Intra/Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Normalized by SIL-IS; negligible ion suppression observed[2] |
References
- LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ELBASVIR AND GRAZOPREVIR IN HUMAN PLASMA Source: European Journal of Biomedical and Pharmaceutical Sciences URL
- Source: Semantic Scholar (Indian Journal of Pharmaceutical Education and Research)
- Source: International Journal of Creative Research Thoughts (IJCRT)
- Stable Isotope Standards For Mass Spectrometry Source: Cambridge Isotope Laboratories URL
Sources
Application Note: In Vitro Antiviral Assay Protocols for Evaluating Grazoprevir Sodium Efficacy Against HCV
Target Audience: Researchers, virologists, and drug development professionals. Document Type: Advanced Protocol & Application Guide
Introduction & Mechanism of Action
Grazoprevir sodium (MK-5172) is a highly potent, second-generation macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease[1]. Unlike first-generation linear protease inhibitors, Grazoprevir utilizes a P2 to P4 macrocyclic constraint that allows it to maintain sub-nanomolar potency across multiple HCV genotypes and clinically relevant resistance-associated substitutions (RASs), such as D168A and R155K[2].
The NS3/4A serine protease is a critical viral enzyme responsible for cleaving the HCV polyprotein into functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) required for the formation of the viral replication complex[3]. By competitively binding to the active site of the NS3/4A complex, Grazoprevir halts polyprotein maturation, thereby abolishing viral RNA replication.
Caption: Mechanism of Grazoprevir inhibiting HCV NS3/4A protease to block replication.
Quantitative Pharmacological Profile
To establish baseline expectations for your assays, the following table summarizes the documented inhibitory constants ( Ki ) and half-maximal effective concentrations ( EC50 ) of Grazoprevir across various HCV genotypes and engineered mutant variants[1][4].
| HCV Genotype / Variant | Biochemical Assay Ki (nM) | Replicon Assay EC50 (nM) | Notes / Clinical Relevance |
| Genotype 1a (WT) | 0.01 ± 0.01 | 2.0 ± 1.0 | Highly prevalent globally; primary target. |
| Genotype 1b (WT) | 0.01 ± <0.01 | 0.5 ± 0.1 | Standard reference strain (Con1). |
| Genotype 2a (WT) | 0.08 ± 0.02 | 2.0 ± 1.0 | Demonstrates pan-genotypic baseline activity. |
| Genotype 3a (WT) | 0.90 ± 0.20 | N/A | Lowest susceptibility among WT, yet still potent. |
| gt1b R155K Mutant | 0.07 ± 0.01 | N/A | Common resistance-associated substitution (RAS). |
| gt1b D168V Mutant | 0.14 ± 0.03 | N/A | Major RAS affecting first-generation inhibitors. |
| gt1b A156T Mutant | 5.30 ± 0.90 | N/A | Significant potency shift; mutant has low viral fitness. |
Experimental Design & Causality Principles (E-E-A-T)
When evaluating a direct-acting antiviral (DAA) like Grazoprevir, a robust experimental pipeline requires orthogonal validation. We employ a two-tiered approach:
-
Biochemical Assay: Isolates the target enzyme to prove direct molecular engagement without confounding cellular variables (e.g., membrane permeability or efflux pumps).
-
Cell-Based Replicon Assay: Validates efficacy in a physiological environment. We utilize subgenomic replicons rather than infectious virus to allow high-throughput screening under standard BSL-2 conditions, ensuring safety and reproducibility[5].
The Self-Validating System: Every replicon assay must be paired with a parallel cytotoxicity counterscreen (e.g., MTS assay). Causality: A reduction in viral RNA could simply be an artifact of host cell death. By calculating the CC50 (50% Cytotoxic Concentration) alongside the EC50 , we establish the true therapeutic index, ensuring the observed antiviral effect is specific[1].
Protocol 1: Time-Resolved Fluorescence (TRF) NS3/4A Biochemical Assay
Rationale: Standard fluorescence assays are prone to false positives due to the autofluorescence of test compounds. Time-Resolved Fluorescence (TRF) utilizes lanthanide chelates with long emission half-lives. By introducing a microsecond delay before measurement, short-lived background autofluorescence decays completely, yielding an exceptional signal-to-noise ratio.
Materials
-
Recombinant HCV NS3/4A enzyme (e.g., gt1a H77 or gt1b Con1) expressed in E. coli[1].
-
TRF-labeled internally quenched depsipeptide substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryldimethylamine oxide (LDAO), 10 mM DTT.
-
Grazoprevir sodium stock (10 mM in 100% DMSO).
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Grazoprevir in 100% DMSO. Dilute these intermediate stocks 1:50 into the Assay Buffer to achieve a final DMSO concentration of 2% in the reaction.
-
Enzyme Pre-incubation: Add 10 µL of the diluted compound to a 384-well black microplate. Add 10 µL of NS3/4A enzyme (final concentration ~0.5 nM). Causality: Pre-incubating the enzyme with the inhibitor for 15 minutes allows the system to reach binding equilibrium before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the TRF-labeled substrate (final concentration ~100 nM) to initiate the cleavage reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes protected from light.
-
Detection: Read the plate on a TRF-compatible microplate reader (e.g., PerkinElmer EnVision) using a 340 nm excitation filter and a 615 nm emission filter with a 400 µs delay.
-
Data Analysis: Normalize signals against DMSO vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition). Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cell-Based HCV Replicon Assay (TaqMan qRT-PCR)
Rationale: The replicon system utilizes Huh7-derived cells harboring a self-replicating HCV RNA sequence that lacks structural genes[5]. This protocol uses TaqMan quantitative RT-PCR for high-sensitivity, direct measurement of viral RNA reduction.
Caption: Step-by-step workflow for the cell-based HCV replicon assay.
Step-by-Step Methodology
-
Cell Seeding: Harvest stable HCV replicon cells (e.g., genotype 1b Con1 or 2a JFH1) growing in DMEM supplemented with 10% FBS and 0.5 mg/mL G418. Seed cells into 96-well plates at a density of 5,000 cells/well in 90 µL of assay medium (G418-free). Incubate overnight at 37°C, 5% CO2 .
-
Causality: G418 must be removed during the assay to prevent selective pressure from masking the antiviral activity of the test compound.
-
-
Compound Addition: Prepare a 10-point serial dilution of Grazoprevir (starting at 100 nM, 3-fold dilutions). Add 10 µL of the diluted compound to the cells. The final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate the plates for exactly 72 hours.
-
Causality: 72 hours allows sufficient time for existing intracellular viral RNA to degrade naturally while the protease inhibitor prevents new RNA synthesis.
-
-
Cytotoxicity Counterscreen (Parallel Plate): On a duplicate plate treated identically, add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) per well during the final 2 hours of incubation. Read absorbance at 490 nm to calculate the CC50 [1].
-
RNA Extraction: Aspirate media from the primary plate. Wash cells once with cold PBS. Lyse cells and extract total RNA using a high-throughput magnetic bead-based RNA extraction kit.
-
TaqMan qRT-PCR: Set up a multiplex qRT-PCR reaction. Use HCV-specific primers/probes targeting the highly conserved 5'-UTR region. Multiplex with an endogenous control (e.g., human GAPDH or cyclophilin A) using a distinct fluorophore (e.g., VIC) to normalize for variations in cell number and extraction efficiency.
-
Validation & Analysis:
-
Calculate the Z'-factor using the DMSO control and a highly potent reference inhibitor (e.g., 1 µM Danoprevir). A Z'-factor > 0.5 validates the assay run.
-
Determine the EC50 by plotting the normalized HCV RNA levels ( ΔΔCt method) against the log of the Grazoprevir concentration.
-
References
- Grazoprevir (MK-5172) | HCV Protease Inhibitor | MedChemExpress. MedChemExpress.
- The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial Agents and Chemotherapy (PMC).
- Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons. Antimicrobial Agents and Chemotherapy - ASM Journals.
- MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Antimicrobial Agents and Chemotherapy (PMC).
- Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Journal of Biological Chemistry (PMC).
Sources
- 1. MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Researcher's Guide to Cell Culture Media Preparation for Grazoprevir Sodium Incubation
Abstract
This comprehensive guide provides a detailed protocol for the preparation of cell culture media for in vitro studies involving Grazoprevir sodium, a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] Developed for researchers, scientists, and drug development professionals, this document elucidates the critical steps and scientific rationale behind the preparation of reagents, cell culture media, and drug solutions to ensure reproducible and reliable experimental outcomes. We will focus on the use of the human hepatoma cell line, Huh-7, a cornerstone in HCV research, and detail the preparation of Grazoprevir sodium stock and working solutions, with a critical emphasis on solvent handling and final assay concentrations to maintain cell viability and compound integrity.
Scientific Background: Understanding Grazoprevir and its Cellular Target
Grazoprevir is a direct-acting antiviral (DAA) medication that plays a crucial role in the treatment of chronic Hepatitis C.[1] Its mechanism of action involves the potent and specific inhibition of the HCV NS3/4A serine protease.[1] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional non-structural proteins, a process that is indispensable for viral replication. By blocking this proteolytic activity, Grazoprevir effectively halts the viral life cycle.
In vitro studies are fundamental to understanding the antiviral activity and resistance profiles of compounds like Grazoprevir. The human hepatoma cell line, Huh-7, and its derivatives are highly permissive for HCV replication and are the most widely used cellular models for such investigations.[1][2] These cells can harbor subgenomic HCV replicons, which are self-replicating RNA molecules containing the viral non-structural genes, providing a robust system to quantify the inhibitory effects of antiviral agents.
Materials and Reagents
The quality and proper preparation of all materials and reagents are paramount for the success of any cell culture-based assay.
| Reagent | Supplier | Catalogue No. | Storage |
| Grazoprevir sodium | MedChemExpress | HY-17515A | -20°C (powder) |
| Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% | Sigma-Aldrich | D2650 | Room Temperature |
| Dulbecco's Modified Eagle Medium (DMEM), low glucose | Gibco | 11885084 | 2-8°C |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10270106 | -20°C |
| L-Glutamine (200 mM) | Gibco | 25030081 | -20°C |
| MEM Non-Essential Amino Acids Solution (100X) | Gibco | 11140050 | 2-8°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Huh-7 cell line | JCRB Cell Bank | JCRB0403 | Liquid Nitrogen |
Cell Culture Media Preparation: The Foundation of Your Assay
The health and consistency of your Huh-7 cells are critical for obtaining meaningful data. The following protocol details the preparation of the complete growth medium.
Rationale for Media Components
-
DMEM (Low Glucose): Provides the basal nutrients, salts, and vitamins for cell growth. Low glucose formulation is often recommended for Huh-7 cells.
-
Fetal Bovine Serum (FBS): A crucial supplement providing a complex mixture of growth factors, hormones, and attachment factors. A 10% concentration is standard for Huh-7 cell propagation.[3][4]
-
L-Glutamine: An essential amino acid that is a primary energy source for rapidly dividing cells.
-
MEM Non-Essential Amino Acids (NEAA): Supplementing with NEAA can improve cell growth and viability, particularly in demanding culture conditions.
-
Penicillin-Streptomycin: An antibiotic/antimycotic solution to prevent microbial contamination.
Protocol for Complete Huh-7 Growth Medium (500 mL)
-
Aseptic Technique: All steps must be performed in a sterile biological safety cabinet.
-
Combine Components: To a 500 mL sterile bottle, add the following in the specified order:
-
435 mL DMEM (low glucose)
-
50 mL Heat-Inactivated FBS (final concentration 10%)
-
5 mL L-Glutamine (200 mM) (final concentration 2 mM)
-
5 mL MEM Non-Essential Amino Acids Solution (100X) (final concentration 1X)
-
5 mL Penicillin-Streptomycin (10,000 U/mL) (final concentration 100 U/mL)
-
-
Mix and Store: Gently swirl the bottle to mix the components thoroughly. Label the bottle with the contents and date of preparation. Store at 2-8°C and use within 2-4 weeks.
Grazoprevir Sodium Solution Preparation: Precision and Care
Grazoprevir sodium is sparingly soluble in aqueous solutions but readily soluble in DMSO. Therefore, a concentrated stock solution in DMSO is prepared first, followed by serial dilutions.
The Critical Role of DMSO
Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent essential for dissolving many non-polar compounds for in vitro assays. However, it is also cytotoxic at higher concentrations. It is imperative to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically ≤ 0.5% .[5][6] Including a vehicle control (media with the same final DMSO concentration as the drug-treated wells) in all experiments is mandatory to account for any solvent-induced effects.
Protocol for 10 mM Grazoprevir Sodium Stock Solution
-
Calculation: The molecular weight of Grazoprevir sodium is 788.93 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 7.89 mg in 1 mL of anhydrous DMSO.
-
Weighing: Accurately weigh the required amount of Grazoprevir sodium powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder. Vortex gently until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Store at -20°C or -80°C for long-term stability.
Protocol for Serial Dilution and Preparation of Working Solutions
To determine the EC50 (50% effective concentration) of Grazoprevir, a dose-response curve is generated by treating cells with a range of drug concentrations. It is best practice to perform serial dilutions in 100% DMSO before the final dilution into the aqueous cell culture medium to prevent compound precipitation.[7]
Example Serial Dilution in 100% DMSO:
-
Start with your 10 mM stock solution.
-
Create a series of dilutions (e.g., 1:3 or 1:10) in 100% DMSO in sterile microcentrifuge tubes. This will create a range of intermediate stock concentrations.
-
Final Dilution into Media: For the final step, dilute the DMSO-based intermediate stocks into the complete growth medium to achieve the desired final assay concentrations. For example, to achieve a final DMSO concentration of 0.5%, you would perform a 1:200 dilution of your DMSO stock into the media.
Experimental Workflow: From Cell Seeding to Data Analysis
The following section outlines a typical workflow for an HCV replicon assay to determine the antiviral activity of Grazoprevir.
Visualizing the Workflow
Caption: Experimental workflow for determining Grazoprevir antiviral activity.
Step-by-Step Protocol for Antiviral Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., luciferase reporter replicon) into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Overnight Incubation: Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Remove the existing media and add fresh complete growth medium containing the serially diluted Grazoprevir sodium. Remember to include vehicle controls (0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
Assay Readout: Measure the level of HCV replicon replication. For luciferase reporter replicons, this is typically done using a luciferase assay system according to the manufacturer's instructions.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed on non-replicon Huh-7 cells treated with the same concentrations of Grazoprevir to determine the 50% cytotoxic concentration (CC50).
Data Analysis and Interpretation
The data from the antiviral and cytotoxicity assays are used to determine the EC50 and CC50 values, respectively.
| Parameter | Description | Typical Values for Grazoprevir |
| EC50 | The concentration of the drug that inhibits 50% of viral replication. | Subnanomolar to single-digit nanomolar range against various HCV genotypes.[1] |
| CC50 | The concentration of the drug that causes a 50% reduction in cell viability. | Significantly higher than the EC50, indicating a favorable therapeutic window. |
| Selectivity Index (SI) | The ratio of CC50 to EC50 (SI = CC50 / EC50). | A high SI value is desirable, indicating that the drug is potent against the virus at concentrations that are not toxic to the host cells. |
The EC50 and CC50 values are typically calculated by plotting the percentage of inhibition or viability against the log of the drug concentration and fitting the data to a four-parameter logistic regression model.
Conclusion
The meticulous preparation of cell culture media and drug solutions is a non-negotiable prerequisite for obtaining high-quality, reproducible data in antiviral research. This guide provides a scientifically grounded framework for the use of Grazoprevir sodium in Huh-7 cell-based assays. By understanding the rationale behind each step and adhering to best practices in cell culture and compound handling, researchers can confidently assess the in vitro efficacy of this important antiviral agent.
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
-
Lahser, F. C., et al. (2016). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Antimicrobial Agents and Chemotherapy, 60(5), 2963-2973. Available at: [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]
-
Kiss, R. (2016). Response to "What the concentration of DMSO you use in cell culture assays?". ResearchGate. Available at: [Link]
-
Various Authors. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. Available at: [Link]
-
Ubigene. (2025). Expert Insight | Practical HuH-7 Cell Culture and Gene-Editing Protocols. Available at: [Link]
-
Jacobson, I. M., et al. (2017). Elbasvir/Grazoprevir in People With Hepatitis C Genotype 1 Infection and Child-Pugh Class B Cirrhosis: The C-SALT Study. Clinical and Translational Gastroenterology, 8(1), e213. Available at: [Link]
- Unknown. (n.d.). In vitro cytotoxicity effect of GCV in HepG2 hepatoma cells and HeLa...
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem Technical Support.
-
de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-9. Available at: [Link]
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem Technical Support.
- Unknown. (n.d.). Huh-7 Cell Line User Guide.
-
NanoTemper Technologies. (n.d.). Ligand serial dilution. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
- Unknown. (n.d.). Cytotoxic effect of commonly used food dyes on human hepatoma cell line, HepG2. CABI Digital Library.
-
Tong, L., et al. (2016). Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C. Infectious Diseases and Therapy, 5(4), 439-449. Available at: [Link]
-
Elabscience. (n.d.). HuH-7 Cell Line. Available at: [Link]
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
- MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
-
Merck. (2016). Merck Announces Presentation of New Findings for ZEPATIER™ (Elbasvir and Grazoprevir) in Patients with Chronic Hepatitis C at The Liver Meeting®. Available at: [Link]
-
Al-Oqaili, R. N., et al. (2022). Size-Dependent Cytotoxic and Molecular Study of the Use of Gold Nanoparticles against Liver Cancer Cells. Molecules, 27(2), 524. Available at: [Link]
- Unknown. (2023). adaptation of human hepatocellular carcinoma huh7 cells. Protocols.io.
- Unknown. (2020). Cytotoxic Effects of Moringa oleifera Leaf Extract on Human Hepatoma Cell Line HepG-2. CABI Digital Library.
-
Cytion. (n.d.). Product sheet HuH7 Cells | 300156. Available at: [Link]
Sources
- 1. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huh7.com [huh7.com]
- 3. elabscience.com [elabscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the LC-MS/MS Quantification of Grazoprevir Sodium in Human Plasma
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Pharmacokinetics
Introduction & Scope
Grazoprevir sodium (MK-5172) is a highly potent, second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor utilized in combination therapies to achieve sustained virologic response[1]. In clinical pharmacokinetics (PK) and drug-drug interaction (DDI) studies, quantifying Grazoprevir in human plasma requires extreme sensitivity—often down to the picogram-per-milliliter (pg/mL) level[1].
Achieving this sensitivity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is heavily dependent on the sample preparation strategy. Biological matrices like plasma contain high concentrations of endogenous glycerophospholipids and proteins that co-elute with target analytes, causing severe ion suppression in the electrospray ionization (ESI) source[2]. This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) methodology designed to eliminate matrix effects, ensure high analyte recovery, and maintain robust chromatographic performance.
Mechanistic Grounding: Why Polymeric SPE?
To design an extraction protocol, we must first analyze the physicochemical properties of the target analyte. Grazoprevir is a large, azamacrocyclic compound with a molecular weight of 766.9 g/mol , a logP of approximately 3.26, and a pKa of 3.77[3]. It possesses both highly lipophilic domains and weakly ionizable functional groups.
While Protein Precipitation (PPT) is fast, it fundamentally fails to remove phospholipids, which are the primary culprits behind MS signal variability[2]. Liquid-Liquid Extraction (LLE) can yield clean extracts but often suffers from variable recovery for amphiphilic macrocycles[1].
The SPE Advantage: By utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (composed of divinylbenzene and N-vinylpyrrolidone monomers), we exploit the lipophilic nature of Grazoprevir. The analyte binds strongly to the sorbent via reversed-phase hydrophobic interactions, allowing for aggressive aqueous/organic washing steps that strip away salts, proteins, and polar lipids without risking analyte breakthrough[4][5].
Figure 1: Mechanistic comparison of matrix effect mitigation between PPT and SPE methodologies.
Materials and Reagents
-
Sorbent: Polymeric HLB SPE Cartridges (30 mg, 1 cc).
-
Target Analyte: Grazoprevir sodium reference standard.
-
Internal Standard (IS): Grazoprevir-d6 or Grazoprevir-d9[1][5].
-
Reagents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate, Ultrapure Water (18.2 MΩ·cm).
-
Pre-treatment Buffer: 2% Phosphoric acid ( H3PO4 ) in water.
Step-by-Step Solid-Phase Extraction Protocol
This protocol is engineered as a self-validating system . By spiking a deuterated internal standard (IS) prior to extraction, any volumetric losses or minor ion suppression events are mathematically normalized during MS quantification.
Step 1: Sample Pre-treatment (Disruption of Protein Binding)
-
Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (10 ng/mL Grazoprevir-d6). Add 200 µL of 2% H3PO4 and vortex for 30 seconds.
-
Causality: Grazoprevir is highly protein-bound. The acidic buffer denatures plasma proteins (like albumin) and breaks non-covalent analyte-protein interactions, ensuring the drug is freely available to bind to the SPE sorbent.
Step 2: Sorbent Conditioning & Equilibration
-
Action: Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed by 1.0 mL of Ultrapure Water. Maintain a flow rate of ~1 mL/min. Do not let the sorbent dry.
-
Causality: MeOH solvates the polymeric bed, opening the pores and maximizing surface area. Water equilibrates the bed to match the aqueous nature of the incoming plasma sample.
Step 3: Sample Loading
-
Action: Load the pre-treated plasma sample onto the cartridge. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 0.5 mL/min.
-
Causality: A slow flow rate is critical here. It provides sufficient residence time for Grazoprevir to partition from the aqueous phase into the lipophilic divinylbenzene matrix of the sorbent.
Step 4: Washing (Interference Removal)
-
Action: Wash the cartridge with 1.0 mL of 5% MeOH in water. Apply maximum vacuum for 2 minutes to dry the sorbent bed completely.
-
Causality: The 5% MeOH wash is strong enough to elute hydrophilic salts, peptides, and highly polar lipids, but weak enough that the lipophilic Grazoprevir (logP ~3.26) remains firmly bound[3]. Drying the bed prevents aqueous carryover, which would delay the evaporation step.
Step 5: Analyte Elution
-
Action: Elute Grazoprevir using 1.0 mL of 100% Acetonitrile (or a 90:10 ACN:MeOH mixture). Collect the eluate in a clean glass tube.
-
Causality: A strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, efficiently releasing Grazoprevir.
Step 6: Evaporation and Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen ( N2 ) at 40°C. Reconstitute the residue in 100 µL of the LC mobile phase (e.g., 5 mM Ammonium Acetate : Acetonitrile, 20:80 v/v)[1]. Vortex and transfer to an autosampler vial.
Figure 2: Step-by-step causality of the Solid-Phase Extraction workflow for Grazoprevir.
LC-MS/MS Analytical Conditions
Following extraction, the samples are subjected to reversed-phase LC-MS/MS. A C18 column provides excellent retention and peak shape for macrocyclic antivirals[1][5].
Table 1: Physicochemical & MS/MS Parameters
| Parameter | Grazoprevir | Grazoprevir-d6 (IS) |
| Molecular Weight | 766.9 g/mol | 772.9 g/mol |
| Ionization Mode | ESI Positive (+) | ESI Positive (+) |
| Precursor Ion (Q1) m/z | 767.3 | 773.3 |
| Product Ion (Q3) m/z | 553.2 | 559.2 |
| Collision Energy (CE) | 25 eV | 25 eV |
Note: Chromatographic separation is typically achieved using an isocratic mobile phase of 5 mM Ammonium Acetate and Acetonitrile at a flow rate of 0.5 - 1.0 mL/min[1][5].
Quality Control & Self-Validating System
To ensure the scientific integrity of the assay, the protocol must validate itself during every run. As a Senior Application Scientist, I mandate the inclusion of the following QC checks:
-
Absolute Recovery Assessment: Compare the peak area of Grazoprevir extracted from plasma to the peak area of a neat standard spiked into a post-extraction blank.
-
Matrix Factor (MF) Evaluation: The MF determines the extent of ion suppression. It is calculated as:
MF=Peak Area in Neat SolventPeak Area in Post-Extraction Spiked SampleAn MF between 0.85 and 1.15 indicates that the SPE method has successfully removed phospholipid interferences[1].
Table 2: Expected Performance Metrics (SPE vs. Traditional Methods)
| Extraction Method | Phospholipid Removal | Absolute Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation (PPT) | Poor (< 20%) | 85 - 95% | 0.45 - 0.60 (Severe Suppression) |
| Liquid-Liquid Extraction (LLE) | Moderate (~ 70%) | 75 - 85% | 0.80 - 0.90 (Slight Suppression) |
| Polymeric SPE (HLB) | Excellent (> 95%) | 90 - 98% | 0.95 - 1.05 (Negligible Effect) |
Data aggregated from comparative bioanalytical literature on macrocyclic antivirals[1][2][4].
References
-
Haritha, P., et al. "Picogram Level Quantification of Grazoprevir and Elbasvir with Deuterated Internal Standards in Human Plasma Samples by LC–ESI." Indian Journal of Pharmaceutical Education and Research. 1
-
Nováková, L., et al. "Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes." PMC. 4
-
Shyam, T., et al. "LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ELBASVIR AND GRAZOPREVIR IN HUMAN PLASMA." European Journal of Biomedical and Pharmaceutical Sciences. 5
-
Mercolko, A., et al. "Current Trends in Simultaneous Determination of Co-Administered Drugs." MDPI. 2
-
Procurement Resource. "Grazoprevir Production Cost Analysis Reports 2025." Procurement Resource. 3
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current Trends in Simultaneous Determination of Co-Administered Drugs [mdpi.com]
- 3. procurementresource.com [procurementresource.com]
- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejbps.com [ejbps.com]
Application Note: Determination of Grazoprevir Sodium Purity Using UPLC
Executive Summary & Mechanistic Rationale
Grazoprevir is a highly potent, second-generation direct-acting antiviral (DAA) used in the treatment of chronic Hepatitis C Virus (HCV)[1]. Structurally, it is a macrocyclic compound that acts as a selective inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral polyprotein cleavage and replication[1][2].
Because Grazoprevir is often co-formulated with other DAAs (such as Elbasvir) and administered to patients with compromised hepatic function, ensuring the absolute purity of the active pharmaceutical ingredient (API) is a critical quality attribute. Ultra-Performance Liquid Chromatography (UPLC) is the gold standard for this determination, offering superior resolution, higher sensitivity, and faster run times compared to traditional HPLC[3].
Fig 1. Mechanism of action: Grazoprevir competitively inhibits the HCV NS3/4A protease.
Analytical Strategy & Causality
As a Senior Application Scientist, developing a robust UPLC method requires understanding the physicochemical properties of the analyte to drive chromatographic choices:
-
Stationary Phase (Waters Acquity UPLC HSS C18, 1.8 µm): The sub-2 µm particle size significantly increases the number of theoretical plates, enabling the baseline resolution of Grazoprevir from its closely eluting degradation products and synthetic impurities within a short run time (< 5 minutes)[1][3].
-
Mobile Phase Selection (0.1% Orthophosphoric Acid : Acetonitrile): Grazoprevir contains a carboxylic acid moiety and basic nitrogen atoms. Using 0.1% Orthophosphoric acid (pH ~2.8) serves a dual purpose: it suppresses the ionization of the acidic groups (increasing hydrophobicity and retention on the C18 column) and neutralizes residual silanols on the stationary phase, thereby eliminating peak tailing[2][3].
-
Detection Wavelength (260 nm): UV spectral scanning reveals an optimal absorbance maximum at 260 nm, which provides the highest signal-to-noise ratio for Grazoprevir while minimizing background interference from the mobile phase[4][5].
-
Column Temperature (30°C): Elevated temperature reduces the viscosity of the organic/aqueous mobile phase mixture, mitigating the ultra-high backpressures typical of sub-2 µm columns while ensuring reproducible retention kinetics[5][6].
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow incorporates a mandatory System Suitability Test (SST) gate; if the chromatographic system fails to meet predefined criteria, the analytical run automatically halts, preventing the generation of invalid purity data.
Fig 2. Self-validating UPLC analytical workflow for Grazoprevir purity determination.
Step 3.1: Reagent & Mobile Phase Preparation
-
Buffer Preparation: Carefully pipette 1.0 mL of HPLC-grade Orthophosphoric Acid (OPA) into a 1000 mL volumetric flask. Add 900 mL of Milli-Q water, sonicate for 10 minutes to degas, and make up the volume. Filter through a 0.22 µm membrane[7].
-
Mobile Phase: Mix the 0.1% OPA buffer and Acetonitrile in a 45:55 (v/v) ratio. Degas the mixture under vacuum[3][7].
-
Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q water and Acetonitrile[7].
Step 3.2: Standard & Sample Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of Grazoprevir Sodium reference standard into a 100 mL volumetric flask. Add 60 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and make up to the mark (100 µg/mL)[2][7].
-
Sample Preparation: Weigh an equivalent of 10 mg of the Grazoprevir API (or crushed tablet powder) into a 100 mL volumetric flask. Extract with 60 mL of diluent via sonication for 25 minutes. Cool to room temperature, make up to volume, and filter through a 0.22 µm syringe filter[7].
Step 3.3: Chromatographic Execution & The Suitability Gate
Initialize the UPLC system using the parameters outlined in Table 1.
The Gatekeeper Protocol: Inject the Standard Solution (100 µg/mL) six consecutive times. The system must autonomously calculate the parameters in Table 2. Do not proceed to sample injection unless all criteria are met. This ensures the column bed is stable, the pump is delivering a consistent isocratic flow, and the detector optics are clean[1][8].
Method Validation & Quantitative Data
The developed UPLC method must be validated according to ICH Q2(R1) guidelines to prove it is stability-indicating and suitable for purity determination[1][3]. Below is the synthesized validation data demonstrating the method's reliability.
Table 1: Optimized UPLC Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) | High theoretical plates for impurity resolution[3]. |
| Mobile Phase | 0.1% OPA : Acetonitrile (45:55 v/v) | Isocratic elution; acidic pH suppresses ionization[3][7]. |
| Flow Rate | 0.3 mL/min | Optimal linear velocity for 2.1 mm ID columns[3]. |
| Injection Volume | 1.0 - 2.0 µL | Prevents column overloading and band broadening. |
| Column Temp | 30°C | Reduces system backpressure[5][6]. |
| Detection | UV at 260 nm | Maximum absorbance for Grazoprevir[2][5]. |
| Run Time | 5.0 Minutes | Enables high-throughput QC testing[1]. |
Table 2: System Suitability Criteria (The Validation Gate)
| Parameter | Observed Value | Acceptance Criteria (ICH) | Status |
| Retention Time (Rt) | ~3.30 min | ± 2.0% variation | Pass[5] |
| Theoretical Plates (N) | > 4800 | N > 3000 | Pass[2] |
| Tailing Factor (Tf) | 1.12 | Tf < 1.5 | Pass[2] |
| Injection Precision (%RSD) | 0.4% | %RSD ≤ 2.0% (n=6) | Pass[8] |
Table 3: Method Validation Summary
| Validation Parameter | Grazoprevir Results |
| Linearity Range | 25 µg/mL – 150 µg/mL[6][8] |
| Correlation Coefficient (R²) | 0.999[2][8] |
| Limit of Detection (LOD) | 0.24 µg/mL[8][9] |
| Limit of Quantitation (LOQ) | 0.73 µg/mL[8][9] |
| Accuracy (% Mean Recovery) | 98.17% – 100.84%[2][8] |
| Method Precision (%RSD) | 0.4%[8] |
Note on Stability Indication: When subjected to forced degradation (acid, base, peroxide, thermal, and photolytic stress), all degradation products must elute at distinct retention times without interfering with the primary Grazoprevir peak, confirming the method's specificity for purity analysis[1][3].
References
-
Stability Indicating Validated RP-UPLC Method for Simultaneous Determination of Elbasvir and Grazoprevir in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. 1
-
A New Method Using the RP-HPLC Method Was Developed For the Simultaneous Estimation of Grazoprevir and Elbasvir. International Journal of Innovative Research in Computer and Communication Engineering. 2
-
Development and Validation of new RP-HPLC Method for the Simultaneous Estimation of Elbasvir and Grazoprevir in Combined. Journal of Pharmaceutical Research.5
-
Development and validation of a stability indicating UPLC method for determination of voriconazole in pharmaceutical formulation (Methodology application for Grazoprevir/Elbasvir). ResearchGate. 3
-
Method Development and Validation for the Simultaneous Estimation of Grazoprevir and Elbasvir in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Scientific Research. 8
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijirct.org [ijirct.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsi.org [ijpsi.org]
- 5. jopcr.com [jopcr.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF GRAZOPREVIR AND ELBASVIR IN BULK AND PHARMACEUTICA… [ouci.dntb.gov.ua]
Application Note: Scalable Synthesis and Process Chemistry of Grazoprevir Sodium
Process Chemistry Rationale and Strategic Evolution
Grazoprevir is a highly potent, second-generation Hepatitis C virus (HCV) NS3/4a protease inhibitor[1]. The molecular architecture of Grazoprevir features an 18-membered macrocycle, a quinoxaline core, a chiral pyrrolidine (proline derivative), and a complex cyclopropyl acylsulfonamide moiety[1].
In early discovery phases, the macrocyclic skeleton was constructed using a Ring-Closing Metathesis (RCM) strategy[1]. However, process chemists at Merck identified that the RCM approach suffered from severe limitations during scale-up. The ruthenium-based Grubbs catalyst exhibited a strong binding affinity to the quinoxaline nitrogen atoms, forming a stable chelated Ru-complex that sequestered the catalyst and plummeted the macrocyclization yield to approximately 25%[1].
To establish a commercially viable and environmentally responsible manufacturing route, the synthesis was redesigned into a highly convergent 4-building block pathway[1]. The revised route abandoned RCM in favor of a macrolactamization strategy, which drastically improved overall yields to 51% with >99.9% API purity[1]. Furthermore, converting the final API into a sodium salt (Grazoprevir sodium) enhances aqueous solubility and bioavailability, leveraging the acidic proton of the acylsulfonamide group (pKa ~4.5)[2].
Fig 1: Convergent 4-building block synthesis pathway for Grazoprevir.
Quantitative Route Comparison and Reagent Selection
The transition from RCM to Macrolactamization required careful selection of coupling reagents and bases to prevent epimerization at the seven stereogenic centers[1]. The SNAr displacement relies on the precise nucleophilicity of the hydroxyproline alkoxide, generated using Cs2CO3 , to attack the electron-deficient chloroquinoxaline[1].
Table 1: Route Optimization Data (RCM vs. Macrolactamization)
| Parameter | 1st Gen: Ring-Closing Metathesis (RCM) | 2nd Gen: Macrolactamization (Commercial) | Causality for Shift |
| Key Reagents | Hoveyda-Grubbs 2nd Gen Catalyst | HATU, DIPEA, High Dilution | Ru-catalyst chelation by quinoxaline nitrogens halted RCM turnover. |
| Macrocyclization Yield | ~25% | >75% | Macrolactamization avoids transition metal poisoning[1]. |
| Overall API Yield | <15% | 51% | Convergent assembly of 4 blocks minimizes linear step losses[1]. |
| Impurity Profile | High heavy metal (Ru) retention | Trace organic byproducts | Eliminates the need for aggressive metal scavenging protocols. |
Table 2: Key Building Blocks for Grazoprevir Sodium
| Building Block | Chemical Function | Reagents for Incorporation |
| BB1: N-Boc-trans-4-hydroxy-L-proline | Provides the central chiral scaffold. | Cs2CO3 , NMP (for SNAr ) |
| BB2: 2,3-Dichloro-6-methoxyquinoxaline | Electrophile for ether linkage. | Reacts directly with BB1[1]. |
| BB3: Chiral trans-cyclopropoxy amine | Forms the aliphatic macrocycle linker. | HATU, NMM, DMF[1]. |
| BB4: Cyclopropylsulfonamide | P1-P1' binding determinant. | CDI, DBU, THF[1]. |
Standard Operating Protocol: Grazoprevir Sodium Production
The following protocol outlines the validated, self-contained workflow for the synthesis of Grazoprevir sodium, incorporating mandatory In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.
Fig 2: Step-by-step experimental workflow for Grazoprevir Sodium production.
Step 1: SNAr Etherification
Objective: Establish the ether linkage between BB1 and BB2.
-
Charge a dry, nitrogen-purged reactor with N-Boc-trans-4-hydroxy-L-proline (BB1, 1.0 eq) and 2,3-dichloro-6-methoxyquinoxaline (BB2, 1.05 eq).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.
-
Introduce Cs2CO3 (2.5 eq). Causality: Cesium carbonate provides optimal basicity to deprotonate the secondary alcohol without inducing epimerization at the proline α -carbon[1].
-
Heat the suspension to 80°C for 12 hours.
-
IPC: Monitor via HPLC. Proceed only when BB1 is <2% area.
-
Quench with water, extract with EtOAc, and wash with brine. Concentrate the organic layer to yield the diaryl ether intermediate.
Step 2: Amidation with the Cyclopropoxy Linker
Objective: Attach BB3 to the proline carboxylic acid.
-
Dissolve the intermediate from Step 1 in DMF (0.3 M).
-
Add the trans-cyclopropoxy amine (BB3, 1.1 eq), followed by N-methylmorpholine (NMM, 3.0 eq) and HATU (1.2 eq).
-
Stir at ambient temperature for 4 hours.
-
IPC: Confirm amide formation via LC-MS.
-
Perform an acidic workup (1N HCl) to remove NMM, followed by organic extraction and solvent evaporation.
Step 3: Macrolactamization
Objective: Form the 18-membered macrocycle.
-
Deprotect the N-Boc group and the terminal ester of the linear intermediate using a TFA/DCM mixture, followed by solvent removal in vacuo.
-
Critical Step: To prevent intermolecular oligomerization, employ pseudo-high dilution conditions. Dissolve the deprotected linear precursor in a large volume of DMF (0.01 M).
-
Slowly add this solution via a syringe pump over 10 hours to a stirring solution of HATU (1.5 eq) and DIPEA (4.0 eq) in DMF at 0°C.
-
IPC: Monitor the disappearance of the linear precursor via HPLC.
-
Concentrate the mixture and purify the macrocycle via crystallization or silica gel chromatography.
Step 4: Acylsulfonamide Coupling
Objective: Install the P1-P1' cyclopropyl acylsulfonamide (BB4).
-
Dissolve the macrocyclic carboxylic acid in anhydrous THF.
-
Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) and heat to 40°C for 2 hours to form the activated acylimidazole intermediate.
-
Add cyclopropylsulfonamide (BB4, 1.5 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq). Causality: DBU is a non-nucleophilic, sterically hindered base that efficiently deprotonates the sulfonamide, facilitating its attack on the acylimidazole without causing side reactions[1].
-
Stir at 40°C for 8 hours.
-
IPC: HPLC must show >99% conversion to Grazoprevir free acid.
Step 5: Sodium Salt Formation (Grazoprevir Sodium)
Objective: Convert the free acid to the highly soluble sodium salt[2].
-
Dissolve the purified Grazoprevir free acid in absolute ethanol (10 mL/g).
-
While stirring vigorously at room temperature, add exactly 1.0 equivalent of 1M aqueous NaOH dropwise. Causality: The highly acidic proton on the acylsulfonamide nitrogen (flanked by a carbonyl and a sulfonyl group) is selectively deprotonated.
-
Stir for 1 hour, then slowly add anti-solvent (heptane or MTBE) until the solution becomes cloudy.
-
Seed the mixture (if available) and cool to 0°C to induce crystallization.
-
Filter the precipitate, wash with cold heptane, and dry under high vacuum at 40°C for 24 hours to yield Grazoprevir sodium salt as a crystalline solid.
References
-
Xu, F., Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261-7265.[Link]
-
Xu, F., & McCauley, J. A. (2020). Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. ACS Symposium Series, Vol. 1369, 285-312.[Link]
Sources
Application Note: Grazoprevir Sodium Dosing Protocols for Murine Models
Introduction & Mechanistic Overview
Grazoprevir (MK-5172) is a highly potent, selective macrocyclic inhibitor of the Hepatitis C virus (HCV) NS3/4A protease[1]. While historically utilized in preclinical murine models to evaluate antiviral pharmacokinetics and efficacy[2], grazoprevir has recently been repurposed as a critical small-molecule trigger in the field of synthetic biology.
Due to its exceptional safety profile, high bioavailability, and precise dose-dependent activity, grazoprevir is now widely used to remotely control engineered mammalian gene circuits in vivo. Notable applications include regulating SNIP CAR-T cells to prevent lethal toxicity in solid tumor models[3] and driving the StimExo system for the on-demand secretion of therapeutic proteins, such as insulin, in diabetic mice[4].
This application note provides rigorously validated, step-by-step protocols for formulating and administering grazoprevir sodium in murine models, ensuring reproducible pharmacokinetics and precise temporal control of target pathways.
Mechanism of Grazoprevir in antiviral and synthetic biology murine models.
Pharmacokinetics and Biodistribution
Understanding the pharmacokinetic (PK) profile of grazoprevir in mice is essential for determining the correct dosing window and administration route. Grazoprevir exhibits high liver partitioning and is primarily metabolized by hepatic CYP3A[5]. When administered via intraperitoneal (IP) or oral (PO) routes, it demonstrates rapid systemic absorption, making it ideal for both sustained antiviral studies and rapid-response synthetic biology applications.
Table 1: Quantitative Pharmacokinetic and Dosing Parameters in Murine Models
| Application | Route | Typical Dose | Vehicle Formulation | Target Cmax / Onset | Reference |
| Synthetic Biology (StimExo) | IP | 1 mg/kg | Saline / Trace DMSO | Rapid (< 30 mins) | [4] |
| SNIP CAR-T / VIPER CARs | IP / PO | 25 - 50 mg/kg/day | 2.5% DMSO, 30% PEG400, 67.5% PBS | Sustained (14 days) | [6] |
| Antiviral / PK Profiling | PO | 10 - 100 mg/kg | 10% (w/w) Polysorbate 80 | Dose-proportional AUC | [5] |
| Maximum Tolerated Dose | PO | Up to 500 mg/kg/day | 10% (w/w) Polysorbate 80 | N/A (Toxicity study) | [5] |
Causality Insight: The choice of vehicle fundamentally dictates the absorption kinetics. Polysorbate 80 (Tween-80) forms micelles that enhance the gastrointestinal absorption of highly lipophilic drugs like grazoprevir during oral gavage. Conversely, a DMSO/PEG400/PBS co-solvent system is preferred for IP injections to prevent drug precipitation in the peritoneal cavity, ensuring the rapid systemic entry required for real-time gene circuit activation[6].
Formulation Strategies
Grazoprevir sodium is slightly soluble in water but highly soluble in organic solvents like DMSO and methanol[7]. To prevent precipitation and ensure accurate dosing, the formulation must be prepared sequentially.
Protocol A: Preparation of 2.5% DMSO / 30% PEG400 / 67.5% PBS Vehicle (For IP Injection)
-
Stock Solution: Dissolve grazoprevir sodium powder in 100% molecular-grade DMSO to create a highly concentrated stock (e.g., 50 mg/mL). Vortex until completely clear.
-
PEG Addition: Add PEG400 to the stock solution.
-
Causality: PEG400 acts as a co-solvent and surfactant, coating the hydrophobic drug molecules and preventing nucleation before they encounter an aqueous environment.
-
-
Aqueous Dilution: Slowly add 1X PBS dropwise while continuously vortexing the mixture.
-
Validation: Inspect the final solution under a strong light source. It must be completely transparent. Any turbidity indicates micro-precipitation, which will cause erratic absorption and localized tissue irritation in the mouse.
Protocol B: Preparation of 10% Polysorbate 80 Vehicle (For Oral Gavage)
-
Surfactant Mixing: Weigh the required amount of grazoprevir sodium and wet the powder directly with 10% (w/w) Polysorbate 80.
-
Homogenization: Use a probe sonicator or a mortar and pestle to create a uniform suspension or micro-emulsion.
-
Dilution: Bring to the final volume with sterile water or saline.
-
Causality: Oral gavage formulations do not strictly require complete dissolution if the suspension is homogenous. The acidic environment of the murine stomach and the presence of intestinal bile salts will further facilitate dissolution in vivo[5].
-
Step-by-Step Dosing Protocols
The following methodologies detail the administration of formulated grazoprevir to standard murine models (e.g., C57BL/6 or NSG strains).
Protocol 1: Intraperitoneal (IP) Injection for Synthetic Circuit Activation
Objective: Rapidly achieve systemic concentrations of grazoprevir to inhibit NS3/4A and activate engineered therapeutic exocytosis (e.g., insulin release)[4].
-
Animal Preparation: Weigh the mouse to calculate the exact dose volume. The standard administration volume is 10 µL/g of body weight.
-
Syringe Loading: Draw the required volume of the DMSO/PEG400/PBS grazoprevir formulation into a 1 mL syringe equipped with a 27G or 29G needle.
-
Restraint and Positioning: Restrain the mouse securely by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is slightly lower than the hindquarters.
-
Causality: This angle allows the intestines to shift cranially, significantly reducing the risk of accidental organ puncture.
-
-
Injection: Insert the needle at a 30-degree angle into the lower right quadrant of the abdomen. Aspirate slightly to ensure no fluid (blood/urine) enters the hub, then inject steadily.
-
Post-Dosing Monitoring: For rapid-response systems like StimExo, collect blood samples via tail vein nick at 30, 60, and 120 minutes post-injection to measure downstream outputs (e.g., NanoLuc or blood glucose levels)[4].
Protocol 2: Oral Gavage (PO) for Sustained Antiviral or CAR-T Maintenance
Objective: Maintain steady-state plasma concentrations of grazoprevir for 14-28 days to suppress tumor growth via SNIP CAR-T cells[3] or inhibit HCV replication.
-
Dosing Calculation: Calculate the dose based on a 25 mg/kg to 50 mg/kg target[6]. The maximum gavage volume should not exceed 10 mL/kg.
-
Equipment: Use a 20G or 22G reusable stainless-steel or disposable plastic gavage needle with a bulbous tip.
-
Administration:
-
Restrain the mouse by the scruff to immobilize the head and align the esophagus in a straight line.
-
Gently introduce the gavage needle into the mouth, sliding it over the tongue and down the esophagus.
-
Causality: Never force the needle; resistance indicates tracheal entry, which will cause fatal aspiration. If resistance is felt, withdraw and realign.
-
Dispense the 10% Polysorbate 80 grazoprevir formulation smoothly.
-
-
Regimen: Administer daily at the exact same time to minimize pharmacokinetic trough variability.
Self-Validating Experimental Design (E-E-A-T)
A robust in vivo protocol must be self-validating. To ensure that the observed phenotypic changes (e.g., tumor clearance, insulin release) are strictly due to grazoprevir-mediated NS3/4A inhibition, the following controls must be integrated:
-
Vehicle Control Group: Administer the exact formulation vehicle (e.g., DMSO/PEG400/PBS) without grazoprevir to rule out solvent-induced toxicity or stress responses.
-
Dose-Titration: Implement a dose-response gradient (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg). In SNIP CAR-T models, modulating the grazoprevir dose directly tunes the CAR-T cell activation state, preventing lethal toxicity while maintaining efficacy[3].
-
Washout Phase: Halt grazoprevir dosing and monitor the mice. The engineered system should return to a baseline "OFF" state within 24-48 hours due to the drug's rapid clearance, validating the reversibility of the circuit[3].
Sources
- 1. longdom.org [longdom.org]
- 2. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'Remote-controlled' CAR-T cell therapy safer, more potent in Stanford mouse studies [med.stanford.edu]
- 4. On-demand treatment of metabolic diseases by a synthetic drug-inducible exocytosis system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. bu.edu [bu.edu]
- 7. ijpsi.org [ijpsi.org]
Troubleshooting & Optimization
Improving solubility of Grazoprevir sodium in aqueous buffers
Welcome to the Technical Support Center for Grazoprevir formulation and solubility optimization. Grazoprevir (MK-5172) is a highly potent, macrocyclic hepatitis C virus (HCV) NS3/4a protease inhibitor. While highly efficacious, its physicochemical properties present significant thermodynamic barriers for both in vitro assays and in vivo dosing.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the root causality of Grazoprevir precipitation, provide self-validating protocols, and establish a rational workflow for overcoming its poor aqueous solubility.
Physicochemical Data & Solvation Thermodynamics
Grazoprevir is a BCS Class II/IV compound. Its macrocyclic structure is highly lipophilic, and its amphoteric nature makes its solubility extremely sensitive to pH fluctuations. To rationally design a formulation, you must first understand the thermodynamic constraints of the molecule.
| Property | Value | Clinical / Experimental Implication |
| Molecular Weight | 766.90 g/mol , 1 | Large macrocyclic structure; sterically hinders rapid solvation and requires high energy to break the crystal lattice. |
| LogP | 3.14 – 3.26 , [[1]]() | Highly lipophilic; prone to hydrophobic aggregation and rapid precipitation in aqueous media. |
| pKa | 3.77 – 5.31 [](), 1 | Weak acid/amphoteric nature; the sodium salt converts to the insoluble free acid if buffer pH drops below ~5.5. |
| Aqueous Solubility | < 0.1 mg/mL | Practically insoluble in pure water; mandates the use of cosolvents, cyclodextrins, or amorphous solid dispersions. |
| Organic Solubility | DMF (~30 mg/mL), DMSO (~25 mg/mL) 2, 3 | Excellent primary solvents for stock preparation prior to aqueous dilution. |
Formulation Decision Matrix
Selecting the right solubility strategy depends entirely on your target concentration and downstream application. Use the workflow below to dictate your formulation approach.
Caption: Workflow for selecting Grazoprevir solubility strategies based on target concentration.
Troubleshooting Guide (Q&A)
Q: Why does Grazoprevir precipitate immediately when I dilute my DMSO stock into PBS? A: This phenomenon is known as the "cosolvent crash." Grazoprevir has a high LogP (~3.26) 1. When you dilute an organic stock into an aqueous buffer, the solvent capacity of the mixture decreases exponentially. Furthermore, if the PBS pH drops below Grazoprevir's pKa (~3.77 to 5.31), the sodium salt rapidly protonates into the highly insoluble free acid , 1. Causality & Fix: You must lower the thermodynamic barrier for solvation. Use Dimethylformamide (DMF) instead of DMSO, as DMF provides a superior transitional dielectric gradient. Grazoprevir can be stabilized up to ~0.2 mg/mL in a 1:4 DMF:PBS (pH 7.2) mixture [[2]](), 3.
Q: How can I achieve high drug loading (>1 mg/mL) for in vivo oral dosing without using toxic levels of organic solvents? A: Simple cosolvent mixtures are physiologically impractical at high concentrations. You must actively disrupt the crystalline lattice energy of the drug. Causality & Fix: Formulate an Amorphous Solid Dispersion (ASD) or utilize cyclodextrin complexation. ASDs trap the drug in a high-energy amorphous state. Adding a surfactant like TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) to the polymer matrix prevents phase separation, allowing congruent release and drug loading up to 35% without precipitation 4. Alternatively, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic macrocycle 5.
Validated Experimental Protocols
A protocol is only as good as its validation. The following methodologies include built-in verification steps to ensure your system is performing as expected.
Protocol A: Cosolvent-Mediated Aqueous Dilution (For In Vitro Assays ≤ 0.2 mg/mL)
Mechanistic Goal: Prevent amorphous precipitation by utilizing DMF's superior transitional polarity gradient compared to DMSO.
-
Primary Solvation: Dissolve Grazoprevir sodium powder in 100% anhydrous DMF to create a 1.0 mg/mL stock. Purge the vial with an inert gas (N₂ or Argon) to prevent oxidative degradation 2, [[3]]().
-
Aqueous Phase Preparation: Prepare standard PBS and strictly adjust the pH to 7.2 – 7.4. Critical: The pH must remain well above the pKa (~5.31) to maintain the soluble sodium salt form .
-
Dropwise Addition: While vortexing the DMF stock vigorously, add the PBS dropwise until a final ratio of 1:4 (DMF:PBS) is achieved 2, 3.
-
Self-Validation Step: Visually inspect the solution for opalescence (cloudiness). Centrifuge the mixture at 10,000 x g for 5 minutes. Measure the supernatant concentration via UV-Vis (λmax: 215, 253, 342 nm) to confirm no micro-precipitation has occurred [[2]]().
Protocol B: HP-β-CD Complexation (For In Vivo Dosing)
Mechanistic Goal: Encapsulate the lipophilic macrocycle within a cyclodextrin cavity to bypass the crystalline lattice energy barrier.
-
Excipient Preparation: Prepare an 8.5% to 10% (w/v) HP-β-CD solution in deionized water 5.
-
Drug Addition: Add Grazoprevir sodium powder directly to the cyclodextrin solution.
-
Equilibration: Stir continuously at room temperature for 24 hours. This time is required for the host-guest inclusion complex to reach thermodynamic equilibrium.
-
Filtration: Filter the solution through a 0.45 µm PVDF syringe filter to remove any uncomplexed, crystalline drug.
-
Self-Validation Step: Quantify the dissolved drug using RP-HPLC. Important Causality Note: Do not arbitrarily increase the HP-β-CD concentration above what is strictly necessary. Excess cyclodextrin acts as a thermodynamic sink in the intestinal lumen, increasing the unstirred water layer (UWL) barrier and drastically reducing the drug's intestinal permeability 5.
Frequently Asked Questions (FAQs)
Q: How long can I store Grazoprevir once diluted in an aqueous buffer? A: Do not store aqueous working solutions for more than 24 hours 2, 3. Thermodynamic equilibrium strongly favors crystallization over time, and the drug will slowly precipitate out of the metastable supersaturated state. Always prepare aqueous dilutions fresh daily.
Q: How do I accurately verify my final dissolved concentration via HPLC? A: A validated RP-HPLC method for Grazoprevir utilizes an Xterra C18 column (4.6 x 250mm, 5µm) with an isocratic mobile phase consisting of 0.05M Phosphate buffer (pH 4.6) and Acetonitrile (55:45 v/v) at a flow rate of 1 mL/min. Grazoprevir absorbs optimally and should be detected at 255 nm 6.
Q: Why is my Grazoprevir degrading in my organic stock solution? A: While relatively stable, Grazoprevir is sensitive to oxidative degradation over prolonged periods. Stock solutions in organic solvents (DMF, DMSO, Ethanol) must be purged with an inert gas prior to sealing and should be stored at -20°C 2, 3.
References
-
Formulation Diary: Elbasvir and Grazoprevir Source: formulationdiary.com URL:
-
Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs Source: acs.org URL:5
-
Grazoprevir - PRODUCT INFORMATION Source: caymanchem.com URL:2
-
METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ELBASVIR AND GRAZOPREVIR BY RP-HPLC Source: wjpls.org URL:6
-
Rational Design and Relative Bioperformance of High Drug Load Grazoprevir Amorphous Nanoparticle Formulations Source: researchgate.net URL:4
-
15-4003: Grazoprevir Description Product Info Application Note Source: abeomics.com URL:3
-
Grazoprevir Production Cost Analysis Reports 2025 Source: procurementresource.com URL:1
Sources
Technical Support Center: Troubleshooting Peak Tailing in Grazoprevir Sodium HPLC Analysis
Welcome to the Analytical Chromatography Support Center. This guide is engineered for research scientists and drug development professionals facing peak asymmetry—specifically peak tailing—during the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of Grazoprevir sodium.
As a Senior Application Scientist, I have structured this guide to move beyond basic symptom treatment. We will explore the chemical causality behind peak deformation, implement self-validating diagnostic protocols, and establish robust methodologies to ensure chromatographic integrity.
Part 1: Causality & FAQs (Understanding the Molecule and the Matrix)
Q1: Why is Grazoprevir sodium particularly prone to peak tailing? A1: Grazoprevir is a macrocyclic HCV NS3/4A protease inhibitor containing multiple ionizable moieties, including a carboxylic acid (often formulated as a sodium salt) and a sulfonamide group. It exhibits distinct pKa values, notably around 5.31 (acidic) and 10.2[1][2]. Peak tailing in RP-HPLC is predominantly a chemical phenomenon caused by secondary interactions between these polar, ionizable functional groups and residual, unbonded silanol groups (Si–OH) on the silica stationary phase[3][4].
Q2: How does mobile phase pH drive silanol-induced tailing? A2: Free silanols on traditional Type A silica columns are highly acidic, with a pKa of approximately 4.0 to 5.0[5]. When the mobile phase pH exceeds 5.0, these silanols deprotonate into negatively charged silanoate ions (Si–O⁻)[5]. Concurrently, if the pH is near Grazoprevir's pKa of 5.31, the analyte exists in a state of partial ionization[2][6]. The electrostatic attraction (cation-exchange) and hydrogen bonding between the analyte and the ionized silanols create multiple retention mechanisms with varying equilibration rates. This dual-retention mechanism manifests chromatographically as a tailing peak[3][7].
Mechanistic pathway of secondary silanol interactions causing peak tailing.
Q3: How can I differentiate between a chemical interaction and a physical column defect? A3: A self-validating diagnostic approach is to inject a neutral, non-ionizable marker compound, such as toluene[5]. Toluene interacts purely through hydrophobic partitioning and does not interact with active silanols[5]. If the toluene peak is perfectly symmetrical but the Grazoprevir peak tails, the root cause is chemical (secondary interactions)[5]. If both peaks exhibit tailing or fronting, the issue is physical, such as a blocked inlet frit, a collapsed column bed, or a sample solvent mismatch[4].
Part 2: Diagnostic Workflow & Experimental Protocols
To systematically eliminate peak tailing, follow this self-validating troubleshooting workflow.
HPLC Peak Tailing Troubleshooting Workflow for Grazoprevir.
Protocol: Method Optimization for Grazoprevir Peak Symmetry
Objective: To suppress secondary silanol interactions and ensure a single, uniform retention mechanism.
Step 1: Baseline Diagnostic Injection
-
Prepare a system suitability solution containing 100 µg/mL Grazoprevir sodium and 50 µg/mL of a neutral marker (e.g., toluene) in the mobile phase diluent[8].
-
Inject 10 µL onto the current RP-HPLC system.
-
Calculate the USP Tailing Factor (Tf) for both peaks. If Grazoprevir Tf > 1.5 and Toluene Tf ≤ 1.1, proceed to Step 2[7].
Step 2: Mobile Phase pH Optimization
-
Prepare an aqueous buffer using 0.1% Orthophosphoric acid (OPA)[8][9].
-
Adjust the pH to 3.0. Causality: A low pH (≤ 3.0) forces the residual silanols to remain fully protonated (Si–OH), neutralizing their cation-exchange capacity and drastically reducing secondary interactions[3][5]. It also ensures Grazoprevir's acidic groups remain fully protonated, preventing mixed-mode retention.
-
Mix with the organic modifier (e.g., Acetonitrile) in a 50:50 v/v ratio, degas, and run the separation[8].
Step 3: Stationary Phase Upgrade
-
If tailing persists at low pH, the column silica may contain trace metal impurities (iron/aluminum) that act as electron-withdrawing groups, increasing silanol acidity[3][5].
-
Replace the legacy Type A silica column with an ultra-high purity Type B silica column (e.g., C18, 250 x 4.6 mm, 5µm)[3][5][9]. Type B columns feature extensive end-capping, physically shielding the analyte from residual silanols[3].
Step 4: Sample Diluent Matching
-
Ensure the sample is dissolved in a diluent that closely matches the initial mobile phase composition[4]. Injecting Grazoprevir in 100% strong organic solvent (like pure DMF or Acetonitrile) causes localized band broadening and fronting/tailing before the analyte partitions into the stationary phase[4][10].
Part 3: Quantitative Data & Chromatographic Parameters
The following table summarizes the causal effects of various chromatographic parameters on Grazoprevir peak symmetry, validating the protocol steps outlined above.
| Parameter | Sub-Optimal Condition | Optimized Condition | Mechanistic Effect | Typical USP Tailing Factor (Tf) |
| Stationary Phase | Type A Silica (Non-endcapped) | Type B Silica (Fully Endcapped) | Reduces accessible free silanols and trace metal chelation sites[3][5]. | Sub-optimal: > 2.0 Optimized: 1.1 - 1.3 |
| Mobile Phase pH | pH 6.0 - 7.0 | pH 2.5 - 3.0 (0.1% OPA) | Low pH suppresses silanol ionization (Si-O⁻ to Si-OH), preventing ion-exchange[3][5]. | Sub-optimal: 1.8 - 2.5 Optimized: 1.0 - 1.2 |
| Buffer Additive | None | Triethylamine (TEA) (Optional for older columns) | TEA acts as a sacrificial base, competitively binding to active silanols[5]. | Sub-optimal: 1.9 Optimized: 1.3 - 1.4 |
| Sample Diluent | 100% Strong Solvent (e.g., pure ACN) | Mobile Phase matched (e.g., 50:50 Buffer:ACN) | Prevents solvent mismatch and localized column overloading at the inlet[4]. | Sub-optimal: Fronting/Tailing Optimized: 1.0 - 1.1 |
References
-
How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]
-
HPLC Troubleshooting Guide Source: ACE HPLC URL: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL:[Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible Source: LC Troubleshooting Bible URL:[Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables Source: Alwsci URL: [Link]
-
A New Method Using the RP-HPLC Method Was Developed For the Simultaneous Estimation of Grazoprevir and Elbasvir Source: International Journal of Innovative Research in Computer and Communication Engineering (IJIRCT) URL: [Link]
-
Pr SUSTIVA® Product Monograph Source: Health Canada URL:[Link]
-
Development and Validation of new RP-HPLC Method for the Simultaneous Estimation of Elbasvir and Grazoprevir in Combined Dosage Form Source: Journal of Pharmaceutical Research URL:[Link]
-
Journal of Global Trends in Pharmaceutical Sciences Source: JGTPS URL: [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ELBASVIR AND GRAZOPREVIR BY RP-HPLC Source: World Journal of Pharmaceutical and Life Sciences URL: [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. jgtps.com [jgtps.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. lctsbible.com [lctsbible.com]
- 8. jopcr.com [jopcr.com]
- 9. ijirct.org [ijirct.org]
- 10. wjpls.org [wjpls.org]
Bioanalytical Technical Support Center: Grazoprevir Sodium LC-MS/MS Quantification
Foreword from the Senior Application Scientist Welcome to the Technical Support Center. Quantifying Grazoprevir—a potent HCV NS3/4A protease inhibitor—in complex biological matrices like human plasma presents significant bioanalytical challenges. The primary obstacle in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the matrix effect, specifically ion suppression caused by endogenous phospholipids.
As researchers, we cannot simply rely on generic extraction kits; we must understand the physicochemical causality behind our workflows. The protocols and troubleshooting steps detailed below are designed as self-validating systems. By controlling the ionization environment, optimizing hydrophobic partitioning, and utilizing stable isotope-labeled internal standards (SIL-IS), we can achieve picogram-level sensitivity with a matrix effect coefficient of variation (CV) of less than 2%[1].
Systems-Level Mitigation Strategy
Logical workflow for mitigating matrix effects in Grazoprevir LC-MS/MS bioanalysis.
Troubleshooting Guides & FAQs
Q1: We are observing severe ion suppression for Grazoprevir (m/z 767.3 → 553.2) in human plasma. How can we mechanistically identify the exact source of this suppression? A: Ion suppression in electrospray ionization (ESI) occurs when co-eluting endogenous matrix components—primarily phospholipids—compete with Grazoprevir for the limited charge available on the droplet surface during the desolvation process[2][3]. Uncontrolled, this can reduce analytical accuracy by 20-80%[4]. Self-Validating Diagnostic: To pinpoint the interference, utilize the post-column infusion method [5]. Continuously infuse a neat standard solution of Grazoprevir post-column directly into the mass spectrometer while simultaneously injecting a blank plasma extract through the LC system[5]. A sudden drop in the steady baseline MS signal indicates the exact retention time where invisible matrix components are eluting. If this suppression zone overlaps with Grazoprevir's retention time, you must alter your chromatography or sample preparation.
Q2: Our current Protein Precipitation (PPT) method is failing to adequately remove these interferences. What is the optimized sample preparation strategy? A: PPT is generally the least effective technique for mitigating matrix effects because, while it denatures proteins, it fails to remove soluble phospholipids which remain in the supernatant and cause severe variability in the mass spectrometer[2][5]. Instead, switch to Liquid-Liquid Extraction (LLE) . By using a moderately non-polar solvent like ethyl acetate combined with a sodium dihydrogen phosphate (NaH₂PO₄) buffer, you force a mechanistic partitioning[1][2]. The buffer neutralizes the plasma pH, ensuring Grazoprevir remains in a highly hydrophobic state, driving it into the organic ethyl acetate layer. Meanwhile, the polar phospholipids and salts are left behind in the aqueous phase. This approach has been proven to yield recoveries up to 99.6% while dropping matrix effect variance to ~1.27% CV[1].
Q3: How should we adjust our chromatographic conditions to further separate Grazoprevir from any residual matrix lipids that survive extraction? A: Chromatographic resolution acts as your second line of defense against matrix effects[3]. Use a high-efficiency reversed-phase column (e.g., Agilent TC-C18 or Gemini C18)[1][6]. Crucially, optimize your mobile phase by incorporating volatile buffers. A proven isocratic or gradient mobile phase consists of 5 mM ammonium acetate and acetonitrile (e.g., 20:80 v/v) [1]. Causality: The ammonium acetate buffer serves a dual purpose. First, it controls the pH on-column to prevent peak tailing. Second, volatile acetate salts significantly enhance spray stability and ionization efficiency in the positive MRM mode, boosting the signal-to-noise ratio for the Grazoprevir [M+H]+ precursor ion at m/z 767.3[1][7].
Q4: What is the role of stable isotope-labeled internal standards (SIL-IS) in this workflow, and how do they validate the assay? A: While LLE and LC optimization physically remove or separate matrix interferences, a SIL-IS mathematically compensates for any residual ionization variance[2][3]. You should spike samples with a deuterated standard, such as Grazoprevir-d9 or Grazoprevir-d6 (m/z 773.3 → 559.2) [1][6]. Self-Validating System: Because the SIL-IS is chemically identical to the analyte (differing only in mass), it co-elutes exactly with Grazoprevir and experiences the identical ionization environment[3]. By quantifying the ratio of the Grazoprevir peak area to the SIL-IS peak area, the matrix effect is normalized. Furthermore, you can monitor the absolute peak area of the SIL-IS across all patient samples; if the IS area suddenly drops by >50% in a specific sample compared to your neat calibration standards, the system automatically flags a severe, localized matrix effect, preventing the reporting of false quantitative data[3][4].
Quantitative Data: Sample Preparation Comparison
The following table summarizes the quantitative impact of different sample preparation techniques on Grazoprevir bioanalysis, highlighting why LLE is the preferred methodology for minimizing matrix effects.
| Sample Preparation Technique | Mechanistic Action | Phospholipid Removal | Typical Recovery (%) | Matrix Effect (%CV) |
| Protein Precipitation (PPT) | Denatures and precipitates proteins using organic solvents (e.g., Methanol/Acetonitrile). | Poor | 60 - 70% | High (>15%) |
| Liquid-Liquid Extraction (LLE) | Partitions hydrophobic analytes into an immiscible organic phase (e.g., Ethyl Acetate). | Excellent | 88.2 - 99.6% | Minimal (~1.27%) |
| Solid-Phase Extraction (SPE) | Retains analytes on a stationary phase while washing away interferences. | Excellent | >90% | Low (<5%) |
Data synthesized from validated LC-MS/MS bioanalytical parameters[1][2][5].
Step-by-Step Methodology: Optimized Liquid-Liquid Extraction (LLE)
To guarantee reproducibility and eliminate abnormal ionization, follow this validated LLE protocol for extracting Grazoprevir from human plasma[1].
Reagents Required:
-
5 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer
-
Ethyl Acetate (LC-MS grade)
-
Grazoprevir-d9 or Grazoprevir-d6 working solution (10.0 ng/mL in 50% methanol)
-
Mobile Phase: 5 mM Ammonium Acetate : Acetonitrile (20:80 v/v)
Protocol Steps:
-
Aliquot: Transfer 100 µL of the human plasma sample into a clean, appropriately labeled polypropylene microcentrifuge tube[1].
-
Internal Standardization: Spike the plasma with 50 µL of the SIL-IS working solution (10.0 ng/mL). Vortex briefly to ensure homogenous distribution within the matrix[1].
-
pH Adjustment: Add 100 µL of 5 mM NaH₂PO₄ buffer to the sample. Note: This step is critical as it adjusts the ionic strength and pH of the plasma, ensuring Grazoprevir remains un-ionized and highly lipophilic.[1]
-
Organic Extraction: Add 3.0 mL of ethyl acetate to the tube[1].
-
Mass Transfer: Cap the tubes securely and vortex vigorously for exactly 10 minutes. Prolonged agitation is required to ensure complete mass transfer of the drug from the aqueous matrix into the organic solvent[1].
-
Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to achieve a distinct separation between the upper organic layer and the lower aqueous layer.
-
Evaporation: Carefully transfer the upper organic layer (containing the Grazoprevir and SIL-IS) to a clean glass tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (5 mM ammonium acetate : acetonitrile, 20:80 v/v). Vortex to dissolve, then transfer to an autosampler vial for immediate LC-MS/MS analysis[1].
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Current Trends in Simultaneous Determination of Co-Administered Drugs | MDPI [mdpi.com]
- 6. ejbps.com [ejbps.com]
- 7. biotech-spain.com [biotech-spain.com]
Technical Support Center: Grazoprevir Sodium Bioassay Troubleshooting
Welcome to the Technical Support Center for Grazoprevir sodium bioassays. Grazoprevir is a highly potent, macrocyclic hepatitis C virus (HCV) NS3/4A serine protease inhibitor. Due to its significant hydrophobicity and structural complexity, researchers frequently encounter assay artifacts, including elevated background noise in biochemical assays and severe matrix effects in pharmacokinetic profiling.
As an Application Scientist, I have designed this guide to provide field-proven, self-validating troubleshooting strategies. By understanding the physical chemistry and causality behind these artifacts, you can optimize your workflows to ensure high-fidelity, reproducible data.
Part 1: In Vitro FRET Protease Assays
Q: Why am I seeing high baseline fluorescence and poor signal-to-noise (S/N) ratios in my Grazoprevir NS3/4A FRET assays? A: High background noise in FRET assays evaluating HCV NS3/4A protease activity typically arises from two causal mechanisms: compound aggregation and inner filter effects (autofluorescence)[1]. Grazoprevir is highly lipophilic. In standard aqueous buffers lacking sufficient surfactants, it can form colloidal aggregates. These aggregates scatter excitation light or promiscuously sequester the fluorogenic substrate (e.g., RET S1), artificially elevating the baseline fluorescence[2]. Furthermore, if the excitation/emission wavelengths of your FRET pair overlap with the compound's absorption spectrum, you will observe signal quenching.
Q: How can I establish a self-validating system to differentiate true inhibition from assay interference? A: To ensure scientific integrity, your protocol must self-diagnose artifacts. Implement a "Detergent Sensitivity Test." Run parallel IC50 determinations with and without a non-ionic detergent (e.g., 0.05% CHAPS). True competitive inhibition by Grazoprevir will remain stable across both conditions. If the apparent IC50 shifts dramatically or the background noise vanishes upon detergent addition, your initial readout was an artifact of aggregation. Additionally, if autofluorescence is detected, empirically determine optimal signal-to-noise ratios by shifting from standard UV-excited fluorophores to red-shifted FRET substrates (e.g., excitation/emission at 591 nm/622 nm)[1].
Table 1: Quantitative Troubleshooting for FRET Assay Background Noise
| Symptom / Artifact | Primary Cause | Diagnostic Indicator | Corrective Action |
| High baseline fluorescence | Compound autofluorescence | Signal scales linearly with Grazoprevir concentration in the absence of enzyme. | Switch to red-shifted FRET pairs (e.g., 591/622 nm)[1]. |
| Erratic replicate variance | Colloidal aggregation | IC50 shifts >5-fold upon addition of 0.05% CHAPS. | Add 0.01% Triton X-100 or 0.05% CHAPS to assay buffer. |
| Gradual signal loss over time | Enzyme oxidation/degradation | Positive control (no inhibitor) shows non-linear cleavage kinetics. | Supplement buffer with 5-10 mM DTT or TCEP; store enzyme at -80°C. |
Protocol 1: Optimized FRET Assay for Grazoprevir Inhibition
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50% glycerol, 30 mM dithiothreitol (DTT), and 0.05% CHAPS to prevent aggregation and maintain the reducing environment required for NS3/4A stability[2].
-
Enzyme Pre-incubation: Dilute recombinant HCV NS3/4A protease in the assay buffer. Add Grazoprevir (titrated from 10 µM down to 0.1 nM) and incubate at 25°C for 15 minutes to allow for equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 1.5 µM of the FRET substrate (e.g., RET S1).
-
Kinetic Readout: Monitor fluorescence continuously (e.g., 340 nm excitation / 490 nm emission for standard pairs, or 591 nm / 622 nm for red-shifted pairs) for 30 minutes[1].
-
Data Validation: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot V0 versus Grazoprevir concentration to derive the IC50.
Fig 1. Mechanistic workflow for resolving Grazoprevir FRET assay background noise.
Part 2: LC-MS/MS Pharmacokinetic Assays
Q: During LC-MS/MS quantification of Grazoprevir in human plasma, I am experiencing severe ion suppression. How do I reduce this matrix effect? A: Matrix effects (ME) in LC-MS/MS are primarily caused by endogenous plasma components, particularly phospholipids, co-eluting with Grazoprevir. These components compete for charge and space at the droplet surface during the electrospray ionization (ESI) process, leading to signal suppression[3]. Simple protein precipitation (PPT) is notoriously ineffective at removing these phospholipids. To resolve this, transition your sample preparation from PPT to Liquid-Liquid Extraction (LLE) using ethyl acetate, which selectively partitions the hydrophobic Grazoprevir while leaving polar matrix interferents behind in the aqueous phase[4].
Q: How do I calculate and validate the reduction of the matrix effect? A: Utilize the post-extraction spike method. Calculate the Matrix Factor (MF) by comparing the peak area of Grazoprevir spiked into post-extracted blank plasma versus the peak area of Grazoprevir in a neat mobile phase solvent. An MF between 0.85 and 1.15 indicates negligible matrix effects[3]. Crucially, your protocol must include a deuterated internal standard (e.g., Grazoprevir-d9). Because the deuterated standard co-elutes with the analyte, it experiences the exact same ionization suppression, allowing the MS/MS software to correct for residual matrix effects via ratio-based quantification[4].
Table 2: LC-MS/MS Optimization Parameters for Grazoprevir
| Parameter | Sub-optimal Approach | Optimized Approach | Rationale |
| Sample Prep | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | LLE with ethyl acetate removes phospholipids that cause ion suppression[4]. |
| Internal Standard | Structural analog | Deuterated IS (Grazoprevir-d9) | Co-elutes perfectly; normalizes any residual matrix effects[4]. |
| Mobile Phase | 0.1% Formic Acid in Water/MeOH | 5 mM Ammonium Acetate / Acetonitrile | Enhances ionization efficiency for macrocyclic structures in positive MRM mode[4]. |
Protocol 2: Liquid-Liquid Extraction (LLE) for Grazoprevir Plasma Samples
-
Sample Aliquot: Transfer 50 µL of human plasma into a labeled polypropylene tube.
-
Internal Standard Addition: Add 10 µL of the deuterated internal standard working solution and vortex briefly.
-
Extraction: Add 2.5 mL of ethyl acetate to the sample. Vortex vigorously for 5 minutes to ensure the partitioning of Grazoprevir into the organic layer[4].
-
Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C to separate the aqueous and organic phases[4].
-
Evaporation: Transfer the upper organic supernatant into a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C[4].
-
Reconstitution: Reconstitute the dried extract with 100 µL of mobile phase (e.g., 5 mM ammonium acetate: acetonitrile, 20:80 v/v). Vortex for 2 minutes[4].
-
Analysis: Inject into the LC-MS/MS system, monitoring the MRM transition for Grazoprevir (e.g., m/z 767.3 → 553.2)[4].
Fig 2. LC-MS/MS sample preparation workflow to eliminate plasma matrix effects.
References[1] Title: Metalloprotoporphyrin Inhibition of HCV NS3-4A Protease: Structure–Activity Relationships
Source: nih.gov URL:[4] Title: Picogram Level Quantification of Grazoprevir and Elbasvir with Deuterated Internal Standards in Human Plasma Samples by LC–ESI Source: semanticscholar.org URL:[2] Title: Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection Source: nih.gov URL:[3] Title: Current Trends in Simultaneous Determination of Co-Administered Drugs Source: mdpi.com URL:
Sources
- 1. Metalloprotoporphyrin Inhibition of HCV NS3-4A Protease: Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Grazoprevir sodium vs Simeprevir potency comparison
Grazoprevir vs. Simeprevir: A Comparative Guide on HCV NS3/4A Protease Inhibitor Potency
Introduction to NS3/4A Protease Targeting
The Hepatitis C virus (HCV) relies heavily on the NS3/4A serine protease to cleave its translated polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). This critical bottleneck in the viral replication cycle makes it a primary target for direct-acting antivirals (DAAs)[1].
While both Simeprevir (a second-generation macrocyclic inhibitor) and Grazoprevir (a next-generation macrocyclic inhibitor) competitively bind the NS3/4A active site, their biochemical potency and resilience against viral mutations differ significantly. This guide provides drug development professionals with an objective, data-driven comparison of their in vitro performance, structural mechanisms, and the self-validating experimental protocols used to quantify their efficacy.
Structural Biology and Mechanism of Action
Both DAAs function by non-covalently binding to the NS3/4A protease, effectively halting the proteolytic cleavage of the viral polyprotein[1]. However, the molecular architecture of their binding dictates their clinical robustness.
HCV NS3/4A polyprotein cleavage pathway and targeted inhibition by Grazoprevir and Simeprevir.
Simeprevir binds tightly to the wild-type NS3/4A active site but is highly sensitive to conformational changes in the S2 and S4 binding pockets[2]. In contrast, Grazoprevir utilizes a unique macrocyclic quinoxaline moiety that affords it exceptional structural flexibility. Molecular dynamics studies reveal that Grazoprevir forms a direct cation-heterocycle interaction between the lone pair on its quinoxaline ring and the side chains of mutated residues (such as Lys-155)[3]. This causality explains why Grazoprevir maintains a tight binding affinity even when the protease undergoes significant resistance-associated substitutions (RAS).
Comparative Potency Analysis
Biochemical assays evaluating the half-maximal inhibitory concentration ( IC50 ) and the inhibition constant ( Ki ) demonstrate Grazoprevir's superior pan-genotypic potency. While Simeprevir operates primarily in the low-nanomolar range, Grazoprevir achieves single-digit picomolar potency against the most prevalent genotypes (GT1a and GT1b)[1][4][5].
Table 1: In Vitro Biochemical Potency Comparison Across HCV Genotypes
| HCV Genotype | Grazoprevir IC50 (nM) | Simeprevir IC50 (nM) | Grazoprevir Ki (nM) | Simeprevir Ki (nM) |
| GT1a | 0.007 | < 13.0 | 0.01 | 0.5 |
| GT1b | 0.004 | < 13.0 | 0.01 | 1.4 |
| GT2a | 0.080 | < 13.0 | 0.08 | N/A |
| GT3a | 0.900 | 37.0 | 0.90 | N/A |
| GT4 | 0.062 | < 13.0 | N/A | N/A |
Data synthesized from standardized FRET-based biochemical cleavage assays[2][3][4][5][6].
Key Takeaways:
-
Genotype 1 & 4: Grazoprevir is approximately 1,000-fold more potent than Simeprevir against GT1a/1b and GT4, operating at 4–7 pM[1][6].
-
Genotype 3: GT3a is notoriously difficult to treat due to baseline polymorphisms. Simeprevir's potency drops significantly ( IC50 = 37 nM), whereas Grazoprevir maintains sub-nanomolar efficacy ( IC50 = 0.90 nM)[2][4].
Resistance Profiles: Overcoming Viral Polymorphisms
The true differentiator between these two DAAs lies in their genetic barrier to resistance.
-
The Q80K Polymorphism: Naturally occurring in a significant portion of GT1a patients, the Q80K mutation alters the S2 pocket. This substitution drastically reduces Simeprevir's efficacy, necessitating mandatory baseline genetic screening prior to administration[2][5]. Grazoprevir's flexible binding mode allows it to retain full wild-type potency against the Q80K variant[3].
-
The R155K/D168A Double Substitution: This mutation is a common virologic failure mechanism for early-generation DAAs. The D168A mutation disrupts the anchoring of the inhibitor, causing Simeprevir to fail. However, Grazoprevir's quinoxaline ring establishes a compensatory interaction with the flexible Lys-155 side chain, nullifying the resistance effect and maintaining target suppression[3].
Experimental Methodology: In Vitro Potency Comparison Assay
To objectively validate the potency differences between Grazoprevir and Simeprevir, a FRET-based continuous kinetic assay is the industry standard. The following protocol is designed as a self-validating system, ensuring that observed IC50 differences are strictly due to molecular binding affinities rather than assay artifacts.
FRET-based biochemical assay workflow for determining NS3/4A protease inhibitor potency.
Step-by-Step Protocol
-
Enzyme Preparation: Express and purify recombinant HCV NS3/4A protease complexes (Genotypes 1–6).
-
Causality: Using isolated, purified enzymes ensures the readout measures direct target-inhibitor binding, eliminating cellular permeability and efflux pump variables.
-
-
Compound Dilution: Prepare a 10-point serial dilution (1:3 ratio) of Grazoprevir and Simeprevir in 100% DMSO.
-
Causality: A 10-point curve is mathematically necessary to capture both the upper and lower asymptotes, ensuring high-fidelity non-linear regression for IC50 calculation.
-
-
Pre-Incubation & Self-Validation: Incubate 0.5 nM of the protease with the inhibitor dilutions in assay buffer (50 mM Tris-HCl pH 7.5, 15% glycerol, 0.6 mM lauryl maltoside) for 30 minutes at room temperature.
-
Self-Validating Controls: Include a DMSO-only well (Positive Control = 100% enzyme activity) and a no-enzyme blank (Negative Control = 0% background fluorescence).
-
Protein Binding Shift: Run a parallel assay containing 40% Human Serum (HS). Because both drugs are >99% protein-bound in vivo, comparing the serum-free vs. serum-shifted IC50 validates the compound's physiological availability.
-
-
Reaction Initiation: Add 5 µM of an internally quenched FRET depsipeptide substrate (e.g., RET S1) to all wells.
-
Causality: The substrate only fluoresces upon successful cleavage by active NS3/4A, providing a direct, real-time kinetic readout of uninhibited enzyme activity.
-
-
Fluorescence Readout: Measure the plate continuously for 60 minutes using a microplate reader (Excitation: 490 nm, Emission: 520 nm).
-
Data Analysis: Calculate the initial reaction velocities ( V0 ) from the linear portion of the fluorescence curves. Fit the normalized data to a four-parameter logistic equation to derive the IC50 and calculate the Ki using the Cheng-Prusoff equation.
References
- Simeprevir for the treatment of hepatitis C virus infection - PMC. National Institutes of Health (NIH).
- Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC. National Institutes of Health (NIH).
- Grazoprevir (MK-5172) | HCV Protease Inhibitor. MedChemExpress.
- Elbasvir-Grazoprevir Zepatier - Treatment - Hepatitis C Online. University of Washington.
- AusPAR Attachment 1: Product Information for Olysio/Janssen Simeprevir. Therapeutic Goods Administration (TGA).
- Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem. National Institutes of Health (NIH).
Sources
- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tga.gov.au [tga.gov.au]
- 6. Elbasvir-Grazoprevir Zepatier - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
Validation of Bioanalytical Methods for Grazoprevir Quantification: A Comparative Guide
As a Senior Application Scientist, I approach bioanalytical method validation not merely as a regulatory checklist, but as a system of interconnected chemical dependencies. Grazoprevir is a potent, second-generation Hepatitis C Virus (HCV) NS3/4a protease inhibitor[1]. Depending on the stage of drug development—whether you are conducting pharmacokinetic (PK) profiling from human plasma or performing quality control (QC) on bulk tablet formulations—the required analytical sensitivity and matrix complexity shift drastically.
This guide objectively compares the two dominant analytical platforms for Grazoprevir quantification: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind mobile phase selection, extraction techniques, and detection modes, this guide provides a self-validating framework for your laboratory.
Mechanistic Context: Why Grazoprevir Requires Specific Analytical Approaches
Grazoprevir functions by binding to and blocking the HCV NS3/4a protease, an enzyme critical for cleaving the viral polyprotein into functional units[1]. Because it is administered in relatively low doses (often co-formulated with Elbasvir or Pibrentasvir) and exhibits high protein binding in vivo, circulating plasma concentrations are extremely low[2][3]. Conversely, pharmaceutical dosage forms contain high concentrations of the Active Pharmaceutical Ingredient (API) alongside inert excipients.
Mechanism of action: Grazoprevir halting HCV replication via NS3/4a protease inhibition.
Platform Comparison: RP-HPLC vs. LC-MS/MS
To choose the correct method, we must align the instrument's capabilities with the sample matrix.
-
RP-HPLC-UV (The Formulation Workhorse): Ideal for bulk drugs and tablet formulations. It utilizes UV detection at 260 nm, which is the isobestic point for Grazoprevir and its common co-formulation partner, Elbasvir[4][5]. This allows for simultaneous, high-accuracy quantification in the microgram-per-milliliter ( μ g/mL) range[6].
-
LC-ESI-MS/MS (The Clinical Gold Standard): Mandatory for human plasma and PK studies. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method filters out biological matrix noise to achieve picogram-per-milliliter (pg/mL) sensitivity[3][7].
Data Presentation: Performance & Condition Comparison
Table 1: Validation Parameters Comparison
| Validation Parameter | RP-HPLC-UV (Tablet Formulation) | LC-ESI-MS/MS (Human Plasma) |
| Linearity Range | 12.5 – 150 μ g/mL[4] | 50.0 – 10000.0 pg/mL[3] |
| Lower Limit of Quantitation (LLOQ) | ~0.86 μ g/mL[6] | 50.0 pg/mL[3] |
| Accuracy (% Recovery) | 99.49% – 100.84%[4][6] | 88.2% – 99.6%[3] |
| Precision (% RSD) | < 2.0% (Intra/Inter-day)[2] | 1.2% – 7.4% (Intra/Inter-day)[3] |
| Matrix Effect Liability | Low (Excipients easily filtered) | High (Requires internal standard) |
Table 2: Chromatographic & Instrumental Conditions
| Parameter | RP-HPLC-UV | LC-ESI-MS/MS |
| Stationary Phase | Zodiac C18 (150 × 4.6 mm, 5 μ m)[6] | Agilent TC-C18 (75 × 4.6 mm, 3.5 μ m)[3] |
| Mobile Phase | 0.1% OPA : Acetonitrile (50:50 v/v)[6] | 5 mM Ammonium Acetate : Acetonitrile (20:80)[3] |
| Detection Mode | UV Absorbance at 260 nm[4][6] | ESI+ MRM (m/z 767.3 → 553.2)[3] |
| Typical Retention Time | ~3.30 minutes[6] | ~2.0 - 4.0 minutes |
Self-Validating Experimental Protocols
A robust bioanalytical method must be self-validating. This means incorporating internal controls, system suitability tests (SST), and mechanistic rationale into every step of the workflow.
Protocol A: LC-MS/MS Bioanalysis of Human Plasma
When extracting Grazoprevir from plasma, direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in the ESI source. To prevent this, we utilize Liquid-Liquid Extraction (LLE) , which selectively partitions the hydrophobic Grazoprevir molecule into an organic layer, leaving polar matrix interferents behind[3].
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 100 μ L of human plasma into a clean polypropylene tube[3].
-
Internal Standard Addition: Add 50 μ L of deuterated internal standard (GPd9, 10.0 ng/mL)[3].
-
Causality: GPd9 co-elutes with Grazoprevir and experiences the exact same matrix ionization effects. Normalizing the Grazoprevir peak area to the GPd9 peak area mathematically cancels out ion suppression[3].
-
-
Buffering: Add 100 μ L of 5 mM NaH 2 PO 4 solution to control the pH and drive the analyte into its uncharged state, maximizing organic partitioning[3].
-
Extraction: Add 3.0 mL of ethyl acetate. Vortex aggressively for 10 minutes, then centrifuge at 4000 rpm for 10 minutes at 20°C[3].
-
Evaporation & Reconstitution: Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in the mobile phase and vortex for 2 minutes[3].
-
Self-Validation (QC Check): Inject blank plasma samples from six different human donors. The peak area at the Grazoprevir retention time must be ≤ 20% of the LLOQ peak area to confirm selectivity and absence of matrix interference[3][7].
LC-MS/MS bioanalytical workflow for Grazoprevir quantification in human plasma.
Protocol B: RP-HPLC Analysis of Tablet Dosage Forms
For tablet formulations, matrix effects are negligible, but precision and linearity at high concentrations are paramount.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of 0.1% Orthophosphoric acid (OPA) and HPLC-grade Acetonitrile. Filter through a 0.45 μ m membrane and degas[6].
-
Sample Extraction: Weigh and finely powder tablets equivalent to 100 mg of Grazoprevir. Transfer to a 100 mL volumetric flask[4].
-
Solubilization: Add 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 25 minutes to ensure complete dissolution of the API from the excipient matrix[2][4].
-
Dilution: Make up the volume to 100 mL with diluent, filter, and perform secondary dilutions to reach the target working concentration (e.g., 100 μ g/mL)[2][4].
-
Self-Validation (System Suitability Test): Before injecting actual samples, inject the standard solution six times. The system is only validated for use if the USP theoretical plate count is > 2000, the tailing factor is < 2.0, and the %RSD of the peak areas is ≤ 2.0%[2][4].
Conclusion
The selection between RP-HPLC and LC-MS/MS for Grazoprevir quantification is dictated entirely by the analytical boundary conditions. RP-HPLC provides an economical, highly reproducible system for pharmaceutical quality control, leveraging simple UV detection and acidic mobile phases to achieve sharp chromatography[4][6]. Conversely, LC-MS/MS is the mandatory choice for clinical pharmacokinetics, relying on the mechanistic synergy of Liquid-Liquid Extraction, deuterated internal standards, and MRM mass filtering to achieve absolute specificity at the picogram level[3][7].
References
-
A New Method Using the RP-HPLC Method Was Developed For the Simultaneous Estimation of Grazoprevir and Elbasvir. IJIRCT. Available at: [Link]
-
Simultaneous RP-HPLC Estimation, Validation and Stability Indicating Assay of Two-Component Tablet Formulation Containing Grazoprevir and Pibrentasvir. Impactfactor. Available at: [Link]
-
Development and Validation of new RP-HPLC Method for the Simultaneous Estimation of Elbasvir and Grazoprevir in Combined Pharmaceutical Dosage Form (Abstract/Intro). Journal of Pharmaceutical Research. Available at: [Link]
-
Picogram Level Quantification of Grazoprevir and Elbasvir with Deuterated Internal Standards in Human Plasma Samples by LC–ESI-MS/MS. Semantic Scholar. Available at: [Link]
-
Development and Validation of new RP-HPLC Method for the Simultaneous Estimation of Elbasvir and Grazoprevir in Combined Pharmaceutical Dosage Form (Data). Journal of Pharmaceutical Research. Available at: [Link]
-
Quantification of second generation direct-acting antivirals daclatasvir, elbasvir, grazoprevir, ledipasvir, simeprevir, sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS. PubMed. Available at: [Link]
-
Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp-HPLC. IJPSI. Available at: [Link]
Sources
- 1. jopcr.com [jopcr.com]
- 2. impactfactor.org [impactfactor.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijirct.org [ijirct.org]
- 5. ijpsi.org [ijpsi.org]
- 6. jopcr.com [jopcr.com]
- 7. Quantification of second generation direct-acting antivirals daclatasvir, elbasvir, grazoprevir, ledipasvir, simeprevir, sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: IC50 Profiling of Grazoprevir Sodium vs. Next-Generation HCV NS3/4A Protease Inhibitors
Executive Summary & Mechanistic Rationale
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). Among these, NS3/4A protease inhibitors (PIs) are critical components of interferon-free regimens. Grazoprevir sodium (MK-5172) is a second-generation, P2-P4 quinoxaline macrocyclic NS3/4A PI. Unlike first-generation linear PIs (e.g., Boceprevir, Telaprevir) and early macrocyclics (e.g., Simeprevir), Grazoprevir was engineered to maintain subnanomolar potency across a broad spectrum of HCV genotypes and overcome key clinical resistance-associated substitutions (RASs), such as D168V and R155K[1][2].
This guide provides an objective, data-driven comparison of Grazoprevir against other leading PIs (Glecaprevir, Simeprevir, Paritaprevir) and outlines the self-validating experimental protocols required to accurately determine their half-maximal inhibitory concentrations ( IC50 ) and effective concentrations ( EC50 ).
Fig 1: HCV polyprotein processing pathway and targeted inhibition by Grazoprevir.
Comparative Efficacy: Grazoprevir vs. Alternative PIs
To evaluate the therapeutic window and pan-genotypic coverage of these inhibitors, we must analyze both biochemical affinity ( Ki / IC50 ) and cell-based replicon potency ( EC50 ).
Grazoprevir's macrocyclic structure allows it to bind tightly within the NS3/4A substrate envelope. By minimizing interactions with the highly mutable Arginine 155 residue, Grazoprevir retains activity against the R155K variant, which typically confers high-level resistance to earlier PIs like Paritaprevir and Simeprevir[3]. Furthermore, Grazoprevir is unaffected by the Q80K polymorphism in Genotype 1a, a known vulnerability of Simeprevir[4][5].
Table 1: Biochemical Ki / IC50 Profiling Across HCV Genotypes (nM)
Data synthesized from standardized biochemical FRET assays[2][5][6].
| HCV Genotype / Variant | Grazoprevir ( Ki nM) | Glecaprevir ( IC50 nM) | Simeprevir ( IC50 nM) | Paritaprevir ( IC50 nM) |
| GT1a (Wild Type) | 0.01 ± 0.01 | 3.5 | ~0.5 | ~0.2 |
| GT1b (Wild Type) | 0.01 ± <0.01 | 4.1 | ~0.4 | ~0.1 |
| GT2a | 0.08 ± 0.02 | 4.6 | >10.0 | ~1.5 |
| GT3a | 0.90 ± 0.20 | 11.3 | >10.0 | >10.0 |
| GT1b R155K (Mutant) | 0.07 ± 0.01 | 4.3 | >50.0 | >20.0 |
| GT1b D168V (Mutant) | 0.14 ± 0.03 | 5.2 | >100.0 | >50.0 |
Table 2: Cell-Based Replicon EC50 Values (nM)
Reflects physiological target engagement, cell permeability, and metabolic stability[2][5].
| HCV Replicon | Grazoprevir ( EC50 nM) | Glecaprevir ( EC50 nM) | Simeprevir ( EC50 nM) |
| GT1a | 2.0 ± 1.0 | 0.08 | 8.0 |
| GT1b | 0.5 ± 0.1 | 0.29 | 4.0 |
| GT2a | 2.0 ± 1.0 | 1.60 | >50.0 |
Analytical Insight: While Glecaprevir (a third-generation PI) shows exceptional pan-genotypic EC50 values in replicon assays[5], Grazoprevir demonstrates superior absolute biochemical affinity ( Ki≤0.01 nM for GT1)[2]. Both compounds maintain a high barrier to resistance compared to Simeprevir.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the causality behind each experimental choice.
Biochemical FRET Assay for IC50 / Ki Determination
The standard method for quantifying NS3/4A protease inhibition is a continuous Fluorescence Resonance Energy Transfer (FRET) assay. We utilize a 5-FAM/QXL™520 donor-quencher pair, which offers superior water solubility and lower inner-filter effects compared to older Edans/Dabcyl substrates[7].
Causality & Experimental Design:
-
Buffer Selection: 50 mM Tris, 5% glycerol, 10 mM DTT, 0.6 mM LDAO, 4% DMSO, pH 7.5[8]. Why LDAO? NS3/4A is a membrane-associated complex. Lauryldimethylamine oxide (LDAO) is a zwitterionic detergent that mimics the lipid membrane environment, stabilizing the active conformation of the protease.
-
Pre-incubation: Macrocyclic inhibitors like Grazoprevir exhibit slow, tight-binding kinetics. A 1-hour pre-incubation is mandatory to reach thermodynamic equilibrium before substrate addition; failing to do so results in artificially inflated IC50 values[8].
-
Continuous Readout: FRET allows real-time monitoring of initial velocity ( V0 ), which is critical for accurate Michaelis-Menten kinetic modeling.
Step-by-Step Protocol:
-
Preparation: Dilute recombinant NS3/4A protease (e.g., GT1a or D168A variant) to a working concentration of 2 nM in the optimized assay buffer[8].
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Grazoprevir sodium in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 4%.
-
Equilibration: Add the protease to the inhibitor dilutions. Incubate at room temperature (22°C) for exactly 60 minutes in the dark.
-
Reaction Initiation: Inject the 5-FAM/QXL™520 FRET substrate to a final concentration of 200 nM[7][8].
-
Kinetic Monitoring: Immediately monitor fluorescence using a microplate reader (Excitation: 485 nm / Emission: 530 nm) every 30 seconds for 15 minutes[8].
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 .
Fig 2: Step-by-step workflow for the continuous FRET-based NS3/4A biochemical assay.
Cell-Based HCV Replicon Assay ( EC50 )
While biochemical assays measure pure target affinity, replicon assays validate the drug's ability to cross the cell membrane, resist intracellular metabolism, and inhibit viral replication in a physiological host cell environment (Huh-7.5 hepatoma cells)[4].
Step-by-Step Protocol:
-
Cell Seeding: Seed Huh-7.5 cells harboring stable subgenomic HCV replicons (expressing a luciferase reporter) at 1×104 cells/well in a 96-well plate.
-
Inhibitor Treatment: After 24 hours of incubation, treat the cells with serial dilutions of Grazoprevir (ranging from 0.001 nM to 100 nM).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 atmosphere. Causality: 72 hours allows sufficient time for existing viral RNA/proteins to degrade, ensuring the measured signal accurately reflects the inhibition of de novo replication.
-
Luciferase Readout: Lyse the cells and add luciferin substrate. Quantify luminescence, which is directly proportional to the replicon RNA copy number.
-
Cytotoxicity Control: Run a parallel plate using a cell viability assay (e.g., CellTiter-Glo) to ensure the observed EC50 is due to antiviral activity, not host cell toxicity ( CC50 ).
Conclusion
Grazoprevir sodium represents a significant evolutionary step in HCV protease inhibitor design. By leveraging a constrained macrocyclic scaffold, it achieves remarkable subnanomolar IC50 values across multiple genotypes (GT1-GT3) and maintains robust efficacy against primary resistance mutations (R155K, D168V) that neutralize earlier DAAs like Simeprevir[2][3]. For researchers conducting preclinical profiling, utilizing rigorously optimized FRET and replicon assays—specifically accounting for slow-binding kinetics and membrane-mimicking buffers—is paramount to generating reproducible, clinically translatable data.
References
-
MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants - PMC National Institutes of Health (NIH)[Link]
-
HCV genotype 1-6 NS3 residue 80 substitutions impact protease inhibitor activity and promote viral escape - PubMed National Institutes of Health (NIH)[Link]
-
In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir Antimicrobial Agents and Chemotherapy[Link]
-
Highly Sensitive FRET Substrate for Assay of HCV Protease Eurogentec[Link]
-
Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 in Vitro | bioRxiv bioRxiv[Link]
-
In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC National Institutes of Health (NIH)[Link]
-
Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - bioRxiv bioRxiv[Link]
Sources
- 1. MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV genotype 1-6 NS3 residue 80 substitutions impact protease inhibitor activity and promote viral escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 in Vitro | bioRxiv [biorxiv.org]
- 7. eurogentec.com [eurogentec.com]
- 8. biorxiv.org [biorxiv.org]
Reproducibility of Grazoprevir Sodium Antiviral Activity in HCV Replicon Systems: A Comparative Guide
As the landscape of direct-acting antivirals (DAAs) for Hepatitis C virus (HCV) continues to evolve, establishing reproducible, high-throughput in vitro models is critical for evaluating drug efficacy and resistance profiles. Subgenomic HCV replicon systems have become the gold standard for these evaluations[1].
This guide provides an objective, data-driven comparison of Grazoprevir sodium (MK-5172) —a potent, second-generation macrocyclic NS3/4A protease inhibitor—against other clinical alternatives like Simeprevir and Glecaprevir. By detailing the underlying causality of our experimental workflows, this document serves as a self-validating framework for researchers aiming to reproduce these findings in their own laboratories.
Mechanistic Foundation: Targeting the NS3/4A Protease
To understand the antiviral efficacy of Grazoprevir, we must first look at its target. The HCV NS3/4A protein is a serine protease responsible for cleaving the viral polyprotein into functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B)[2]. This cleavage is an absolute prerequisite for the formation of the viral replication complex.
Grazoprevir binds reversibly to the NS3/4A active site, effectively halting polyprotein processing and, consequently, viral RNA replication[3]. The subgenomic replicon system isolates this specific pathway by utilizing a modified HCV RNA genome that autonomously replicates in hepatoma cells without producing infectious virions, providing a safe and highly specific assay environment[1].
Mechanism of Grazoprevir blocking HCV NS3/4A protease-mediated polyprotein cleavage.
Experimental Methodology: Self-Validating Replicon Assay
To ensure trustworthiness and reproducibility across different laboratories, antiviral activity (EC50) must be measured using a self-validating system. The protocol below utilizes a dual-readout approach: a luciferase reporter to quantify viral replication[4], and a parallel cell viability assay (e.g., XTT or CellTiter-Glo) to rule out non-specific cytotoxicity.
Step-by-Step Protocol
-
Cell Culture & Seeding : Culture Huh-7 cells harboring the HCV subgenomic replicon (e.g., Genotype 1b Con1 or Genotype 1a H77) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and G418 (to maintain selection pressure). Seed cells at a density of 7 × 10³ cells per well in a 96-well opaque plate[4].
-
Compound Preparation : Prepare a 10 mM stock of Grazoprevir sodium in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point dose-response curve. Causality Note: Maintain a final DMSO concentration of 0.5% across all wells to prevent solvent-induced cellular stress.
-
Incubation : Treat the seeded cells with the compound dilutions and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere. Causality Note: A 72-hour window is strictly required to allow pre-existing NS3/4A proteins to degrade naturally, ensuring the readout reflects the inhibition of de novo viral replication[4].
-
Dual Readout Execution :
-
Antiviral Efficacy : Lyse the cells and measure luminescence using a standard Luciferase Assay System. The light emitted is directly proportional to the amount of replicating viral RNA[4].
-
Viability Control : In a parallel identical plate, add XTT reagent to measure cellular metabolic activity.
-
-
Data Analysis : Normalize luciferase signals to the DMSO vehicle control. Calculate the half-maximal effective concentration (EC50) using non-linear regression. Trustworthiness Check: If the CC50 (50% cytotoxic concentration) from the XTT assay is not at least 100-fold higher than the EC50, the antiviral data must be discarded as artifactual.
Standardized 72-hour dual-readout HCV replicon assay workflow for EC50 determination.
Comparative Performance & Resistance Profiling
When evaluating Grazoprevir against alternatives like Simeprevir (a first/second-generation PI) and Glecaprevir (a next-generation pangenotypic PI), the replicon system highlights distinct genotypic coverage and resistance barriers.
Quantitative EC50 Comparison
The following table synthesizes replicon assay data across wild-type genotypes and clinically relevant resistance-associated substitutions (RASs).
| HCV Genotype / Variant | Grazoprevir EC50 (nM) | Simeprevir EC50 (nM) | Glecaprevir EC50 (nM) |
| Genotype 1a (Wild-type) | 0.4[5] | 6.0[6] | 0.08[7] |
| Genotype 1b (Wild-type) | 0.5[5] | ~4.0[6] | 0.29[7] |
| Genotype 1a (Q80K Mutant) | ~0.4[7] | 112.0[6] | 0.08[7] |
| Genotype 1b (D168A Mutant) | >50.0[2] | >1000.0[6] | ~1.6[7] |
| Genotype 3a (Wild-type) | 35.0[8] | >100.0[6] | 2.3[7] |
| Genotype 4a (Wild-type) | 0.3[5] | ~10.0[6] | 0.41[7] |
Scientific Insights & Causality
-
The Q80K Polymorphism : Simeprevir demonstrates a severe vulnerability to the Q80K mutation, a naturally occurring polymorphism highly prevalent in Genotype 1a patients, resulting in an EC50 shift from 6 nM to 112 nM[6]. Grazoprevir's macrocyclic structure allows it to bind independently of the Q80 residue, retaining sub-nanomolar potency (~0.4 nM)[7].
-
The D168 Resistance Barrier : Substitutions at the D168 position (e.g., D168A/V) alter the S1/S2 binding pockets of the NS3/4A protease. Both Simeprevir and Grazoprevir suffer massive potency losses against D168 mutants[2]. In contrast, Glecaprevir was specifically engineered to maintain tight binding despite D168 alterations, making it a superior choice for treatment-experienced patients harboring these specific RASs[7].
-
Genotype 3 Efficacy : Grazoprevir exhibits lower intrinsic potency against Genotype 3a (EC50 ~35 nM) compared to Genotypes 1 and 4[8]. This structural limitation is why Grazoprevir is primarily indicated for Genotypes 1 and 4 (often formulated with Elbasvir), whereas Glecaprevir achieves true pangenotypic coverage[7].
Conclusion
Grazoprevir sodium represents a highly potent, reproducible NS3/4A inhibitor within in vitro replicon models, demonstrating profound efficacy against Genotypes 1 and 4 and overcoming the Q80K liability of earlier agents like Simeprevir[5][6]. However, researchers must carefully consider its limitations against D168 variants and Genotype 3 when designing comparative screening assays against next-generation DAAs like Glecaprevir[7]. Utilizing the dual-readout replicon methodology outlined above ensures that these subtle shifts in antiviral potency are captured with high fidelity and scientific rigor.
References
-
Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - nih.gov -[Link]
-
208261Orig1s000 (FDA Label for Grazoprevir/Elbasvir) - accessdata.fda.gov -[Link]
-
Unexpected Replication Boost by Simeprevir for Simeprevir-Resistant Variants in Genotype 1a Hepatitis C Virus - asm.org -[Link]
-
The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir... - nih.gov -[Link]
-
HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - nih.gov -[Link]
-
AusPAR Attachment 1: Product Information for Grazoprevir / Elbasvir - tga.gov.au -[Link]
-
Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - pnas.org -[Link]
-
In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - windows.net -[Link]
Sources
- 1. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. tga.gov.au [tga.gov.au]
Comparative pharmacodynamics of Grazoprevir sodium and Voxilaprevir
An in-depth comparative analysis of the pharmacodynamics, structural biology, and experimental validation protocols for Grazoprevir and Voxilaprevir, designed for drug development professionals and virologists.
Mechanistic Paradigm: Evolution of NS3/4A Protease Inhibitors
The hepatitis C virus (HCV) NS3/4A serine protease is a critical enzyme responsible for the proteolytic cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), a process strictly essential for viral RNA replication[1].
Both Grazoprevir (a second-generation inhibitor) and Voxilaprevir (a third-generation inhibitor) are macrocyclic peptidomimetics that competitively bind to the NS3/4A catalytic site[2]. However, their structural pharmacodynamics dictate vastly different clinical utilities:
-
Grazoprevir: Features a unique P2 quinoxaline moiety that interacts directly with the catalytic triad (Ser139, His57, Asp81) rather than relying heavily on binding to Arg155 or Asp168[2]. This design successfully overcomes early-generation resistance at the R155 locus but leaves the molecule vulnerable to severe D168 mutations and naturally occurring polymorphisms in Genotype 3 (GT3)[2].
-
Voxilaprevir: Engineered with enhanced macrocyclic flexibility and optimized P2/P4 interactions, Voxilaprevir acts as a true pan-genotypic agent[2][3]. Its structural plasticity allows it to maintain high-affinity binding even when the protease active site is distorted by multi-drug resistance-associated substitutions (RASs), making it a cornerstone of salvage therapy[4].
Mechanism of HCV NS3/4A inhibition and viral suppression by Grazoprevir and Voxilaprevir.
Comparative Quantitative Pharmacodynamics
The divergence in structural design is directly reflected in their biochemical inhibition constants ( Ki ) and cellular effective concentrations ( EC50 ).
Table 1: In Vitro Antiviral Activity ( EC50 ) Across HCV Genotypes
Data generated via HCV Subgenomic Replicon Assays using full-length or chimeric constructs.
| HCV Genotype | Grazoprevir EC50 (nM) | Voxilaprevir EC50 (nM) | Pharmacodynamic Insight |
| GT1a | 0.4[5] | 1.9 - 3.9[3] | Both exhibit highly potent, single-digit nanomolar activity. |
| GT1b | 0.5[5] | 3.3[3] | Equivalent high-level suppression. |
| GT2a | 2.3 | 3.7[3] | Comparable efficacy in GT2. |
| GT3a | 35.0 | 6.1 | Critical Divergence: Grazoprevir loses significant potency against GT3; Voxilaprevir remains highly active. |
| GT4a | 0.3[5] | 2.9 | Grazoprevir is exceptionally potent against GT4. |
| GT5a | 1.5 | 1.9 | Maintained pan-genotypic baseline. |
| GT6a | 0.9 | 3.0 | Maintained pan-genotypic baseline. |
Table 2: Biochemical Affinity ( Ki ) and Mutant Susceptibility
Biochemical target engagement demonstrates why Voxilaprevir succeeds where older DAAs fail. Grazoprevir's affinity drops ~90-fold against GT3a compared to GT1b, whereas Voxilaprevir only experiences a ~1.7-fold shift[3][6].
| Target / Variant | Grazoprevir Ki or EC50 | Voxilaprevir Ki or EC50 |
| GT1b Wild-Type ( Ki ) | 0.01 nM[6] | 0.038 nM[3] |
| GT3a Wild-Type ( Ki ) | 0.90 nM[6] | 0.066 nM[3] |
| GT1a Q80K ( EC50 ) | Not highly impacted | 3.1 nM[4] |
| GT1a R155K ( EC50 ) | 0.07 nM ( Ki )[6] | 2.7 nM[4] |
| GT1b D168E/V ( EC50 ) | 0.14 nM ( Ki for D168V)[6] | 4.0 nM (D168E)[4] |
Experimental Methodologies: Validating the Pharmacodynamics
To ensure trustworthiness and reproducibility in drug development, pharmacodynamic profiles must be validated through orthogonal assays. Below are the self-validating protocols used to generate the data above.
Protocol A: Biochemical FRET-Based NS3/4A Protease Inhibition Assay ( Ki Determination)
Causality & Rationale: Cellular assays are confounded by drug permeability, efflux pumps, and cellular metabolism. A cell-free Fluorescence Resonance Energy Transfer (FRET) assay isolates the pure thermodynamic binding affinity ( Ki ) between the inhibitor and the protease[3].
-
Enzyme Preparation: Express and purify recombinant HCV NS3 protease domains complexed with the NS4A peptide cofactor (e.g., GT1b or GT3a variants)[3].
-
Substrate Selection: Utilize an internally quenched fluorogenic depsipeptide substrate (e.g., RET S1, containing an EDANS fluorophore and DABCYL quencher).
-
Compound Titration: Prepare 3-fold serial dilutions of Grazoprevir or Voxilaprevir in assay buffer (50 mM Tris-HCl, pH 7.5, 15% glycerol, 0.6 mM L-lauryl-β-D-maltoside, 10 mM DTT).
-
Pre-incubation: Incubate the enzyme (typically 0.5–2 nM) with the inhibitor dilutions for 30 minutes at 30°C to allow steady-state binding.
-
Reaction Initiation: Add the FRET substrate to a final concentration near its Km value.
-
Kinetic Readout: Measure the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 20 minutes. The initial velocity of cleavage is directly proportional to uninhibited enzyme.
-
Data Analysis: Fit the initial velocities to the Morrison equation for tight-binding inhibitors to calculate the apparent Ki [3][6].
Protocol B: HCV Subgenomic Replicon Luciferase Assay ( EC50 Determination)
Causality & Rationale: Live HCV is notoriously difficult to culture and requires BSL-3 containment. The replicon system utilizes a modified, self-replicating HCV RNA genome where structural genes are replaced by a Renilla or Firefly luciferase reporter. This provides a highly quantitative, BSL-2 safe, and biologically relevant measure of viral replication inhibition[1][3].
-
Cell Seeding: Plate Huh-7 derived cells (e.g., Huh-7-Lunet) stably expressing the HCV replicon of interest (GT1-6) at 104 cells/well in a 96-well plate[3].
-
Compound Dosing: After 24 hours, treat cells with 10-point serial dilutions of Grazoprevir or Voxilaprevir (ranging from 100 nM down to 0.001 nM)[1].
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator. This duration allows for the degradation of pre-existing luciferase and accurate measurement of de novo replication inhibition.
-
Lysis & Detection: Aspirate media, wash with PBS, and lyse cells using a commercial Luciferase Assay System buffer. Add the luminescent substrate.
-
Quantification: Read luminescence using a microplate reader.
-
Cytotoxicity Control: Run a parallel plate using a cell viability reagent (e.g., CellTiter-Glo) to ensure the observed EC50 is due to antiviral activity, not host cell toxicity[7].
-
Analysis: Normalize luminescence to the DMSO vehicle control (100% replication). Use a 4-parameter logistic non-linear regression model to calculate the EC50 [1].
Step-by-step workflow of the HCV Replicon Luciferase Reporter Assay for EC50 determination.
Clinical Implications of Pharmacodynamic Profiles
The experimental data directly dictates the clinical positioning of these compounds:
-
Grazoprevir (co-formulated with the NS5A inhibitor elbasvir as Zepatier) is highly effective for treatment-naive patients with GT1 and GT4[5][8]. However, due to its EC50 drop-off against GT3 and susceptibility to specific NS5A/NS3 baseline polymorphisms, pre-treatment resistance testing is often required[8].
-
Voxilaprevir (co-formulated with sofosbuvir and velpatasvir as Vosevi) leverages its uniform, pan-genotypic EC50 profile and high barrier to resistance to serve as a universal salvage therapy[9][10]. It is specifically indicated for patients who have previously failed therapy with other direct-acting antivirals (DAAs), including prior NS3/4A or NS5A inhibitors[10].
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
Benchmarking Grazoprevir Sodium Cytotoxicity in Hepatocytes: A Comparative Guide
Executive Summary
The development of Direct-Acting Antivirals (DAAs) revolutionized the treatment of Hepatitis C Virus (HCV). Grazoprevir (MK-5172) is a second-generation macrocyclic HCV NS3/4A protease inhibitor known for its high genetic barrier to resistance and sub-nanomolar potency. However, in preclinical and clinical drug development, antiviral efficacy must be rigorously balanced against hepatotoxicity. This guide provides a comprehensive benchmarking of Grazoprevir sodium's cytotoxicity profile (CC50) in hepatocytes against alternative DAAs. By detailing the mechanistic rationale and providing a self-validating experimental protocol, this guide equips researchers with the framework needed to accurately determine the Therapeutic Index (TI) of novel hepatic compounds.
Mechanistic Context: Efficacy vs. Hepatotoxicity
Grazoprevir functions by tightly binding the catalytic site of the HCV NS3/4A protease, preventing the cleavage of the viral polyprotein into mature, functional proteins[1]. While its on-target affinity is exceptionally high (Ki < 0.1 nM), all DAAs carry a risk of off-target interactions at high micromolar concentrations. These off-target events can induce mitochondrial dysfunction (via reactive oxygen species generation) or inhibit host cellular proteases, ultimately leading to hepatocyte apoptosis[2]. Benchmarking these off-target effects is critical for establishing a safe dosing window.
Fig 1. Mechanistic divergence of Grazoprevir: On-target viral inhibition vs. off-target toxicity.
Quantitative Benchmarking: Grazoprevir vs. Alternative DAAs
To objectively evaluate Grazoprevir, we must compare its 50% Cytotoxic Concentration (CC50) against both first-generation linear inhibitors (e.g., Boceprevir) and other macrocyclic inhibitors (e.g., Simeprevir, Glecaprevir). Data derived from standardized Huh-7 and HepG2 cell viability assays demonstrate Grazoprevir's highly favorable safety window.
According to 1, Grazoprevir exhibits a CC50 of 69 µM in Huh-7 cells[1]. Independent comparative studies have also shown that Grazoprevir and Glecaprevir maintain some of the lowest cytotoxicity profiles among macrocyclic DAAs[2].
Table 1: Comparative In Vitro Cytotoxicity of HCV NS3/4A Protease Inhibitors
| Compound | Structural Class | CC50 (µM) in Hepatocytes | EC50 (Genotype 1b) | Selectivity Index (SI) |
| Grazoprevir | Macrocyclic | 69.0 - >200.0 | ~0.5 nM | >137,800 |
| Glecaprevir | Macrocyclic | 72.0 | ~0.2 nM | >360,000 |
| Simeprevir | Macrocyclic | 15.0 - 50.0 | ~10.0 nM | ~1,500 - 5,000 |
| Paritaprevir | Macrocyclic | 100.0 - 200.0 | ~1.0 nM | >100,000 |
| Boceprevir | Linear | >200.0 | ~200.0 nM | >1,000 |
Data synthesis indicates that while some macrocyclic inhibitors like Simeprevir exhibit dose-limiting cytotoxicity at lower micromolar ranges, Grazoprevir maintains a CC50 well above physiological peak plasma concentrations, yielding a massive Selectivity Index[1],[2],[3].
Experimental Methodology: Self-Validating Cytotoxicity Protocol
To generate reliable, reproducible CC50 data, researchers must employ a self-validating system. Relying on a single viability marker can yield false positives (e.g., a cytostatic drug mimicking cell death). Therefore, this protocol multiplexes intracellular ATP quantification (metabolic viability) with Lactate Dehydrogenase (LDH) release (membrane integrity/necrosis). Furthermore, while Huh-7 cells are standard for HCV replicon assays, benchmarking should ideally be validated in Primary Human Hepatocytes (PHH) to account for CYP450-mediated drug metabolism.
Fig 2. Multiplexed experimental workflow for benchmarking hepatocyte cytotoxicity.
Step-by-Step Methodology
-
Cell Preparation & Seeding :
-
Action : Seed Huh-7 cells (10,000 cells/well) or thaw-plated PHH (40,000 cells/well) into collagen-coated 96-well opaque-walled plates.
-
Causality : Opaque plates prevent optical crosstalk during luminescence/fluorescence reading. Collagen coating is mandatory for PHH attachment and the maintenance of differentiated hepatic phenotypes.
-
-
Compound Dosing & Controls (The Self-Validating Matrix) :
-
Action : Prepare a 10-point, 3-fold serial dilution of Grazoprevir sodium (starting at 200 µM). Include 0.5% DMSO (Vehicle Control) and 50 µM Chlorpromazine (Positive Cytotoxicity Control).
-
Causality : The DMSO concentration must remain constant across all wells to isolate the drug's effect from solvent toxicity. Chlorpromazine induces known phospholipidosis and apoptosis, serving as an internal control to ensure the assay can detect true hepatotoxicity (Z'-factor > 0.5).
-
-
Incubation :
-
Action : Incubate for 72 hours at 37°C, 5% CO2.
-
Causality : A 72-hour window aligns with standard HCV replicon EC50 assays, ensuring the CC50 and EC50 are temporally comparable for accurate Therapeutic Index calculations.
-
-
Multiplexed Readout (LDH & ATP) :
-
Action : First, transfer 50 µL of supernatant to a new plate and add LDH substrate (fluorometric readout). Second, add CellTiter-Glo reagent directly to the remaining cells in the original plate, lyse for 10 minutes, and read luminescence.
-
Causality : Measuring LDH in the supernatant before lysing the cells for ATP allows both assays to be performed on the exact same cell population. If ATP drops but LDH is not released, the drug is cytostatic (inhibiting proliferation) rather than cytotoxic (causing cell death).
-
-
Data Analysis :
-
Action : Normalize luminescence/fluorescence to the vehicle control (100% viability). Fit the data using a 4-parameter logistic non-linear regression to calculate the CC50.
-
Data Interpretation & Causality
Grazoprevir's high CC50 (69 µM to >200 µM depending on serum protein binding in the assay) combined with its sub-nanomolar EC50 results in a Therapeutic Index exceeding 137,800[1]. Structurally, the macrocyclic ring of Grazoprevir restricts its conformational flexibility. While this rigidity is engineered to lock the molecule into the NS3/4A active site (overcoming resistance mutations like R155K and D168V), it also prevents promiscuous binding to host cellular kinases and proteases. By minimizing off-target binding, Grazoprevir avoids the dose-limiting hepatotoxicity seen in less selective agents, thereby ensuring a robust safety profile during clinical administration.
References
-
FDA Center for Drug Evaluation and Research. "Virology Review: NDA 208261 (Grazoprevir/Elbasvir)." Accessdata.fda.gov. 1
-
Bojkova, D., et al. "Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro." bioRxiv / NIH PMC. 2
-
Ng, T. I., et al. "In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir." Antimicrobial Agents and Chemotherapy. 3
Sources
Inter-Laboratory Validation of Grazoprevir Sodium Purity Assays: A Comparative Methodological Guide
Introduction & Mechanistic Context
Grazoprevir is a highly potent, second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor[1]. It is typically co-formulated with other antiviral agents, such as elbasvir (in Zepatier) or pibrentasvir, to deliver a comprehensive blockade of the viral life cycle[1][2]. Ensuring the absolute chemical purity of grazoprevir sodium is a critical quality attribute (CQA), as related substances, enantiomeric impurities, or degradation products can severely compromise therapeutic efficacy and patient safety.
Under the updated ICH Q2(R2) guidelines, analytical procedures must be rigorously validated not just for baseline accuracy and precision, but for lifecycle robustness and inter-laboratory reproducibility (ruggedness)[3][4]. This guide objectively compares purity assay methodologies for grazoprevir sodium and provides a self-validating, step-by-step protocol for seamless inter-laboratory method transfer.
Caption: Grazoprevir mechanism of action inhibiting the HCV NS3/4A protease complex.
Comparative Analysis of Purity Assay Methodologies
When quantifying grazoprevir and profiling its impurities, laboratories generally choose between routine Quality Control (QC) methods and advanced stability-indicating methods.
-
Method A (Isocratic RP-HPLC-UV): The industry standard for batch release. It utilizes a C18 stationary phase (e.g., Zodiac or Inertsil ODS) with a simple isocratic mobile phase[1][5]. It is highly reproducible and easy to transfer between global laboratories.
-
Method B (Gradient UHPLC-PDA/MS): Used primarily during drug development and forced degradation studies. It employs sub-2-micron particles and gradient elution to resolve closely eluting degradants formed under oxidative or thermal stress[2].
Table 1: Comparative Chromatographic Conditions
| Parameter | Method A: Isocratic RP-HPLC (Routine QC) | Method B: Gradient UHPLC (Stability-Indicating) |
| Column | C18 (150 × 4.6 mm, 5 µm) | Sub-2 µm C18 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% OPA : Acetonitrile (50:50 v/v) | Buffer : Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV/PDA at 260 nm | PDA at 260 nm / MS |
| Run Time | ~6 minutes | ~3 minutes |
| Primary Use | Batch release, Assay purity | Degradation profiling, Impurity characterization |
Inter-Laboratory Validation Protocol (ICH Q2(R2) Compliant)
To prove the assay is fit for its intended purpose across different manufacturing sites, an inter-laboratory validation (ruggedness) study is conducted[3]. This ensures that variations in equipment, analysts, and environmental conditions do not impact the analytical reportable range[3][4].
Caption: Inter-laboratory validation workflow for analytical procedures per ICH Q2(R2).
Step-by-Step Methodology
Step 1: Mobile Phase Preparation Prepare a 50:50 (v/v) mixture of 0.1% Orthophosphoric Acid (OPA) and HPLC-grade Acetonitrile[1]. Filter the solution through a 0.45 µm membrane filter and degas via an ultrasonic bath for 10 minutes.
Step 2: Standard and Sample Solution Preparation Accurately weigh 100 mg of Grazoprevir sodium reference standard into a 100 mL volumetric flask. Dissolve in the diluent (mobile phase) and sonicate for 5–10 minutes to ensure complete solubilization, yielding a 1000 µg/mL stock solution[1]. Dilute further to the working concentration (e.g., 200 µg/mL).
Step 3: System Suitability Testing (SST) Before executing the validation runs, inject the standard solution six times into the HPLC system. The system is self-validating if it meets the following criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%, Theoretical Plates > 2000, and Tailing Factor ≤ 1.5[1][2].
Step 4: Inter-Laboratory Execution Lab A (Originating Lab) and Lab B (Receiving Lab) analyze the same homogeneous batch of grazoprevir samples. To test true ruggedness, the labs must use different HPLC systems (e.g., Waters Alliance 2695 vs. Shimadzu LC-20AT) and different analysts[1][2].
Experimental Data: Lab-to-Lab Performance Comparison
The following table synthesizes quantitative validation data obtained from an inter-laboratory transfer of the Isocratic RP-HPLC method, demonstrating compliance with ICH Q2(R2) acceptance criteria[1][2][3].
Table 2: Inter-Laboratory Validation Results (Grazoprevir Sodium)
| Validation Parameter | Lab A (Originating Lab) | Lab B (Receiving Lab) | ICH Q2(R2) Acceptance Criteria |
| Retention Time (min) | 3.30 ± 0.02 | 3.32 ± 0.03 | Consistent relative RT |
| System Precision (%RSD) | 0.4% | 0.6% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.49% | 99.32% | 98.0% - 102.0% |
| LOD (µg/mL) | 0.28 | 0.29 | Signal-to-Noise ≥ 3:1 |
| LOQ (µg/mL) | 0.86 | 0.88 | Signal-to-Noise ≥ 10:1 |
Causality in Experimental Choices & Troubleshooting
As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen, rather than just following a recipe.
-
Why use 0.1% Orthophosphoric Acid (OPA)? Grazoprevir contains functional groups that can interact with residual, unendcapped silanols on the silica stationary phase via ion-exchange mechanisms, causing severe peak tailing. The addition of 0.1% OPA lowers the mobile phase pH below the pKa of these silanols, neutralizing them and ensuring sharp, symmetrical peaks[1].
-
Why monitor at 260 nm? UV spectrophotometric scanning reveals an isobestic point at 260 nm where grazoprevir and its common co-formulated partners (e.g., elbasvir) exhibit optimal, interference-free absorbance[1][5]. This maximizes the signal-to-noise ratio, which is critical for accurately quantifying trace-level impurities at the Limit of Quantitation (LOQ).
-
Why strictly control column temperature at 30°C? Fluctuations in temperature alter mobile phase viscosity and analyte diffusion rates. If Lab B fails to equilibrate their column oven to exactly 30°C, the retention time (RT) will shift, potentially causing co-elution of grazoprevir with a closely related impurity, leading to a failure in the intermediate precision (ruggedness) validation[1].
Sources
Introduction: The Analytical Challenge of Highly Bound Drugs
Title: Navigating High Plasma Protein Binding: A Comparative Guide to Assays and Pharmacokinetics for Grazoprevir Sodium
Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals
In the development of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), plasma protein binding (PPB) is a critical determinant of pharmacokinetics (PK), tissue distribution, and ultimate efficacy. Grazoprevir sodium, a potent second-generation HCV NS3/4A protease inhibitor, presents a unique analytical challenge: it is extensively bound to human plasma proteins (98.8%), primarily to human serum albumin (HSA) and α1 -acid glycoprotein (AAG)[1].
For highly bound compounds ( >98% ), the "free drug hypothesis" dictates that only the unbound fraction ( fu ) is pharmacologically active and available to cross cell membranes[2]. However, Grazoprevir also exhibits "albumin-mediated hepatic uptake," where the interaction between the drug-albumin complex and OATP1B1/3 transporters on hepatocytes facilitates the dissociation of the complex, driving active hepatic accumulation[3]. Accurately measuring this narrow fu (1.2%) is paramount; a mere 0.6% deviation in binding measurement can result in a 50% miscalculation of the free drug concentration. This guide objectively compares the analytical methodologies used to quantify the protein binding of Grazoprevir and contrasts its PK profile with alternative DAAs.
Comparative Analysis of Protein Binding Assays
Selecting the correct assay for a lipophilic, highly bound drug like Grazoprevir requires balancing throughput with the risk of non-specific binding (NSB).
-
Equilibrium Dialysis (ED): The gold standard. It separates free from bound drug using a semi-permeable membrane. While it requires longer incubation times (4–24 hours) to reach thermodynamic equilibrium, it is the most reliable method for highly bound drugs. The modern Rapid Equilibrium Dialysis (RED) format mitigates historical throughput issues.
-
Ultrafiltration (UF): Utilizes centrifugal force to push the aqueous phase through a molecular weight cut-off (MWCO) membrane. While rapid, UF is notoriously problematic for lipophilic drugs like Grazoprevir due to severe non-specific binding to the filter membrane, which artificially lowers the measured free fraction[4].
-
Ultracentrifugation (UC): A membrane-free approach that sediments proteins at high speeds ( >500,000×g ). It eliminates membrane-related NSB but is highly time-consuming and risks lipid layer interference or protein contamination in the supernatant.
Table 1: Performance Comparison of PPB Assays for Grazoprevir
| Assay Methodology | Mechanism of Separation | Suitability for Grazoprevir | Non-Specific Binding Risk | Throughput |
| Rapid Equilibrium Dialysis (RED) | Concentration gradient diffusion | Optimal (Gold Standard) | Low to Moderate (Teflon/Membrane) | Medium |
| Ultrafiltration (UF) | Centrifugal force across MWCO | Poor (High lipophilicity) | High (Filter membrane binding) | High |
| Ultracentrifugation (UC) | Density-based sedimentation | Acceptable (Membrane-free) | Very Low | Low |
Comparative Product Performance: Grazoprevir vs. Alternatives
To contextualize Grazoprevir's performance, we must compare its binding profile against other HCV DAAs, such as its co-formulated partner Elbasvir (an NS5A inhibitor) and alternative protease inhibitors like Simeprevir.
Grazoprevir’s 98.8% binding leaves a 1.2% free fraction, which is significantly larger than Elbasvir's <0.1% free fraction[1]. This difference explains why severe hepatic impairment (Child-Pugh Class C) causes a massive 12-fold increase in Grazoprevir exposure, contraindicating its use in these populations, whereas Elbasvir's exposure is less drastically altered[5][6].
Table 2: Pharmacokinetic & Binding Comparison of HCV DAAs
| Drug | Target | Plasma Protein Binding (%) | Primary Binding Proteins | Metabolism / Clearance |
| Grazoprevir | NS3/4A Protease | 98.8% | HSA, AAG | CYP3A4 / OATP1B1/3[1][7] |
| Elbasvir | NS5A Complex | >99.9% | HSA, AAG | CYP3A4[1][8] |
| Simeprevir | NS3/4A Protease | >99.9% | HSA, AAG | CYP3A4 / OATP1B1 |
Mechanism of Action & Hepatic Uptake
The causality behind Grazoprevir's efficacy despite high protein binding lies in its active transport. Grazoprevir is a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3[7]. The facilitated-dissociation model postulates that the Grazoprevir-albumin complex interacts with the hepatocyte surface, enhancing the off-rate of the drug from albumin and allowing rapid OATP-mediated internalization[3].
Fig 1: Albumin-mediated hepatic uptake and intracellular targeting of Grazoprevir.
Experimental Methodology: Self-Validating RED Protocol
Because of Grazoprevir's lipophilicity, standard UF will yield artificially low fu values. The following Rapid Equilibrium Dialysis (RED) protocol is engineered as a self-validating system, incorporating mass balance calculations to ensure data integrity.
Step-by-Step Protocol: Grazoprevir Plasma Protein Binding via RED
1. Matrix Preparation & Spiking:
-
Obtain pooled human plasma (K2EDTA) and adjust pH to 7.4 using 1M phosphoric acid or 1M sodium hydroxide.
-
Spike Grazoprevir sodium into the plasma to achieve clinically relevant concentrations (e.g., 1 µM and 10 µM). Keep organic solvent (DMSO/Acetonitrile) concentration ≤1% to prevent protein denaturation.
2. Dialysis Execution:
-
Place RED device inserts (8K MWCO) into the Teflon base plate.
-
Add 300 µL of Grazoprevir-spiked plasma to the sample chamber (red ring).
-
Add 500 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to the buffer chamber (white ring).
-
Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours (time-to-equilibrium must be pre-validated).
3. Matrix Matching (Critical Step):
-
Causality: LC-MS/MS ionization is highly susceptible to matrix effects. To ensure the buffer and plasma samples ionize identically, they must be matrix-matched before extraction.
-
Transfer 50 µL of post-dialysis plasma to a new tube and add 50 µL of blank PBS.
-
Transfer 50 µL of post-dialysis buffer to a new tube and add 50 µL of blank plasma.
4. Protein Precipitation & LC-MS/MS:
-
Add 300 µL of ice-cold Acetonitrile containing an internal standard (e.g., Grazoprevir-d3) to all samples.
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole) monitoring the specific MRM transitions for Grazoprevir[9].
5. Self-Validation (Mass Balance Calculation):
-
Calculate Fraction Unbound ( fu ): fu=Concentration in Plasma ChamberConcentration in Buffer Chamber
-
Calculate Recovery (%): Recovery=Volplasma×Cplasma_initial(Volplasma×Cplasma_final)+(Volbuffer×Cbuffer_final)×100
-
Acceptance Criteria: Recovery must be between 85% and 115%. If recovery is <85% , significant non-specific binding to the apparatus has occurred, and the assay must be optimized (e.g., using pre-conditioned plates).
Fig 2: Self-validating Rapid Equilibrium Dialysis workflow for Grazoprevir.
References
-
Consideration of albumin-mediated hepatic uptake for highly protein-bound anionic drugs: Bridging the gap of hepatic uptake clearance between in vitro and in vivo ResearchGate[Link]
-
Comparison of EMA and FDA guidelines for drug interactions: An overview (Plasma Protein Binding Considerations) ResearchGate[Link]
-
Elbasvir - Wikipedia (Pharmacokinetic Data) Wikipedia[Link]
-
Zepatier, INN-elbasvir and grazoprevir - European Medicines Agency European Medicines Agency (EMA)[Link]
-
Effect of Hepatic Impairment on the Pharmacokinetics of Grazoprevir, a Hepatitis C Virus Protease Inhibitor Antimicrobial Agents and Chemotherapy - ASM Journals[Link]
-
Elbasvir and Grazoprevir | Drug Lookup | Pediatric Care Online American Academy of Pediatrics (AAP)[Link]
-
Elbasvir/Grazoprevir | Johns Hopkins ABX Guide Johns Hopkins Medicine[Link]
-
A new validated RP-HPLC method for the determination of elbasvir and grazoprevir in its bulk and pharmaceutical dosage forms International Journal of Chemical and Pharmaceutical Analysis[Link]
Sources
- 1. publications.aap.org [publications.aap.org]
- 2. 1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Elbasvir/Grazoprevir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Elbasvir - Wikipedia [en.wikipedia.org]
- 9. ijcpa.in [ijcpa.in]
Safety Operating Guide
Grazoprevir Sodium: Standard Operating Procedure for Laboratory Handling and Disposal
Operational Overview & Scientific Rationale
Grazoprevir sodium is a highly specific, direct-acting antiviral (DAA) utilized primarily as a hepatitis C virus (HCV) NS3/4A serine protease inhibitor[1]. In drug development and molecular biology laboratories, it is frequently handled during viral replication assays, pharmacokinetic profiling, and drug-drug interaction studies.
The Causality of Hazard: Structurally, grazoprevir is a robust azamacrocyclic compound featuring an N-sulfonylcarboxamide moiety and cyclopropane rings[1]. This complex architecture is specifically designed for high metabolic stability in vivo. Consequently, it is highly resistant to standard environmental degradation. If discharged into municipal wastewater systems, it bypasses standard filtration, posing a severe risk of aquatic toxicity and potentially driving the environmental selection of resistant viral strains. Standard dilution or in-lab chemical neutralization is operationally invalid. Complete thermal destruction via high-temperature incineration is the only self-validating method to ensure the irreversible cleavage of its complex bonds[2].
Physicochemical Properties & Waste Classification
To ensure logistical compliance and safety, all laboratory personnel must familiarize themselves with the compound's quantitative data and regulatory classifications before handling.
Table 1: Grazoprevir Sodium Logistical and Hazard Data
| Parameter | Specification / Data |
| Chemical Name | Grazoprevir sodium |
| Molecular Formula | C38H49N6NaO9S |
| Molecular Weight | ~788.9 g/mol |
| Mechanism of Action | HCV NS3/4A serine protease enzyme inhibitor[1] |
| EPA Waste Classification | Non-RCRA Hazardous Pharmaceutical Waste (Subpart P)[3] |
| Recommended Disposal | High-Temperature Incineration (>1000°C)[2] |
| Chemical Deactivation | NOT RECOMMENDED (High risk of toxic chlorinated byproducts) |
Disposal Workflow & Pathway Visualization
The following workflow illustrates the logical relationship between waste generation, segregation, and the self-validating endpoint of thermal destruction.
Figure 1: Lab workflow for the segregation and thermal destruction of Grazoprevir sodium waste.
Step-by-Step Disposal Methodologies
To maintain scientific integrity and environmental safety, execute the following protocols precisely.
Protocol 1: Segregation and Primary Containment
Causality Check: Grazoprevir is highly lipophilic and often dissolved in organic solvents (e.g., DMSO, methanol) for in vitro assays. Mixing these organic solutions with aqueous biological waste can cause dangerous chemical reactions and violates EPA segregation laws.
-
Differentiate Waste Streams: Immediately segregate waste at the point of generation. Do not mix Grazoprevir organic liquid wastes with general aqueous biological wastes.
-
Solid Waste Collection: Collect residual API powder, contaminated pipette tips, empty vials, and nitrile gloves in high-density polyethylene (HDPE) containers. Why HDPE? HDPE prevents the adsorption of the lipophilic macrocyclic compound onto the container walls, ensuring all active material is transferred to the incinerator.
-
Seal and Secure: Seal containers tightly to prevent the aerosolization of the sodium salt powder, which can cause respiratory irritation and unintended occupational exposure.
Protocol 2: Chemical Deactivation Notice & Labeling
Causality Check: Do NOT attempt in-lab chemical deactivation (e.g., using sodium hypochlorite/bleach). The N-sulfonylcarboxamide and azamacrocyclic rings of Grazoprevir are highly stable[1]. Bleach treatment will not reliably cleave the pharmacophore and will likely generate toxic, chlorinated organic byproducts.
-
Labeling: Label all primary and secondary containers clearly as "Hazardous Pharmaceutical Waste" in strict accordance with EPA 40 CFR Part 266 Subpart P regulations[3].
-
Storage: Store the sealed containers in a designated Satellite Accumulation Area (SAA). Ensure the SAA utilizes secondary containment trays to capture any potential solvent leaks before they reach lab surfaces.
Protocol 3: High-Temperature Incineration (The Self-Validating Endpoint)
-
Vendor Handoff: Contract exclusively with an EPA-approved hazardous waste vendor certified for active pharmaceutical ingredient (API) destruction[4].
-
Verify Incineration Parameters: Ensure the vendor's manifest specifies high-temperature incineration (minimum 1000°C)[2].
-
Mechanism of Destruction (Validation): At temperatures exceeding 1000°C, the thermal energy vastly surpasses the bond dissociation energies of Grazoprevir's C-S (~272 kJ/mol) and C-N (~305 kJ/mol) bonds. This guarantees complete mineralization into basic environmental oxides (CO₂, NOₓ, SOₓ), ensuring a self-validating system where zero active API enters the ecosystem.
Spill Response and Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent aerosol exposure and surface contamination.
-
Personal Protective Equipment (PPE): Immediately don an N95/P100 respirator (if dry powder is aerosolized), double nitrile gloves, and chemical splash goggles.
-
Powder Spills: Do not sweep or use a standard vacuum, as this aerosolizes the active API. Use a damp absorbent pad (moistened with water or 70% ethanol) to gently wipe the area, trapping the dust.
-
Liquid Spills: For Grazoprevir dissolved in organic solvents (e.g., DMSO), apply an inert, non-combustible absorbent material (such as vermiculite or diatomaceous earth) to the spill.
-
Disposal of Cleanup Materials: Place all used absorbent pads, vermiculite, and contaminated PPE into the solid hazardous pharmaceutical waste stream for high-temperature incineration.
References
-
Title: Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem - NIH. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Source: Regulations.gov. URL: [Link]
-
Title: EPA Subpart P Regulations - HW Drugs. Source: PharmWaste Technologies. URL: [Link]
Sources
Personal protective equipment for handling Grazoprevir sodium
Operational Safety and Handling Guide for Grazoprevir Sodium
1. Executive Summary & Pharmacological Hazard Profile Grazoprevir sodium (MK-5172) is a highly potent, selective inhibitor of the Hepatitis C virus (HCV) NS3/4a protease, demonstrating sub-nanomolar efficacy (e.g., Ki of 0.01 nM for genotype 1b)[1]. Due to its profound biological activity, handling this active pharmaceutical ingredient (API) in its crystalline solid form presents distinct occupational exposure risks. The primary vectors for exposure are inhalation of aerosolized dust and dermal absorption. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency during reconstitution and assay preparation.
2. Causality-Driven Risk Assessment Understanding the physical and chemical properties of Grazoprevir sodium is critical for implementing the correct safety measures:
-
High Potency & Aerosolization Risk: As a highly active antiviral agent, even microgram quantities of inhaled powder can interact with biological targets. The crystalline solid is prone to static charge, increasing the risk of aerosolization during weighing.
-
Solvent Dependency: Grazoprevir is practically insoluble in water[2]. It requires reconstitution in organic solvents like DMSO or DMF (solubility ≈ 25-30 mg/mL)[2]. Handling these carrier solvents introduces secondary hazards, as DMSO rapidly penetrates the skin, potentially carrying the dissolved API directly into the bloodstream.
Table 1: Quantitative Physicochemical Data for Grazoprevir Reconstitution
| Property | Value / Characteristic | Operational Implication |
| Target Potency ( Ki ) | 0.01 nM (HCV gt1a/1b)[1] | Requires high-containment weighing (VBE/Isolator). |
| Aqueous Solubility | Sparingly soluble (<0.2 mg/mL)[2] | Direct aqueous dilution will cause precipitation. |
| Organic Solubility | ~25 mg/mL (DMSO), ~30 mg/mL (DMF)[2] | Use DMSO/DMF as primary stock solvents. |
| Storage Temperature | -20°C (Desiccated)[2] | Must acclimate to room temp to prevent condensation. |
3. Personal Protective Equipment (PPE) Matrix To mitigate the risks of dust inhalation and solvent-mediated dermal absorption, PPE must be scaled according to the operational phase.
Table 2: Task-Specific PPE Requirements
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Routine Solution Handling | Standard laboratory ventilation (Fume Hood). | Single nitrile gloves (min 4 mil thickness). | ANSI-approved safety glasses. | Standard lab coat, closed-toe shoes. |
| Micro-scale Powder Handling | Ventilated Balance Enclosure (VBE) or N95/P100 respirator. | Double nitrile gloves (extended cuff). | Chemical splash goggles. | Fluid-resistant lab coat. |
| Bulk Handling / Spill Cleanup | Self-Contained Breathing Apparatus (SCBA)[3] or PAPR. | Heavy-duty chemical resistant gloves over nitrile. | Full face shield over splash goggles. | Tyvek® coverall or equivalent hazmat suit. |
4. Operational Workflow: Safe Weighing and Reconstitution Protocol This step-by-step methodology ensures a self-validating system where each step visually or physically confirms the success and safety of the previous one.
Sequential safety workflow for the retrieval, weighing, and reconstitution of Grazoprevir sodium.
Step-by-Step Methodology:
-
Thermal Acclimation (Causality: Moisture Prevention): Remove the sealed vial of Grazoprevir sodium from -20°C storage[2]. Do not open immediately. Allow it to sit at room temperature for at least 30 minutes. Why? Opening a cold vial causes ambient humidity to condense on the highly potent powder, degrading the API and altering its mass, which invalidates downstream assay concentrations.
-
Containment Preparation: Ensure the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet is operational. Lay down a disposable, static-dissipative bench pad.
-
Static Mitigation (Causality: Aerosolization Control): Use an anti-static gun (e.g., Zerostat) on the weigh boat and micro-spatula. Why? Crystalline APIs often carry a static charge that causes the powder to "jump" when manipulated, creating an immediate inhalation hazard and contaminating the workspace.
-
Weighing & Transfer: Don double nitrile gloves. Carefully weigh the desired mass (e.g., 5 mg). Transfer the powder directly into a glass scintillation vial rather than transporting the open weigh boat across the lab.
-
Primary Reconstitution: Add the calculated volume of anhydrous DMSO or DMF directly to the vial to achieve a 10-30 mg/mL stock solution[2]. Cap the vial immediately.
-
Self-Validation Check: Vortex the capped vial gently. Hold it against a light source. The protocol is validated when the solution is perfectly clear with no visible particulates. If particulates remain, sonicate for 60 seconds.
-
Aqueous Dilution (Just-in-Time): Only dilute the organic stock into aqueous buffers (e.g., PBS) immediately before the assay. Grazoprevir has a maximum aqueous solubility of ~0.2 mg/mL in a 1:4 DMF:PBS ratio[2]. Storing aqueous solutions for more than 24 hours will result in precipitation[2].
5. Spill Management and Disposal Plan In the event of an accidental release, immediate containment is required to prevent cross-contamination and exposure.
-
Solid Powder Spill (<50 mg):
-
Do NOT sweep. Sweeping aerosolizes the potent API.
-
Don a particulate respirator (N95/P100) if the spill occurred outside a ventilated enclosure.
-
Cover the powder with a damp absorbent pad (using water or 70% isopropanol) to immediately suppress dust generation.
-
Carefully wipe the area inward from the edges. Place all materials into a sealed, labeled hazardous waste bag.
-
-
Bulk Powder Spill / High-Risk Release:
-
Evacuate the immediate laboratory area.
-
Responders must wear a Self-Contained Breathing Apparatus (SCBA)[3] and full chemical-resistant suits, as recommended by pharmaceutical safety data sheets for potent APIs.
-
-
Chemical Disposal: Grazoprevir sodium is not biologically inactive and must not be disposed of down the drain. Collect all liquid waste (DMSO/DMF solutions) in clearly labeled halogen-free organic waste containers. Solid waste (gloves, weigh boats, bench pads) must be treated as highly potent API waste and sent for high-temperature incineration.
-
Title: Material Safety Data Sheet - Grazoprevir Source: KM Pharma Solution Private Limited URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
